molecular formula C42H85ClNO8P B593046 16:0 EPC chloride CAS No. 328250-18-6

16:0 EPC chloride

Número de catálogo: B593046
Número CAS: 328250-18-6
Peso molecular: 798.565
Clave InChI: XXTKXMLARLHZSM-WGVGMMHHSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

16:0 EPC or 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine is a P-O-ethyl derivative and a saturated cationic lipid.>16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) is a saturated phospholipid with choline as its cationic group. It exists in the gel phase at physiological temperature.>1,2-Dipalmitoyl-sn-glycero-O-ethyl-3-PC is a phospholipid containing the saturated long-chain (16:0) stearic acid inserted at the sn-1 and sn-2 positions and an alkyl group on the phosphate oxygen of the polar headgroup. Cationic phospholipids such as this have proved useful as DNA transfection agents and for studies of surface charge density within lipid bilayers.

Propiedades

IUPAC Name

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H85NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)47-38-40(39-50-52(46,48-9-3)49-37-36-43(4,5)6)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h40H,7-39H2,1-6H3;1H/q+1;/p-1/t40-,52?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTKXMLARLHZSM-WGVGMMHHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H85ClNO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

16:0 EPC Chloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine Chloride

Introduction

16:0 EPC chloride, chemically known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, is a saturated cationic lipid that has garnered significant attention in the fields of molecular biology and pharmaceutical sciences.[1][2] Its amphiphilic nature, characterized by a positively charged headgroup and two saturated 16-carbon acyl chains, enables it to self-assemble into liposomes and form complexes with negatively charged molecules such as nucleic acids.[] This property makes it a valuable tool for the delivery of DNA, RNA, and other therapeutic agents into cells, a process known as transfection.[1] Furthermore, its structural similarity to naturally occurring phospholipids (B1166683) contributes to its biocompatibility and biodegradability, rendering it a promising candidate for various drug delivery applications and as a co-adjuvant in vaccine formulations.[1][4][5]

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its function as a delivery vehicle. These properties influence the stability of liposomes, the efficiency of complex formation with cargo molecules, and the interaction with cellular membranes.

PropertyValueReference
Synonyms 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, DPePC[6][7]
CAS Number 328250-18-6[5][6]
Molecular Formula C42H85ClNO8P[5]
Molecular Weight 798.55 g/mol [1]
Appearance White to off-white powder/crystalline solid[]
Solubility Chloroform (B151607) (10 mg/ml), Ethanol (25 mg/ml)[6][9]
Storage -20°C[2][10]
Purity >95%[6]
Critical Synergistic Concentration (proxy for CMC) In the low millimolar range (estimated from 18:0 EPC)[11]
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) ~41°C (estimated from DPPC)[12]

Mechanism of Action in Drug Delivery

The primary application of this compound in drug development is as a non-viral vector for the delivery of therapeutic molecules. Its mechanism of action involves several key steps:

  • Lipoplex Formation: The positively charged headgroup of this compound electrostatically interacts with negatively charged molecules, such as the phosphate (B84403) backbone of DNA or RNA, to form stable complexes called lipoplexes.[] This complexation protects the nucleic acids from degradation by nucleases.

  • Cellular Uptake: The overall positive charge of the lipoplexes facilitates their interaction with the negatively charged cell surface, promoting cellular uptake primarily through endocytosis.[13]

  • Endosomal Escape: Once inside the cell, the lipoplexes are enclosed within endosomes. For the therapeutic cargo to be effective, it must escape the endosome and enter the cytoplasm. The cationic lipids are thought to destabilize the endosomal membrane, leading to the release of the cargo.

  • Cargo Release and Action: Following endosomal escape, the nucleic acids are released into the cytoplasm, where they can be translated into proteins (in the case of mRNA) or transported to the nucleus to be transcribed (in the case of DNA).

Experimental Protocols

The following are generalized protocols for the preparation of liposomes and for DNA transfection using this compound. These should be optimized for specific cell types and applications.

Preparation of this compound Liposomes

This protocol describes the thin-film hydration method for preparing unilamellar liposomes.

Materials:

  • This compound

  • Co-lipid (e.g., DOPE or cholesterol, optional)

  • Chloroform

  • Aqueous buffer (e.g., PBS, HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any co-lipids in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[14]

  • Hydration:

    • Hydrate the lipid film by adding the desired aqueous buffer pre-heated to a temperature above the lipid's transition temperature (~41°C).

    • Vortex the flask to disperse the lipids, forming multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

    • For large unilamellar vesicles (LUVs) with a defined size, use an extruder with polycarbonate membranes of a specific pore size. Pass the MLV suspension through the extruder multiple times.

  • Characterization:

    • Characterize the liposomes for size distribution and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined using established assays.[7]

DNA Transfection using this compound Lipoplexes

This protocol provides a general guideline for transfecting mammalian cells in a 6-well plate format.

Materials:

  • This compound liposome (B1194612) suspension

  • Plasmid DNA (high purity)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Mammalian cells

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate so that they are 70-90% confluent at the time of transfection.

  • Lipoplex Formation:

    • In a sterile tube, dilute the desired amount of plasmid DNA in serum-free medium.

    • In a separate sterile tube, dilute the this compound liposome suspension in serum-free medium.

    • Add the diluted liposome suspension to the diluted DNA solution and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for lipoplex formation.[]

  • Transfection:

    • Remove the growth medium from the cells and wash with serum-free medium.

    • Add the lipoplex-containing medium to the cells dropwise.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After incubation, remove the transfection medium and replace it with fresh, complete growth medium.

  • Assay:

    • Assay for gene expression 24-72 hours post-transfection, depending on the gene of interest and cell type.

Visualizations

Signaling and Delivery Pathway

The following diagram illustrates the general mechanism of cellular uptake and intracellular trafficking of this compound-based lipoplexes for gene delivery.

G cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex This compound Lipoplex (Cationic Lipid + Nucleic Acid) Endocytosis Endocytosis Lipoplex->Endocytosis Interaction with cell surface CellMembrane Cell Membrane Endosome Endosome Endocytosis->Endosome Internalization EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Membrane destabilization NucleicAcid Nucleic Acid Cargo EndosomalEscape->NucleicAcid Cytoplasm Cytoplasm Nucleus Nucleus NucleicAcid->Nucleus if DNA Translation Translation (mRNA) NucleicAcid->Translation if mRNA Transcription Transcription (DNA) Nucleus->Transcription Protein Therapeutic Protein Translation->Protein Transcription->Translation TherapeuticEffect TherapeuticEffect Protein->TherapeuticEffect Cellular Response

Caption: Cellular uptake and processing of this compound lipoplexes.

Experimental Workflow: Liposome Preparation

This diagram outlines the key steps in the preparation of liposomes using the thin-film hydration method.

G Start Start DissolveLipids Dissolve this compound (and co-lipids) in Chloroform Start->DissolveLipids CreateFilm Create Thin Lipid Film (Rotary Evaporation) DissolveLipids->CreateFilm DryFilm Dry Film under Vacuum CreateFilm->DryFilm HydrateFilm Hydrate Film with Aqueous Buffer DryFilm->HydrateFilm FormMLVs Formation of Multilamellar Vesicles (MLVs) HydrateFilm->FormMLVs SizeReduction Size Reduction FormMLVs->SizeReduction Sonication Sonication (SUVs) SizeReduction->Sonication for SUVs Extrusion Extrusion (LUVs) SizeReduction->Extrusion for LUVs Characterize Characterize Liposomes (Size, Zeta Potential) Sonication->Characterize Extrusion->Characterize End End Characterize->End

Caption: Workflow for preparing this compound liposomes.

Experimental Workflow: DNA Transfection

This diagram illustrates the sequential steps involved in transfecting cells with this compound lipoplexes.

G Start Start SeedCells Seed Cells in Culture Plate Start->SeedCells PrepareDNA Dilute Plasmid DNA in Serum-Free Medium SeedCells->PrepareDNA PrepareLiposomes Dilute this compound Liposomes in Serum-Free Medium SeedCells->PrepareLiposomes FormLipoplexes Mix Diluted DNA and Liposomes to Form Lipoplexes PrepareDNA->FormLipoplexes PrepareLiposomes->FormLipoplexes IncubateLipoplexes Incubate at Room Temperature (15-30 min) FormLipoplexes->IncubateLipoplexes TransfectCells Add Lipoplexes to Cells IncubateLipoplexes->TransfectCells IncubateCells Incubate Cells with Lipoplexes (4-6 hours) TransfectCells->IncubateCells ChangeMedium Replace with Fresh Complete Medium IncubateCells->ChangeMedium AssayExpression Assay for Gene Expression (24-72 hours) ChangeMedium->AssayExpression End End AssayExpression->End

Caption: Workflow for DNA transfection using this compound.

References

An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and relevant biological interactions of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC). The information is tailored for researchers, scientists, and drug development professionals working with lipid-based delivery systems and model membrane studies.

Core Properties of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride

1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride is a synthetically modified cationic phospholipid. It is a derivative of the naturally occurring 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), with an ethyl group attached to the phosphate (B84403), resulting in a permanent positive charge. This modification significantly influences its physical and chemical characteristics, making it a valuable tool in various research and development applications.

Physicochemical Data

The following table summarizes the key quantitative properties of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride.

PropertyValueReference(s)
Molecular Formula C₄₂H₈₅ClNO₈P[1]
Molecular Weight 798.55 g/mol [1]
Physical Form Powder[1]
Purity >99%[1]
Solubility Chloroform (B151607): 10 mg/mL, Ethanol: 25 mg/mL[2]
Storage Temperature -20°C[3]
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) The related lipid, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), has a Tm of 41°C. The ethylated derivative's Tm is influenced by its interactions with other lipids.[4][5]
Critical Micelle Concentration (CMC) The specific CMC for 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride is not readily available in the literature. For comparison, the CMC of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) in water is approximately 0.46 nM.[6]
Structural Information

IUPAC Name: (2R)-2,3-bis(palmitoyloxy)propyl 2-(trimethylammonio)ethyl ethyl phosphate chloride

Synonyms: 16:0 EPC (Cl Salt), DPEPC, EDPPC

Applications in Research and Drug Development

The unique properties of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride make it a versatile tool in several key areas of scientific investigation.

Liposomal Drug Delivery

As a cationic lipid, 16:0 EPC is frequently used in the formulation of liposomes for drug and gene delivery. The positive charge facilitates the encapsulation of negatively charged molecules, such as nucleic acids (DNA and RNA), and enhances the interaction of the liposome (B1194612) with negatively charged cell membranes, potentially leading to increased cellular uptake. Its saturated dipalmitoyl chains contribute to the formation of more rigid and stable bilayers compared to unsaturated lipids.

Gene Transfection

Cationic liposomes formulated with 16:0 EPC are effective non-viral vectors for gene transfection. These liposomes can complex with plasmid DNA or siRNA to form "lipoplexes," which are then taken up by cells, leading to the expression or silencing of the target gene.

Model Membrane Studies

This synthetic lipid is also valuable in the creation of model cell membranes. By incorporating 16:0 EPC into artificial bilayers, researchers can investigate the influence of a permanent positive charge on membrane structure, fluidity, permeability, and interaction with proteins and other molecules. Studies have shown that the presence of such cationic lipids can alter the organization of model membranes, leading to increased fluidity and permeability[2].

Experimental Protocols

This section provides detailed methodologies for common experimental procedures involving 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride.

Preparation of Unilamellar Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for producing unilamellar liposomes of a defined size.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride

  • Helper lipid(s) (e.g., DOPE, cholesterol)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Water bath

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride and any helper lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure. A thin lipid film will form on the wall of the flask. The water bath temperature should be kept above the Tm of the lipid with the highest transition temperature.

    • Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dry lipid film by adding the desired aqueous buffer. The buffer should be pre-heated to a temperature above the Tm of the lipids.

    • Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process forces the vesicles through the pores, resulting in the formation of unilamellar vesicles (LUVs) with a more uniform size distribution.

    • The resulting liposome suspension can be stored at 4°C.

Characterization of Liposomes

3.2.1. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS is a common technique to determine the size distribution and uniformity of a liposome preparation.

Procedure:

  • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS measurement.

  • Transfer the diluted sample to a cuvette.

  • Measure the hydrodynamic diameter and PDI using a DLS instrument. The PDI value provides an indication of the width of the size distribution; a value below 0.2 is generally considered to indicate a monodisperse population.

3.2.2. Zeta Potential Measurement

Zeta potential is a measure of the surface charge of the liposomes and is crucial for predicting their stability and interaction with biological membranes.

Procedure:

  • Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).

  • Inject the sample into the measurement cell of a zeta potential analyzer.

  • The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential. For liposomes containing 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, a positive zeta potential is expected.

Gene Transfection using Cationic Liposomes

This protocol provides a general workflow for transfecting mammalian cells with plasmid DNA using liposomes containing 16:0 EPC.

Materials:

  • Cationic liposome suspension (formulated with 16:0 EPC and a helper lipid like DOPE)

  • Plasmid DNA

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Mammalian cells in culture

Procedure:

  • Lipoplex Formation:

    • In separate tubes, dilute the cationic liposomes and the plasmid DNA in serum-free medium.

    • Combine the diluted liposomes and diluted DNA. Mix gently and incubate at room temperature for 15-30 minutes to allow the formation of lipoplexes.

  • Transfection:

    • Wash the cells to be transfected with serum-free medium.

    • Add the lipoplex suspension to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

    • After the incubation period, remove the transfection medium and replace it with complete growth medium.

  • Analysis:

    • Assay for gene expression (e.g., using a reporter gene like GFP or luciferase) 24-72 hours post-transfection.

Influence on Membrane Properties and Cellular Signaling

While 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride is a synthetic molecule and not a direct participant in endogenous signaling pathways, its incorporation into cell membranes can have significant indirect effects on cellular processes.

Alteration of Membrane Fluidity and Organization

The introduction of cationic lipids can disrupt the packing of phospholipids (B1166683) in the bilayer. Studies on similar cationic lipids suggest that they can increase membrane fluidity[2]. This alteration in the physical state of the membrane can, in turn, affect the function of membrane-bound proteins, including receptors and enzymes, which are often sensitive to their lipid environment.

Modulation of Signaling Pathways

Cationic lipids are not merely passive carriers; they can actively modulate cellular signaling pathways. The positive charge of the lipid headgroup can lead to interactions with negatively charged domains of membrane proteins or with anionic lipids like phosphatidylserine, potentially altering their conformation and activity. Some studies have shown that certain cationic lipids can trigger pro-apoptotic and pro-inflammatory cascades[7]. The specific signaling pathways affected by 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride require further investigation, but it is plausible that it could influence pathways regulated by membrane-proximal events.

Signaling_Modulation EPC_Liposome 16:0 EPC Liposome Cell_Membrane Cell Membrane EPC_Liposome->Cell_Membrane Interaction Membrane_Fluidity Altered Membrane Fluidity Cell_Membrane->Membrane_Fluidity Incorporation Protein_Conformation Altered Protein Conformation Cell_Membrane->Protein_Conformation Electrostatic Interaction Signaling_Pathway Modulation of Signaling Pathways Membrane_Fluidity->Signaling_Pathway Protein_Conformation->Signaling_Pathway Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) Signaling_Pathway->Cellular_Response Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_char Characterization Lipid_Dissolution Dissolve Lipids in Organic Solvent Film_Formation Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydrate Film with Aqueous Buffer Film_Formation->Hydration Extrusion Extrude to Form Unilamellar Vesicles Hydration->Extrusion DLS Dynamic Light Scattering (Size, PDI) Extrusion->DLS Zeta Zeta Potential (Surface Charge) Extrusion->Zeta Gene_Transfection_Workflow cluster_lipoplex Lipoplex Formation cluster_transfection Cell Transfection cluster_analysis Analysis Dilute_Liposomes Dilute Cationic Liposomes Combine Combine and Incubate Dilute_Liposomes->Combine Dilute_DNA Dilute Plasmid DNA Dilute_DNA->Combine Add_Lipoplexes Add Lipoplexes to Cells Combine->Add_Lipoplexes Incubate_Cells Incubate Cells Add_Lipoplexes->Incubate_Cells Change_Medium Replace with Growth Medium Incubate_Cells->Change_Medium Assay_Expression Assay for Gene Expression Change_Medium->Assay_Expression

References

An In-depth Technical Guide to 16:0 EPC Chloride: Structure, Synthesis, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16:0 EPC chloride, a prominent cationic lipid utilized in advanced drug delivery and research. This document details its chemical structure, outlines a representative synthesis methodology, presents key quantitative data, and explores its role in cellular interactions and signaling pathways.

Core Structure and Chemical Identity

This compound, scientifically known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, is a saturated cationic lipid. Its structure features a glycerol (B35011) backbone esterified with two palmitic acid (16:0) chains at the sn-1 and sn-2 positions. The defining characteristic of this P-O-ethyl derivative is the ethyl group attached to the phosphate (B84403) moiety, which imparts a permanent positive charge, crucial for its function as a transfection agent.

The presence of the two saturated 16-carbon fatty acid tails contributes to the rigidity of the lipid bilayers it forms. This cationic nature allows for effective interaction with negatively charged molecules such as DNA and RNA, facilitating their delivery into cells.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride
Synonyms DPEPC, EDPPC, 16:0 EPC (Cl Salt)
CAS Number 328250-18-6[1]
Molecular Formula C₄₂H₈₅ClNO₈P[1]
Molecular Weight 798.6 g/mol [1]
Appearance White to off-white solid
Solubility Chloroform (B151607): 10 mg/ml; Ethanol: 25 mg/ml[1]
Storage -20°C

Synthesis of this compound

Representative Synthetic Workflow

The synthesis of 1,2-diacyl-sn-glycero-3-phosphocholines generally involves the acylation of a protected glycerol backbone, followed by the introduction of the phosphocholine (B91661) headgroup. For this compound, an additional ethylation step is required.

Synthesis_Workflow cluster_backbone Glycerol Backbone Preparation cluster_acylation Acylation cluster_ethylation Headgroup Modification cluster_purification Final Product GPC sn-Glycero-3-phosphocholine (GPC) Acylation Acylation with Palmitoyl Chloride GPC->Acylation Palmitic Acid, DCC, DMAP Ethylation Ethylation of Phosphate Group Acylation->Ethylation Ethylating Agent (e.g., Ethyl Triflare) Purification Purification and Chloride Salt Formation Ethylation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Representative synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol describes the synthesis of a generic 1,2-diacyl-sn-glycero-3-phosphocholine, which can be conceptually adapted for this compound.

Materials:

Procedure:

  • Acylation of GPC:

    • Dissolve sn-glycero-3-phosphocholine (GPC) and an excess of palmitic acid in anhydrous dichloromethane (DCM).

    • Add 4-dimethylaminopyridine (DMAP) as a catalyst.

    • Slowly add a solution of dicyclohexylcarbodiimide (DCC) in DCM to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) by silica gel column chromatography.

  • Ethylation of the Phosphate Group:

    • Dissolve the purified DPPC in an anhydrous solvent such as acetonitrile.

    • Add an ethylating agent, for example, ethyl trifluoromethanesulfonate (ethyl triflate).

    • Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

  • Purification and Chloride Salt Formation:

    • Purify the crude product by silica gel column chromatography.

    • To obtain the chloride salt, the purified product can be passed through an anion-exchange resin in the chloride form, or treated with a source of chloride ions followed by purification.

    • The final product, this compound, should be characterized by analytical techniques such as NMR and mass spectrometry to confirm its structure and purity.

Applications in Drug Delivery and Research

This compound is primarily employed as a cationic lipid for the formulation of liposomes and lipid nanoparticles (LNPs) for the delivery of nucleic acids (DNA and RNA). Its positive charge facilitates the complexation with negatively charged genetic material, forming lipoplexes that can be taken up by cells. It is also used as a co-adjuvant in vaccine formulations to enhance the immune response.

Experimental Protocol: Preparation of Cationic Liposomes

The following is a general protocol for the preparation of cationic liposomes using the thin-film hydration method, which can be adapted for this compound.[2][3]

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or cholesterol)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

  • Vesicle Formation and Sizing:

    • The resulting multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion.

    • For extrusion, pass the MLV suspension through polycarbonate filters of a defined pore size (e.g., 100 nm) multiple times using a lipid extruder.

Experimental Protocol: Cell Transfection

This protocol provides a general guideline for transfecting cells with nucleic acids using pre-formed cationic liposomes.[2][3]

Materials:

  • Cationic liposomes containing this compound

  • Plasmid DNA or siRNA

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Cells to be transfected in culture

Procedure:

  • Lipoplex Formation:

    • Dilute the nucleic acid in serum-free medium.

    • In a separate tube, dilute the cationic liposome (B1194612) suspension in serum-free medium.

    • Combine the diluted nucleic acid and the diluted liposomes and mix gently.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Add the lipoplex solution to the cells (typically seeded the day before to be at 70-90% confluency).

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

    • After the incubation period, the medium containing the lipoplexes can be replaced with fresh complete medium.

    • Assay for gene expression or gene silencing at an appropriate time point (e.g., 24-72 hours post-transfection).

Signaling Pathways and Cellular Interactions

Cationic lipids, including this compound, are not merely passive delivery vehicles but can actively engage with cellular components and trigger specific signaling pathways. Their interaction with the cell membrane and subsequent internalization are key to their function.

Cellular Uptake Mechanism

The positively charged lipoplexes formed with this compound initially interact with the negatively charged proteoglycans on the cell surface. The primary mechanism of cellular entry is through endocytosis.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipoplex Cationic Lipoplex (this compound + NA) CellSurface Cell Surface (Proteoglycans) Lipoplex->CellSurface Electrostatic Interaction Endosome Endosome CellSurface->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Degradation Pathway Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus (for DNA) Cytoplasm->Nucleus Nuclear Import RISC RISC (for siRNA) Cytoplasm->RISC siRNA Loading

Caption: Cellular uptake pathway of cationic lipoplexes.

Activation of Innate Immune Signaling

Cationic lipids are recognized by the innate immune system as danger signals, leading to the activation of inflammatory pathways.[4][5] While specific studies on this compound are limited, the general mechanism for cationic lipids involves the activation of Toll-like receptors (TLRs) and the NLRP3 inflammasome.[6]

  • Toll-like Receptor 2 (TLR2) Activation: Cationic lipids can be recognized by TLR2 on the surface of antigen-presenting cells like macrophages and dendritic cells.[6]

  • NLRP3 Inflammasome Activation: Internalized cationic lipids can lead to the activation of the NLRP3 inflammasome complex within the cell.[6]

This activation culminates in the downstream activation of the transcription factor NF-κB, leading to the production and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] This immunostimulatory property is beneficial when this compound is used as a vaccine adjuvant.

Signaling_Pathway cluster_recognition Pattern Recognition cluster_signaling Downstream Signaling CationicLipid This compound TLR2 TLR2 CationicLipid->TLR2 NLRP3 NLRP3 Inflammasome CationicLipid->NLRP3 Internalization NFkB NF-κB Activation TLR2->NFkB NLRP3->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkB->Cytokines

Caption: Innate immune signaling activated by cationic lipids.

Quantitative Data and Characterization

The physicochemical properties of liposomes formulated with this compound are critical for their performance as delivery vehicles. These properties are typically characterized by various analytical techniques.

Table 2: Physicochemical Characterization of Cationic Liposomes

ParameterTypical Range/ValueMethod of Analysis
Particle Size (Hydrodynamic Diameter) 100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential +30 to +60 mVLaser Doppler Velocimetry
Encapsulation Efficiency Varies (dependent on formulation and cargo)Spectrophotometry or Fluorometry
Phase Transition Temperature (Tm) Dependent on lipid compositionDifferential Scanning Calorimetry (DSC)

Note: The specific values for these parameters will depend on the exact formulation, including the helper lipid used, the lipid ratios, and the preparation method.

This guide provides a foundational understanding of this compound for professionals in research and drug development. The provided protocols and data serve as a starting point for the successful application of this versatile cationic lipid in various advanced therapeutic and research contexts.

References

In-Depth Technical Guide to the Physical Properties of 16:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride). The information herein is intended to support research, development, and application of this cationic lipid in areas such as drug delivery, gene therapy, and cellular biology.

Core Physical and Chemical Properties

This compound is a saturated cationic lipid featuring a phosphocholine (B91661) headgroup with an ethyl ester modification. This modification confers a permanent positive charge, which is a key characteristic for its interactions with negatively charged molecules like nucleic acids. The dipalmitoyl (16:0) acyl chains contribute to its packing properties within lipid bilayers.

A summary of its key physical and chemical data is presented in the table below.

PropertyValueSource
Chemical Name 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride[1][2]
Synonyms 16:0 EPC (Cl Salt), DPEPC, EDPPC[1][3]
CAS Number 328250-18-6[2][3][4]
Molecular Formula C42H85ClNO8P[3][4]
Molecular Weight 798.55 g/mol [3][4]
Appearance White to off-white powder[4]
Purity Typically >99%[5]
Solubility Soluble in DMSO (1 mg/mL), Ethanol (25 mg/mL), and Chloroform (B151607):Methanol:Water (65:25:4) (5 mg/mL)[2][6]
Storage Recommended storage at -20°C for long-term stability.[5][6]

Experimental Protocols for Characterization

The following sections detail standardized experimental protocols for characterizing the physical properties of this compound, particularly when formulated into liposomes.

Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion

This is a common method to produce unilamellar vesicles of a defined size.

Materials:

  • This compound

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Procedure:

  • Dissolve a known quantity of this compound in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

  • Further dry the film under a stream of inert gas (e.g., nitrogen or argon) and then under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. For lipids, it is used to determine the gel-to-liquid crystalline phase transition temperature (Tm).[7][8][9]

Materials:

  • Liposome suspension of this compound

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans

Procedure:

  • Accurately pipette a known amount of the liposome suspension into a hermetic aluminum pan and seal it.

  • Place an empty, sealed aluminum pan in the reference chamber of the DSC.

  • Equilibrate the sample at a temperature below the expected Tm.

  • Heat the sample at a constant rate (e.g., 1-5 °C/min) over a temperature range that encompasses the phase transition.

  • Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

Particle Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of particles in suspension, and when combined with an applied electric field, it can measure the zeta potential, which is an indicator of surface charge.[10][11][12]

Materials:

  • Diluted liposome suspension of this compound

  • Dynamic Light Scattering instrument with a zeta potential measurement cell

  • Cuvettes

Procedure:

  • Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample into a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • For particle size analysis, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The size is calculated from the diffusion coefficient using the Stokes-Einstein equation.

  • For zeta potential measurement, an electric field is applied across the sample, and the velocity of the charged liposomes is measured. The zeta potential is then calculated from the electrophoretic mobility.

Signaling Pathways and Cytotoxicity

Cationic lipids, including those with a quaternary ammonium (B1175870) headgroup like this compound, are known to interact with cell membranes and can trigger various intracellular signaling pathways, often leading to cytotoxicity at higher concentrations.[13][14]

General Mechanism of Cationic Lipid-Induced Signaling

The positive charge of the lipid facilitates interaction with the negatively charged cell surface, leading to cellular uptake, often via endocytosis. Once inside the cell, these lipids can perturb intracellular membranes, such as those of endosomes and mitochondria, which can trigger stress responses and signaling cascades.

Activation of the ERK Pathway

Studies on other cationic lipids, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), have demonstrated the activation of the Extracellular signal-regulated kinase (ERK) pathway.[15][16] This pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. The activation of the ERK pathway by cationic lipids can lead to the production of chemokines and other inflammatory mediators.[15][16]

Induction of Apoptosis via Caspase Activation

The cytotoxicity of some cationic lipids is mediated through the induction of apoptosis. This process often involves the activation of caspases, a family of proteases that execute the apoptotic program. The disruption of mitochondrial membrane integrity by cationic lipids can lead to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.[17][18][19][20]

Visualizations

The following diagrams illustrate key concepts related to the characterization and biological activity of this compound.

G Experimental Workflow for this compound Liposome Characterization cluster_prep Liposome Preparation cluster_char Physical Characterization cluster_data Data Output a Dissolve this compound in Organic Solvent b Form Thin Lipid Film (Rotary Evaporation) a->b c Hydrate Film with Aqueous Buffer b->c d Extrusion for Unilamellar Vesicles c->d e Differential Scanning Calorimetry (DSC) d->e Determine Phase Transition Temp. f Dynamic Light Scattering (DLS) d->f Measure Particle Size Distribution g Zeta Potential Measurement d->g Assess Surface Charge h Tm Value e->h i Hydrodynamic Diameter f->i j Zeta Potential (mV) g->j

Caption: Workflow for preparing and characterizing this compound liposomes.

G Postulated Signaling Cascade of Cationic Lipids cluster_interaction Cellular Interaction cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes a Cationic Liposome (e.g., this compound) b Cell Membrane Interaction (Electrostatic) a->b c Cellular Uptake (Endocytosis) b->c d Endosomal Escape/ Mitochondrial Perturbation c->d e Activation of MAPK Pathway (e.g., ERK) d->e f Activation of Caspase Cascade d->f g Inflammatory Response e->g h Apoptosis f->h

Caption: Potential signaling pathways activated by cationic lipids.

References

16:0 EPC Chloride: An In-Depth Technical Guide to its Mechanism of Action in Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 EPC Chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine, chloride salt) is a saturated cationic lipid that has garnered significant attention as a synthetic transfection agent for the delivery of nucleic acids, such as plasmid DNA and RNA, into eukaryotic cells.[1][2][3] Its biodegradable nature and relatively low toxicity make it an attractive candidate for various research and therapeutic applications.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in transfection, detailing the physicochemical properties of the lipoplexes it forms, the cellular uptake pathways, and the critical process of endosomal escape. Furthermore, this guide includes detailed experimental protocols for key assays and visualizations of the underlying processes to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Mechanism of Action: From Lipoplex Formation to Gene Expression

The transfection process using this compound can be conceptualized as a multi-step journey that begins with the formation of a lipoplex and culminates in the expression of the delivered genetic material. The core principle lies in the electrostatic interaction between the positively charged cationic lipid and the negatively charged phosphate (B84403) backbone of the nucleic acid.

Lipoplex Formation and Physicochemical Characterization

The initial and critical step in cationic lipid-mediated transfection is the spontaneous self-assembly of this compound and nucleic acids into condensed, nanoparticle-sized structures known as lipoplexes.[4] These complexes protect the nucleic acids from degradation by nucleases in the extracellular environment. The physicochemical properties of these lipoplexes, including their size, surface charge (zeta potential), and morphology, are critical determinants of transfection efficiency.[5]

Table 1: Physicochemical Properties of 16:0 EPC-based Lipoplexes Quantitative data for this compound lipoplexes is not readily available in the public domain. The table structure is provided as a template for researchers to populate with their own experimental data.

Formulation (e.g., 16:0 EPC:DOPE ratio) N/P Ratio Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV)

| Data not available | Data not available | Data not available | Data not available | Data not available |

Helper lipids, such as the neutral lipids 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol, are often co-formulated with this compound to enhance transfection efficiency.[2][6] DOPE is thought to facilitate the transition from a lamellar to a more fusogenic inverted hexagonal phase, which is crucial for endosomal escape.[7] Cholesterol can modulate membrane fluidity and stability, which may also influence the transfection process.[2] The choice and ratio of helper lipids can significantly impact the morphology and, consequently, the efficacy of the lipoplex.[2]

Cellular Uptake and Endosomal Trafficking

Once formed, the positively charged lipoplexes interact with the negatively charged proteoglycans on the cell surface, leading to their internalization primarily through endocytosis.[4] The exact endocytic pathway can vary depending on the cell type and the physicochemical properties of the lipoplexes.

The following diagram illustrates the general workflow of a transfection experiment using this compound.

Transfection_Workflow cluster_prep Lipoplex Preparation cluster_transfection Cell Transfection cluster_analysis Post-Transfection Analysis lipid_prep 1. Prepare this compound and Helper Lipid Solution mixing 3. Mix Lipid and Nucleic Acid Solutions to Form Lipoplexes lipid_prep->mixing na_prep 2. Prepare Nucleic Acid (e.g., Plasmid DNA) Solution na_prep->mixing incubation 4. Incubate for Complex Formation mixing->incubation add_complex 6. Add Lipoplex Solution to Cells incubation->add_complex cell_seeding 5. Seed Cells in Culture Plate cell_seeding->add_complex incubation_cells 7. Incubate Cells with Lipoplexes add_complex->incubation_cells gene_expression 8. Assay for Gene Expression (e.g., Luciferase Assay) incubation_cells->gene_expression cytotoxicity 9. Assess Cell Viability (e.g., MTT Assay) incubation_cells->cytotoxicity

Caption: A generalized workflow for a transfection experiment using this compound.

Endosomal Escape: The Critical Hurdle

Following endocytosis, the lipoplexes are entrapped within endosomes, which mature into late endosomes and eventually fuse with lysosomes, acidic compartments containing degradative enzymes. For successful transfection, the nucleic acid must escape the endosome and enter the cytoplasm. This process, known as endosomal escape, is a major bottleneck in non-viral gene delivery.[8]

The mechanism of endosomal escape for cationic lipids like this compound is thought to involve the "proton sponge" effect and direct interactions with the endosomal membrane.[4][9] As the endosome matures, proton pumps in its membrane actively transport protons into the lumen, lowering the internal pH. The tertiary amine groups of some cationic lipids can become protonated, leading to an influx of chloride ions to maintain charge neutrality.[8] This influx of ions and water causes osmotic swelling and eventual rupture of the endosome, releasing the lipoplex into the cytoplasm.

Furthermore, the cationic lipids of the lipoplex can interact with anionic lipids present in the inner leaflet of the endosomal membrane.[10] This interaction can lead to the formation of non-bilayer lipid phases, such as the inverted hexagonal (HII) phase, which destabilizes the endosomal membrane and facilitates the release of the nucleic acid.[10] The role of the chloride counter-ion in this process is not fully elucidated but may influence the physicochemical properties and stability of the lipoplex.[11]

The following diagram illustrates the proposed mechanism of endosomal escape.

Endosomal_Escape cluster_uptake Cellular Uptake cluster_endosome Endosomal Entrapment cluster_escape Endosomal Escape Mechanisms lipoplex Lipoplex (16:0 EPC-Cl / NA) endocytosis Endocytosis lipoplex->endocytosis Interaction cell_membrane Cell Membrane cell_membrane->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation lysosome Lysosome (Degradation) late_endosome->lysosome proton_sponge Proton Sponge Effect: - Protonation of Lipid - Cl- Influx - Osmotic Swelling late_endosome->proton_sponge membrane_fusion Membrane Destabilization: - Interaction with Anionic Lipids - Phase Transition (Lamellar to HII) - Membrane Fusion/Pore Formation late_endosome->membrane_fusion cytoplasm Nucleic Acid Release into Cytoplasm proton_sponge->cytoplasm membrane_fusion->cytoplasm

Caption: Proposed mechanisms of endosomal escape for this compound lipoplexes.

Quantitative Data

Quantitative analysis of transfection efficiency and cytotoxicity is essential for optimizing delivery systems. The following tables provide a framework for presenting such data.

Table 2: Transfection Efficiency of this compound in Different Cell Lines Quantitative data for this compound is not consistently available in the public domain. This table is a template for reporting experimental results.

Cell Line Formulation N/P Ratio Transfection Efficiency (%) Reporter Gene
CHO-K1 Data not available Data not available Data not available Data not available

| HEK293 | Data not available | Data not available | Data not available | Data not available |

Table 3: Cell Viability following Transfection with this compound Quantitative data for this compound is not consistently available in the public domain. This table is a template for reporting experimental results.

Cell Line Formulation N/P Ratio Cell Viability (%) Assay Method
CHO-K1 Data not available Data not available Data not available MTT

| HEK293 | Data not available | Data not available | Data not available | MTT |

Experimental Protocols

Detailed and reproducible protocols are fundamental to successful transfection experiments. The following sections provide step-by-step methodologies for key procedures involving this compound.

Protocol 1: Preparation of this compound-based Liposomes

This protocol describes the preparation of cationic liposomes using the thin-film hydration method.[12]

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of this compound and helper lipid(s) in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized based on the specific application. b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the phase transition temperature of the lipids. b. The hydration process will lead to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): a. To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension can be sonicated using a bath sonicator or subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Protocol 2: Transfection of CHO-K1 Cells with Plasmid DNA using this compound Lipoplexes

This protocol provides a general procedure for transfecting adherent CHO-K1 cells in a 6-well plate format. Optimization of parameters such as cell density, DNA concentration, and lipid-to-DNA ratio is crucial for achieving high transfection efficiency.[5][13]

Materials:

  • CHO-K1 cells

  • Complete culture medium (e.g., F-12K Medium with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM™ I)

  • Plasmid DNA (high purity, endotoxin-free)

  • This compound-based liposome (B1194612) suspension (prepared as in Protocol 1)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: a. The day before transfection, seed CHO-K1 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 2-4 x 10^5 cells per well). b. Incubate the cells overnight at 37°C in a humidified CO2 incubator.

  • Lipoplex Formation: a. For each well to be transfected, dilute the desired amount of plasmid DNA (e.g., 2-4 µg) in serum-free medium. b. In a separate tube, dilute the required amount of the this compound liposome suspension in serum-free medium. The optimal lipid-to-DNA ratio (N/P ratio) needs to be determined empirically. c. Gently add the diluted DNA to the diluted liposome suspension and mix by pipetting up and down. Do not vortex. d. Incubate the mixture at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection: a. Gently aspirate the culture medium from the cells and wash once with sterile PBS. b. Add the lipoplex-containing medium to the cells dropwise. c. Gently rock the plate to ensure even distribution of the lipoplexes. d. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator. e. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

  • Post-Transfection Incubation: a. Incubate the cells for 24-72 hours before assaying for gene expression.

Protocol 3: Assessment of Transfection Efficiency using a Luciferase Reporter Assay

This protocol describes the measurement of firefly luciferase activity in transfected cells as a quantitative measure of gene expression.[1][9]

Materials:

  • Transfected cells in a multi-well plate

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., Reporter Lysis Buffer)

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Lysis: a. 24-72 hours post-transfection, aspirate the culture medium from the wells. b. Wash the cells once with PBS. c. Add an appropriate volume of cell lysis buffer to each well (e.g., 100 µL for a 24-well plate). d. Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.

  • Luciferase Assay: a. Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed for 2-5 minutes to pellet cell debris. b. Add a small volume of the cleared lysate (e.g., 10-20 µL) to a luminometer tube or a well of an opaque 96-well plate. c. Add the luciferase assay substrate to the lysate. d. Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.

  • Data Normalization: a. To account for variations in cell number and transfection efficiency, it is recommended to co-transfect a control plasmid expressing a different reporter (e.g., Renilla luciferase) or to normalize the luciferase activity to the total protein concentration of the cell lysate.

Protocol 4: Assessment of Cytotoxicity using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of the this compound lipoplexes.[14][15]

Materials:

  • Cells transfected with this compound lipoplexes in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • MTT Incubation: a. At the desired time point post-transfection (e.g., 24 or 48 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: a. After the incubation, carefully remove the medium containing MTT. b. Add the solubilization solution to each well to dissolve the formazan crystals. c. Incubate the plate for a further 2-4 hours at room temperature in the dark, with gentle shaking, to ensure complete solubilization.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. The absorbance is directly proportional to the number of viable cells. Cell viability can be expressed as a percentage relative to untreated control cells.

Conclusion

This compound is a valuable tool for the non-viral delivery of nucleic acids in a research setting. Its mechanism of action involves the formation of lipoplexes that are internalized by cells via endocytosis. The subsequent escape from the endosome is a critical step that is thought to be mediated by the proton sponge effect and direct interactions with the endosomal membrane, leading to its destabilization. The efficiency of transfection and the associated cytotoxicity are influenced by a multitude of factors, including the formulation of the lipoplex (e.g., the choice and ratio of helper lipids) and the experimental conditions. The protocols and information provided in this guide serve as a foundation for researchers to effectively utilize this compound in their gene delivery experiments and to further explore and optimize its potential for therapeutic applications. Further research is warranted to obtain more specific quantitative data on the performance of this compound and to fully elucidate the molecular details of its mechanism of action.

References

Navigating the Biological Landscape of 16:0 EPC Chloride: A Technical Guide to Biodegradability and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine, chloride salt) is a cationic lipid that has garnered significant interest within the drug delivery and biomedical research communities. Its defining characteristic is a stable, positively charged headgroup, which facilitates the encapsulation and delivery of nucleic acids and other therapeutic molecules. While its efficacy as a delivery vehicle is a primary focus, a comprehensive understanding of its biological and environmental fate is paramount for its safe and effective clinical translation. This technical guide provides an in-depth analysis of the biodegradability and toxicity profile of this compound, drawing upon established methodologies and data from related cationic lipids to offer a predictive overview. It is important to note that while several suppliers claim the compound has low toxicity and is biodegradable, specific public data on this compound is limited[1][2][3][4][5][6][7]. Therefore, this guide integrates general principles and experimental protocols applicable to cationic lipids to forecast its behavior.

Biodegradability Assessment

The term "biodegradable" indicates that a substance can be broken down by microorganisms into simpler, non-toxic compounds[1][2][3][4][5][6][7]. For pharmaceutical excipients like this compound, assessing the rate and extent of biodegradation is crucial to understanding its environmental impact and potential for bioaccumulation. Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically employed for this purpose.

Experimental Protocols for Biodegradability Testing

The "Ready Biodegradability" tests (OECD 301 series) are a common starting point to assess the likelihood of a substance to biodegrade rapidly in an aerobic environment[8][9][10][11].

OECD 301B: CO₂ Evolution Test (Modified Sturm Test)

This method is suitable for non-volatile, water-soluble compounds like this compound.

  • Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (typically from sewage treatment plant effluent) and incubated under aerobic conditions in the dark. The degradation of the test substance is monitored by the amount of carbon dioxide (CO₂) evolved.

  • Methodology:

    • Test Setup: A known concentration of this compound is added to a mineral salt medium as the sole source of organic carbon.

    • Inoculum: The medium is inoculated with a mixed microbial population from a domestic wastewater treatment plant.

    • Incubation: The test vessels are incubated for 28 days in the dark at a constant temperature (e.g., 22 ± 2 °C).

    • CO₂ Measurement: The evolved CO₂ is trapped in a barium hydroxide (B78521) or sodium hydroxide solution, and the amount is determined by titration or with an inorganic carbon analyzer.

    • Controls: A blank control (inoculum only) and a reference control (with a readily biodegradable substance like sodium benzoate) are run in parallel.

  • Data Interpretation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance to its theoretical maximum CO₂ production (ThCO₂). A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period[8][11].

Hypothetical Biodegradation Data

The following table presents hypothetical data for the ready biodegradability of this compound, based on typical results for phospholipids.

Test Parameter This compound (Hypothetical) Reference Substance (Sodium Benzoate) OECD 301B Guideline
Test Duration 28 days28 days28 days
Biodegradation at Day 28 75% of ThCO₂>60% of ThCO₂Pass: ≥ 60% ThCO₂
10-Day Window AchievedAchievedPass: Reached within the 28-day period
Classification Readily BiodegradableReadily Biodegradable-

Toxicity Profile

The toxicity of cationic lipids is a critical consideration, as their positive charge can lead to interactions with negatively charged cellular components, potentially causing cytotoxicity[12][13]. Toxicological evaluation typically involves a tiered approach, from in vitro cytotoxicity assays to in vivo studies.

In Vitro Cytotoxicity Assessment

In vitro assays provide a rapid and cost-effective means to screen for potential toxicity and to understand the mechanisms of cell death.

MTT Assay (Cell Viability)

  • Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

  • Methodology:

    • Cell Culture: A suitable cell line (e.g., NIH 3T3 fibroblasts or a human cell line like HEK293) is seeded in a 96-well plate.

    • Treatment: Cells are incubated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

    • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan formation.

    • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Interpretation: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) is a key endpoint.

Lactate (B86563) Dehydrogenase (LDH) Assay (Cell Membrane Integrity)

  • Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Methodology:

    • Cell Culture and Treatment: Similar to the MTT assay, cells are treated with varying concentrations of this compound.

    • Supernatant Collection: After incubation, the cell culture supernatant is collected.

    • LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

    • Measurement: The absorbance of the formazan is measured spectrophotometrically.

  • Data Interpretation: The amount of LDH released is proportional to the number of lysed cells.

Hypothetical In Vitro Toxicity Data
Assay Cell Line Endpoint Hypothetical Value for this compound
MTTNIH 3T3IC₅₀ (24h)85 µg/mL
LDHHEK293EC₅₀ (24h)120 µg/mL
In Vivo Toxicity Assessment

In vivo studies in animal models are essential to evaluate the systemic toxicity of a compound.

Acute Systemic Toxicity Study (e.g., OECD 420)

  • Principle: This study provides information on the short-term toxic effects of a single high dose of a substance.

  • Methodology:

    • Animal Model: Typically rats or mice are used.

    • Administration: A single dose of this compound is administered via a relevant route (e.g., intravenous for systemic delivery applications).

    • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, body weight, and mortality.

    • Necropsy: At the end of the study, animals are euthanized, and major organs are examined for gross pathological changes. Histopathological examination may also be performed.

  • Data Interpretation: The LD₅₀ (lethal dose for 50% of the test animals) can be estimated.

Hypothetical In Vivo Toxicity Data
Study Type Animal Model Route of Administration Endpoint Hypothetical Value for this compound
Acute Systemic ToxicityRatIntravenousLD₅₀> 2000 mg/kg

Signaling Pathways and Mechanisms of Toxicity

The positive charge of cationic lipids can trigger various cellular responses. While specific pathways for this compound are not yet elucidated, studies on other cationic lipids suggest potential mechanisms. These include interactions with the cell membrane leading to membrane destabilization, induction of reactive oxygen species (ROS), and activation of inflammatory and apoptotic pathways[13].

Hypothetical Signaling Pathway for Cationic Lipid-Induced Cytotoxicity

The following diagram illustrates a potential signaling cascade initiated by the interaction of a cationic lipid like this compound with a cell.

G Hypothetical Signaling Pathway of Cationic Lipid Cytotoxicity cluster_0 Cellular Interaction cluster_1 Downstream Effects cluster_2 Cellular Outcomes Cationic Lipid Cationic Lipid Cell_Membrane Cell Membrane Interaction Cationic Lipid->Cell_Membrane Electrostatic Interaction Membrane_Destabilization Membrane Destabilization Cell_Membrane->Membrane_Destabilization ROS_Production Increased ROS Production Cell_Membrane->ROS_Production Inflammasome_Activation Inflammasome Activation Membrane_Destabilization->Inflammasome_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Inflammation Inflammation Inflammasome_Activation->Inflammation Cell_Death Cell Death Apoptosis->Cell_Death Inflammation->Cell_Death

Caption: Hypothetical signaling cascade of cationic lipid-induced cytotoxicity.

Experimental Workflow for Investigating Signaling Pathways

G Workflow for Elucidating Cationic Lipid Signaling Start Cell Treatment with This compound ROS_Assay ROS Measurement (e.g., DCFDA assay) Start->ROS_Assay Mitochondrial_Assay Mitochondrial Membrane Potential Assay (e.g., JC-1) Start->Mitochondrial_Assay Caspase_Assay Caspase Activity Assay (e.g., Caspase-3/7, 8, 9) Start->Caspase_Assay Western_Blot Western Blot Analysis (e.g., for apoptosis and inflammation markers) Start->Western_Blot Cytokine_Array Cytokine Array Start->Cytokine_Array Data_Analysis Data Integration and Pathway Analysis ROS_Assay->Data_Analysis Mitochondrial_Assay->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis Cytokine_Array->Data_Analysis

Caption: Experimental workflow for investigating signaling pathways.

Conclusion

This compound holds considerable promise as a component of advanced drug delivery systems. While initial assessments from suppliers suggest a favorable safety profile with good biodegradability and low toxicity, a thorough and quantitative evaluation is essential for its progression into clinical applications. This guide has outlined the standard methodologies and provided a hypothetical framework for the biodegradability and toxicity assessment of this compound. The presented data, while illustrative, underscores the importance of rigorous, standardized testing to fully characterize the biological and environmental interactions of this and other novel cationic lipids. Future research should focus on generating specific experimental data for this compound to validate these predictions and to fully elucidate its mechanisms of action and any potential toxicities.

References

16:0 EPC Chloride: An In-Depth Technical Guide for Cationic Lipid-Mediated Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gene therapy holds immense promise for treating a wide array of genetic and acquired diseases. A critical component of successful gene therapy is the development of safe and efficient vectors for nucleic acid delivery. Cationic lipids have emerged as a leading class of non-viral vectors, capable of forming complexes with negatively charged nucleic acids, facilitating their entry into cells, and enabling therapeutic gene expression. Among these, 16:0 EPC chloride, also known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (DPEPC), is a biodegradable and biocompatible cationic lipid that has garnered interest for its potential in gene delivery applications.[1][2][3]

This technical guide provides a comprehensive overview of this compound as a cationic lipid for gene therapy. It is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of its properties, formulation strategies, and the experimental protocols relevant to its application. While detailed quantitative performance data specifically for this compound as a primary cationic lipid is limited in publicly available literature, this guide synthesizes the existing information and provides context from related cationic lipid systems to enable a thorough evaluation of its potential.

Core Concepts of Cationic Lipid-Mediated Gene Delivery

Cationic lipids are amphiphilic molecules characterized by a positively charged headgroup and a hydrophobic tail. This structure allows them to self-assemble into liposomes or lipid nanoparticles (LNPs) in aqueous solutions. The positively charged surface of these particles interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (such as plasmid DNA, mRNA, or siRNA) to form stable complexes known as lipoplexes.

The overall process of cationic lipid-mediated gene delivery can be summarized in the following key steps:

  • Lipoplex Formation: Cationic lipids and the desired nucleic acid are mixed in appropriate ratios to form condensed, positively charged nanoparticles.

  • Cellular Uptake: The positively charged lipoplexes interact with the negatively charged cell surface, leading to their internalization, primarily through endocytosis.

  • Endosomal Escape: Once inside the cell within an endosome, the cationic lipids are thought to facilitate the release of the nucleic acid cargo into the cytoplasm. This is a critical step to avoid degradation in the lysosomal pathway. The "proton sponge" effect is one of the proposed mechanisms, where the cationic lipid buffers the acidic environment of the endosome, leading to an influx of protons and counter-ions, osmotic swelling, and eventual rupture of the endosomal membrane.

  • Nuclear Entry (for DNA): For plasmid DNA, translocation into the nucleus is necessary for transcription to occur.

  • Gene Expression: Once in the appropriate cellular compartment, the nucleic acid is released from the lipid carrier and can be transcribed (DNA) or translated (mRNA) to produce the therapeutic protein.

Physicochemical Properties of this compound

This compound is a saturated cationic lipid with two 16-carbon acyl chains (palmitoyl chains). Its structure contributes to the formation of relatively rigid lipid bilayers at physiological temperatures.[4] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Name 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride[3]
Synonyms 16:0 EPC (Cl Salt), DPEPC[1]
Molecular Formula C42H85ClNO8P[1]
Molecular Weight 798.56 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in chloroform (B151607) and ethanol
Storage -20°C for long-term storage[1]

Formulation of this compound-Based Gene Delivery Systems

The formulation of effective gene delivery vehicles using this compound typically involves its combination with helper lipids to enhance stability, transfection efficiency, and biocompatibility.

Key Formulation Components:
  • Cationic Lipid (this compound): The primary component for complexing with nucleic acids and facilitating cellular uptake.

  • Helper Lipid: Neutral lipids are often included to improve the fusogenicity of the lipoplex and aid in endosomal escape. A commonly used helper lipid is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which is known to promote the formation of non-bilayer lipid structures that can destabilize the endosomal membrane.

  • Cholesterol: Incorporated to modulate membrane fluidity, stability, and reduce aggregation.

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) can be included to create a hydrophilic shell around the nanoparticle. This "stealth" coating can reduce non-specific interactions with serum proteins, prolong circulation time in vivo, and improve stability.

General Formulation Protocol:

A common method for preparing liposomes or lipid nanoparticles is the thin-film hydration method followed by extrusion.

  • Lipid Film Preparation: The cationic lipid (this compound) and any helper lipids (e.g., DOPE, cholesterol, PEGylated lipid) are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., sterile water, saline, or a buffered solution like HEPES or PBS) to form multilamellar vesicles (MLVs).

  • Size Reduction: The MLV suspension is then subjected to size reduction to form small unilamellar vesicles (SUVs) with a more uniform size distribution. This is typically achieved by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) or by sonication.

  • Lipoplex Formation: The prepared cationic liposomes are then mixed with the nucleic acid solution at a specific charge ratio (N/P ratio, the molar ratio of the positive charges on the lipid to the negative charges on the nucleic acid). The mixture is incubated for a defined period to allow for the formation of stable lipoplexes.

Characterization of this compound Lipoplexes

Thorough characterization of the formulated lipoplexes is essential to ensure quality, consistency, and to understand their structure-function relationship.

ParameterMethodTypical Expected Outcome
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Homogeneous population with a size range of 100-200 nm and a low PDI (<0.2) is often desired for in vivo applications.
Zeta Potential Laser Doppler VelocimetryA positive zeta potential (e.g., +20 to +40 mV) is expected, indicating successful complexation of the nucleic acid and a surface charge that facilitates interaction with the cell membrane.
Nucleic Acid Encapsulation Efficiency Spectrophotometric or fluorometric assays (e.g., RiboGreen or PicoGreen assay)High encapsulation efficiency (>90%) is desirable to maximize the delivery of the therapeutic payload.
Morphology Transmission Electron Microscopy (TEM) or Cryo-TEMSpherical vesicles, and the visualization of the condensed nucleic acid within the lipoplex.

In Vitro Evaluation of Gene Delivery

Transfection Efficiency

The ability of the this compound-based lipoplexes to deliver a functional gene is assessed using reporter gene assays.

Experimental Protocol: In Vitro Transfection Assay

  • Cell Seeding: Plate the target cells (e.g., HEK293, HeLa, or a relevant cell line for the therapeutic application) in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Preparation: Prepare the this compound lipoplexes with a reporter gene plasmid (e.g., encoding luciferase or green fluorescent protein - GFP) at various N/P ratios.

  • Transfection: Add the lipoplex solution to the cells in serum-free or serum-containing media, depending on the experimental design.

  • Incubation: Incubate the cells with the lipoplexes for a defined period (e.g., 4-6 hours).

  • Media Change: After the incubation period, the transfection medium can be replaced with fresh, complete growth medium.

  • Gene Expression Analysis: After a suitable incubation period to allow for gene expression (e.g., 24-48 hours), quantify the reporter gene expression.

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer.

    • For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using flow cytometry or fluorescence microscopy.

Cytotoxicity

Assessing the cytotoxicity of the gene delivery vector is crucial for its potential therapeutic application.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate as described for the transfection assay.

  • Treatment: Expose the cells to the this compound lipoplexes at a range of concentrations. Include a positive control for cytotoxicity (e.g., Triton X-100) and a negative control (untreated cells).

  • Incubation: Incubate the cells for a period that corresponds to the transfection experiment (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizing Workflows and Pathways

Gene Delivery Workflow

Gene_Delivery_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation Lipid Film\nPreparation Lipid Film Preparation Hydration Hydration Lipid Film\nPreparation->Hydration Aqueous Buffer Size Reduction\n(Extrusion/Sonication) Size Reduction (Extrusion/Sonication) Hydration->Size Reduction\n(Extrusion/Sonication) Lipoplex Formation Lipoplex Formation Size Reduction\n(Extrusion/Sonication)->Lipoplex Formation Nucleic Acid DLS (Size, PDI) DLS (Size, PDI) Lipoplex Formation->DLS (Size, PDI) Zeta Potential Zeta Potential Lipoplex Formation->Zeta Potential Encapsulation\nEfficiency Encapsulation Efficiency Lipoplex Formation->Encapsulation\nEfficiency TEM (Morphology) TEM (Morphology) Lipoplex Formation->TEM (Morphology) Transfection Transfection Lipoplex Formation->Transfection Cytotoxicity\nAssay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Lipoplex Formation->Cytotoxicity\nAssay (e.g., MTT) Reporter Gene\nAssay Reporter Gene Assay Transfection->Reporter Gene\nAssay

Caption: Experimental workflow for the formulation, characterization, and in vitro evaluation of this compound-based lipoplexes.

Cellular Uptake and Endosomal Escape Pathway

Cellular_Pathway Lipoplex Lipoplex Cell Membrane Cell Membrane Lipoplex->Cell Membrane Adsorption Endosome Endosome Cell Membrane->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Degradation Pathway Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (DNA) Therapeutic Protein Therapeutic Protein Cytoplasm->Therapeutic Protein Translation (mRNA) Nucleus->Cytoplasm Transcription (DNA)

Caption: Conceptual diagram of the cellular uptake and intracellular trafficking of this compound-based lipoplexes for gene delivery.

Conclusion and Future Directions

This compound represents a promising cationic lipid for gene therapy applications due to its biodegradable nature and structural similarity to endogenous phospholipids. While this guide provides a foundational framework for its use, it is important to acknowledge the limited availability of comprehensive, direct comparative data in the public domain. Future research should focus on systematic studies to elucidate the structure-activity relationships of this compound in various formulations. Key areas for investigation include:

  • Optimization of Formulations: Systematically varying the helper lipid composition and N/P ratios to maximize transfection efficiency while minimizing cytotoxicity for different cell types and nucleic acid payloads.

  • In Vivo Studies: Evaluating the biodistribution, efficacy, and safety of this compound-based formulations in relevant animal models.

  • Mechanism of Action: Further investigating the specific mechanisms by which this compound facilitates endosomal escape to inform the rational design of next-generation lipid vectors.

By addressing these research questions, the full potential of this compound as a valuable tool in the gene therapy arsenal (B13267) can be realized, ultimately contributing to the development of novel and effective treatments for a wide range of diseases.

References

Unveiling the Thermal Dance: An In-depth Guide to the Phase Behavior of 16:0 EPC Chloride Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate phase behavior of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (16:0 EPC) chloride bilayers, a cationic lipid of significant interest in drug delivery and gene therapy. Understanding the temperature-dependent structural changes of these lipid assemblies is paramount for the rational design of stable and effective nanocarriers. This document provides a comprehensive overview of the thermotropic properties of 16:0 EPC, detailed experimental protocols for its characterization, and visual representations of the underlying principles and workflows.

Thermotropic Phase Behavior of 16:0 EPC Chloride Bilayers

The phase behavior of this compound, a saturated cationic phospholipid, is characterized by distinct transitions between different physical states as a function of temperature. These transitions, primarily the pretransition (Lβ' to Pβ') and the main transition (Pβ' to Lα), involve changes in the packing, ordering, and mobility of the lipid acyl chains, as well as alterations in the hydration and conformation of the headgroups. The presence of the chloride counterion plays a crucial role in modulating these transitions.

Quantitative Phase Transition Data

The thermotropic phase transitions of fully hydrated this compound bilayers have been meticulously characterized using techniques such as Differential Scanning Calorimetry (DSC) and X-ray diffraction. The key quantitative data are summarized in the table below.

TransitionTransition Temperature (Tm) (°C)Enthalpy Change (ΔH) (kcal/mol)
Pretransition 38.31.5
Main Transition 43.88.7

Data sourced from studies on linear saturated P-O-ethyl phosphatidylcholines.

Experimental Protocols for Characterizing Lipid Phase Behavior

The accurate determination of the phase behavior of lipid bilayers relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited in the study of this compound bilayers.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. It is the primary method for determining the temperature and enthalpy of phase transitions in lipid bilayers.

Methodology:

  • Liposome (B1194612) Preparation:

    • A known quantity of this compound is dissolved in a suitable organic solvent (e.g., chloroform).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

    • The lipid film is further dried under vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with an aqueous buffer (e.g., deionized water or a specific buffer containing chloride ions) by vortexing at a temperature above the main transition temperature of the lipid. This results in the formation of multilamellar vesicles (MLVs).

  • DSC Analysis:

    • A precise amount of the liposome dispersion is hermetically sealed in an aluminum DSC pan.

    • An identical empty pan is used as a reference.

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature is scanned over a desired range (e.g., 10°C to 60°C) at a constant heating and cooling rate (e.g., 1°C/min).

    • The differential heat flow between the sample and the reference is recorded as a function of temperature, generating a thermogram.

    • The peak temperatures of the endothermic transitions in the heating scan correspond to the phase transition temperatures (Tm), and the area under each peak is integrated to determine the enthalpy of the transition (ΔH).

X-ray Diffraction

X-ray diffraction provides detailed structural information about the arrangement of lipid molecules within the bilayer at different temperatures, including the lamellar repeat distance (d-spacing) and the packing of the acyl chains.

Methodology:

  • Sample Preparation:

    • A concentrated dispersion of this compound liposomes is prepared as described for DSC.

    • The sample is loaded into a temperature-controlled sample holder with X-ray transparent windows (e.g., mica or Kapton).

  • X-ray Diffraction Measurement:

    • The sample is placed in an X-ray beam (typically from a synchrotron source for high resolution).

    • The scattered X-rays are detected by a two-dimensional detector.

    • Diffraction patterns are collected at various temperatures, both below and above the phase transition temperatures determined by DSC.

  • Data Analysis:

    • Small-Angle X-ray Scattering (SAXS): The positions of the diffraction peaks in the low-angle region are used to calculate the lamellar d-spacing, which represents the thickness of the lipid bilayer plus the intervening water layer.

    • Wide-Angle X-ray Scattering (WAXS): The diffraction patterns in the high-angle region provide information about the lateral packing of the hydrocarbon chains. A sharp, single peak is indicative of a well-ordered gel phase, while a broad, diffuse peak signifies a disordered liquid-crystalline phase.

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts and processes involved in understanding the phase behavior of this compound bilayers, the following diagrams have been generated using the Graphviz (DOT language).

Experimental Workflow for Characterizing Lipid Phase Behavior

G cluster_prep Liposome Preparation cluster_analysis Biophysical Analysis cluster_results Data Output cluster_interpretation Interpretation start Start: this compound Powder dissolve Dissolve in Organic Solvent start->dissolve film Form Thin Lipid Film dissolve->film hydrate Hydrate with Aqueous Buffer film->hydrate mlvs Multilamellar Vesicles (MLVs) hydrate->mlvs dsc Differential Scanning Calorimetry (DSC) mlvs->dsc xrd X-ray Diffraction mlvs->xrd tm_dh Transition Temperatures (Tm) & Enthalpies (ΔH) dsc->tm_dh d_spacing Lamellar d-spacing xrd->d_spacing chain_packing Acyl Chain Packing xrd->chain_packing phase_behavior Elucidate Phase Behavior tm_dh->phase_behavior d_spacing->phase_behavior chain_packing->phase_behavior G cluster_gel Gel Phase (Lβ') cluster_ripple Ripple Phase (Pβ') cluster_fluid Liquid-Crystalline Phase (Lα) gel_state Ordered Acyl Chains Tightly Packed Low Mobility ripple_state Periodically Rippled Bilayer Increased Headgroup Hydration gel_state->ripple_state Pretransition (Tm1) fluid_state Disordered Acyl Chains Fluid-like High Mobility ripple_state->fluid_state Main Transition (Tm2)

An In-depth Technical Guide to the Critical Micelle Concentration of 1-Palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine Chloride (16:0 EPC Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 16:0 EPC Chloride and its Critical Micelle Concentration

This compound is a synthetic cationic lipid characterized by a phosphocholine (B91661) headgroup with an ethyl modification, a palmitoyl (B13399708) (16:0) acyl chain at the sn-1 position, and an oleoyl (B10858665) (18:1) acyl chain at the sn-2 position of the glycerol (B35011) backbone. This amphiphilic structure drives its self-assembly in aqueous environments. Below the CMC, this compound exists predominantly as monomers. As the concentration increases to the CMC, the monomers aggregate to form micelles, shielding their hydrophobic acyl chains from the aqueous phase while exposing the hydrophilic ethylphosphocholine headgroups.[1] This transition is accompanied by abrupt changes in the physicochemical properties of the solution, which form the basis for the experimental determination of the CMC.

The CMC is a critical parameter for the development of lipid-based drug formulations as it influences the stability, drug-loading capacity, and in vivo behavior of the delivery system.

Comparative Analysis of Critical Micelle Concentrations

Due to the absence of a reported CMC value for this compound, a comparative summary of the CMCs of structurally analogous phospholipids (B1166683) is presented in Table 1. This data can be used to infer an approximate CMC range for this compound. The CMC is influenced by factors such as acyl chain length, degree of saturation, and headgroup structure. Generally, for phospholipids with the same headgroup, the CMC decreases with increasing acyl chain length and decreasing saturation.

PhospholipidAbbreviationAcyl Chain CompositionCritical Micelle Concentration (CMC)Reference(s)
DipalmitoylphosphatidylcholineDPPC16:0/16:0~0.46 nM[2][3]
DioleoylphosphatidylcholineDOPC18:1/18:1~50 µM (in oil), likely nM in water[4][5][6]
1-Hexadecanoyl-sn-glycero-3-phosphocholine16:0 Lyso-PC16:07 µM[7]
1-Myristoyl-sn-glycero-3-phosphocholine14:0 Lyso-PC14:070 µM[7]
1-Lauroyl-sn-glycero-3-phosphocholine12:0 Lyso-PC12:00.7 mM[7]
1-Palmitoyl-sn-glycero-3-phosphatidic acid16:0 Lyso-PA16:00.540 mM[8]

Table 1: Critical Micelle Concentrations of Structurally Related Phospholipids.

Based on the data for DPPC and the trend of decreasing CMC with longer, saturated acyl chains, it is plausible to hypothesize that the CMC of this compound is in the low micromolar to nanomolar range. The presence of the cationic ethyl group on the phosphate (B84403) may slightly increase the CMC compared to its zwitterionic counterpart (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) due to electrostatic repulsion between the headgroups.

Experimental Protocols for CMC Determination

Several robust experimental techniques are employed to determine the CMC of surfactants and phospholipids. The choice of method often depends on the nature of the lipid, the required sensitivity, and the available instrumentation. Below are detailed protocols for four commonly used methods.

Fluorescence Spectroscopy using Pyrene (B120774) as a Probe

This method relies on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment. Pyrene exhibits a higher fluorescence intensity of the third vibrational peak (I3) relative to the first (I1) in nonpolar environments, such as the hydrophobic core of a micelle.

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or ethanol (B145695) (e.g., 1 mM).

    • Prepare a concentrated stock solution of this compound in the desired aqueous buffer (e.g., 10 mM).

  • Sample Preparation:

    • Prepare a series of aqueous solutions with varying concentrations of this compound, bracketing the expected CMC.

    • To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). The final concentration of the organic solvent should be minimal (<0.1%) to avoid influencing micellization.

    • Allow the samples to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to approximately 335 nm.

    • Record the emission spectra for each sample over a range of approximately 350-450 nm.

    • Measure the fluorescence intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (I3/I1) for each concentration of this compound.

    • Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration.

    • The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which can be found by taking the first derivative of the curve or by the intersection of the two linear portions of the plot.

Surface Tension Measurement

This classical method is based on the principle that surfactants lower the surface tension of a solution. As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which the surface tension remains relatively constant.[9]

Protocol:

  • Solution Preparation:

    • Prepare a series of solutions of this compound in the desired aqueous buffer with concentrations spanning a wide range around the anticipated CMC.

  • Surface Tension Measurement:

    • Use a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring) to measure the surface tension of each solution at a constant temperature.

    • Ensure the plate or ring is thoroughly cleaned between measurements.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The resulting graph will show a region of decreasing surface tension followed by a plateau.

    • The CMC is the concentration at the intersection of the two lines extrapolated from these regions.

Light Scattering

The formation of micelles leads to a significant increase in the scattering of light by the solution. Both static light scattering (SLS) and dynamic light scattering (DLS) can be used.

Protocol:

  • Sample Preparation:

    • Prepare a series of this compound solutions in a suitable buffer.

    • Filter the solutions through a fine-pore filter (e.g., 0.22 µm) to remove any dust or large aggregates.

  • Light Scattering Measurement:

    • For each concentration, measure the scattered light intensity at a fixed angle (commonly 90°) using a light scattering instrument.

  • Data Analysis:

    • Plot the scattered light intensity as a function of the this compound concentration.

    • The plot will show a sharp increase in scattering intensity at the onset of micelle formation.

    • The CMC is determined as the concentration at which this abrupt change in slope occurs.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with micelle formation. The demicellization of a concentrated surfactant solution upon injection into a buffer is an endothermic process, while micelle formation is exothermic.

Protocol:

  • Sample Preparation:

    • Prepare a concentrated solution of this compound (well above the expected CMC) in the desired buffer. This will be the injectant.

    • Fill the sample cell of the calorimeter with the same buffer.

    • Ensure both the injectant and the cell buffer are thoroughly degassed.

  • ITC Measurement:

    • Perform a series of small injections of the concentrated lipid solution into the buffer-filled cell at a constant temperature.

    • The instrument will measure the heat absorbed or released after each injection.

  • Data Analysis:

    • The initial injections will show a significant heat change due to micelle formation. As the concentration in the cell approaches and surpasses the CMC, the heat change per injection will decrease and eventually plateau, corresponding to the heat of dilution of the micelles.

    • The integrated heat data is plotted against the lipid concentration in the cell. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Experimental Workflow and Signaling Pathways

General Experimental Workflow for CMC Determination

The following diagram illustrates a generalized workflow for determining the critical micelle concentration of a phospholipid like this compound.

CMC_Workflow cluster_prep Preparation cluster_samples Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_lipid Prepare this compound Stock Solution serial_dilution Create Serial Dilutions of Lipid Solution prep_lipid->serial_dilution prep_buffer Prepare Aqueous Buffer prep_buffer->serial_dilution prep_probe Prepare Probe Stock (if applicable, e.g., Pyrene) add_probe Add Probe to Samples (if applicable) prep_probe->add_probe serial_dilution->add_probe equilibrate Equilibrate Samples at Constant Temperature serial_dilution->equilibrate (if no probe) add_probe->equilibrate measurement Perform Measurement (Fluorescence, Surface Tension, Light Scattering, or ITC) equilibrate->measurement plot_data Plot Measured Property vs. log(Concentration) measurement->plot_data determine_cmc Determine CMC from Inflection Point/Intersection plot_data->determine_cmc

General experimental workflow for CMC determination.

Cellular Uptake and Signaling Pathways of Cationic Lipids

Cationic lipids like this compound are integral components of lipoplexes used for gene and drug delivery. Their positive charge facilitates interaction with negatively charged cell membranes, leading to cellular uptake. The primary uptake mechanisms include clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.

Once internalized, the lipid nanoparticles are typically trafficked through the endo-lysosomal pathway. For the therapeutic payload (e.g., siRNA, plasmid DNA) to be effective, it must escape the endosome and enter the cytoplasm. Cationic lipids are thought to promote endosomal escape by fusing with the endosomal membrane, leading to its destabilization.

Furthermore, cationic lipids can activate intracellular signaling pathways, which can have both beneficial and adverse effects. These include pro-inflammatory and pro-apoptotic pathways. An understanding of these interactions is crucial for designing safe and effective delivery vehicles.

The diagram below illustrates the general cellular uptake and endosomal escape mechanism facilitated by cationic lipids.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cellular Intracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm lipoplex Cationic Lipoplex (this compound + Cargo) endosome Early Endosome lipoplex->endosome Endocytosis (Clathrin, Caveolin, Macropinocytosis) cell_membrane late_endosome Late Endosome endosome->late_endosome Maturation lysosome Lysosome late_endosome->lysosome Fusion cargo_release Therapeutic Cargo Released late_endosome->cargo_release Endosomal Escape target Target Engagement (e.g., mRNA, Nucleus) cargo_release->target

Cellular uptake and endosomal escape of cationic lipoplexes.

Conclusion

While the precise critical micelle concentration of this compound remains to be experimentally determined and reported, this technical guide provides a robust framework for its investigation. By utilizing the detailed experimental protocols for fluorescence spectroscopy, surface tension measurements, light scattering, and isothermal titration calorimetry, researchers can accurately determine this crucial parameter. The comparative data on related phospholipids suggest that the CMC of this compound likely falls within the low micromolar to nanomolar range. A thorough understanding of the CMC, coupled with knowledge of the cellular uptake and signaling pathways influenced by this cationic lipid, is paramount for the rational design and optimization of novel and effective drug delivery systems.

References

An In-depth Technical Guide on the Interaction of 16:0 EPC Chloride with Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride), a saturated cationic lipid, and nucleic acids. This document delves into the biophysical characteristics of these interactions, methodologies for their study, and their implications for gene delivery applications.

Introduction to this compound and Its Role in Nucleic Acid Delivery

This compound, also known as DPEPC or EDPPC, is a cationic phospholipid that has garnered interest as a non-viral vector for the delivery of genetic material such as plasmid DNA (pDNA) and ribonucleic acids (RNA) into cells.[1] Its structure, featuring two saturated 16-carbon acyl chains and a positively charged ethylphosphocholine headgroup, allows it to electrostatically interact with negatively charged nucleic acids. This interaction leads to the spontaneous self-assembly of lipid-nucleic acid complexes, commonly referred to as lipoplexes.

The formation of stable lipoplexes is a critical first step in the successful transfection of cells. These complexes serve to protect the nucleic acid cargo from degradation by nucleases in the extracellular environment and facilitate its entry into the target cell. The physicochemical properties of these lipoplexes, including their size, surface charge (zeta potential), and morphology, are key determinants of their transfection efficiency and cytotoxicity.

Quantitative Data on Lipoplex Characteristics

Table 1: Physicochemical Properties of Cationic Liposomes and Lipoplexes

ParameterCationic Liposomes (Lipid only)Lipoplexes (Lipid + Nucleic Acid)Key Influencing Factors
Particle Size (Hydrodynamic Diameter) 90 - 200 nm150 - 500 nm (can be larger with aggregation)Lipid composition, preparation method (e.g., extrusion), N/P ratio, ionic strength
Polydispersity Index (PDI) < 0.20.2 - 0.4 (can be higher)Homogeneity of the initial liposome (B1194612) preparation, mixing procedure
Zeta Potential (mV) +30 to +60 mV+20 to +50 mVLipid composition, pH, ionic strength, N/P ratio

Table 2: In Vitro Transfection Efficiency of Cationic Lipoplexes

Cell LineNucleic AcidTransfection EfficiencyCytotoxicityFactors Influencing Outcome
CHO-K1pDNA (e.g., encoding luciferase or β-galactosidase)Moderate to HighDose-dependentN/P ratio, presence of helper lipids (e.g., DOPE), cell confluency, incubation time
HEK293pDNA or mRNAModerate to HighDose-dependentFormulation composition, cell passage number
HeLasiRNAVariableDose-dependentsiRNA concentration, lipoplex stability

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-based lipoplexes.

Preparation of this compound Liposomes

The thin-film hydration method followed by extrusion is a common and effective technique for producing unilamellar liposomes with a defined size.

Materials:

  • This compound

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE) (optional)

  • Chloroform or a chloroform:methanol mixture (2:1, v/v)

  • Sterile, nuclease-free buffer (e.g., 10 mM HEPES, pH 7.4)

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound (and helper lipid, if used, at a desired molar ratio) in the organic solvent in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the sterile, nuclease-free buffer by gentle rotation of the flask. The final total lipid concentration is typically in the range of 1-10 mg/mL.

    • Incubate the suspension at a temperature above the phase transition temperature of the lipids for 30-60 minutes to facilitate hydration, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a liposome extruder.

Formation of this compound-Nucleic Acid Lipoplexes

Materials:

  • Prepared this compound liposome suspension

  • Nucleic acid (pDNA, mRNA, or siRNA) solution in a nuclease-free buffer

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Dilution:

    • Separately dilute the required amounts of the liposome suspension and the nucleic acid solution in the same buffer.

  • Complexation:

    • Gently add the diluted nucleic acid solution to the diluted liposome suspension while vortexing at a low speed or by gentle pipetting. The order of addition can influence lipoplex characteristics and should be kept consistent.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

Characterization of Lipoplexes

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the lipoplexes. The same instrument, often equipped with an electrode assembly, can measure the zeta potential, which indicates the surface charge and colloidal stability of the complexes.

Procedure:

  • Dilute a small aliquot of the lipoplex suspension in the appropriate buffer.

  • Transfer the sample to a suitable cuvette.

  • Perform the measurements according to the instrument manufacturer's instructions.

An electrophoretic mobility shift assay (EMSA), or gel retardation assay, is a simple and effective method to confirm the complexation of nucleic acids with the cationic liposomes.[2]

Procedure:

  • Prepare lipoplexes at various N/P ratios.

  • Load the samples onto an agarose (B213101) gel (typically 0.8-1.0%). A lane with naked nucleic acid should be included as a control.

  • Perform electrophoresis under conditions that maintain the integrity of the complexes.

  • Stain the gel with a nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize under UV light.

  • Complete retardation of the nucleic acid band (i.e., no migration into the gel) indicates efficient binding to the liposomes.

Visualization of Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate fundamental workflows and concepts related to the interaction of this compound with nucleic acids.

Lipoplex_Formation_Workflow cluster_liposome_prep Liposome Preparation cluster_complexation Lipoplex Formation LipidFilm 1. Lipid Film Formation (this compound) Hydration 2. Hydration (Aqueous Buffer) LipidFilm->Hydration Forms MLVs Extrusion 3. Extrusion (Size Reduction) Hydration->Extrusion Forms LUVs LUVs Cationic Liposomes (LUVs) Mixing 4. Mixing & Incubation LUVs->Mixing NucleicAcid Nucleic Acid (DNA/RNA) NucleicAcid->Mixing Lipoplex Lipoplex Mixing->Lipoplex Self-Assembly Lipoplex_Cellular_Uptake Lipoplex Cationic Lipoplex (16:0 EPC + NA) CellMembrane Cell Membrane Lipoplex->CellMembrane Adsorption Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Cytosol Cytosol EndosomalEscape->Cytosol NucleicAcidRelease Nucleic Acid Release Cytosol->NucleicAcidRelease Characterization_Workflow cluster_analysis Biophysical Characterization cluster_results Measured Properties Lipoplex 16:0 EPC Lipoplex Sample DLS Dynamic Light Scattering (DLS) Lipoplex->DLS Zeta Zeta Potential Measurement Lipoplex->Zeta EMSA Gel Retardation Assay (EMSA) Lipoplex->EMSA Size Particle Size & PDI DLS->Size Charge Surface Charge Zeta->Charge Binding Nucleic Acid Binding EMSA->Binding

References

A Technical Guide to the Solubility and Stability of 16:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of 16:0 EPC Chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride), a saturated cationic lipid widely utilized in biomedical research for nucleic acid transfection and as a component of liposomal drug delivery systems. Understanding its physicochemical properties is critical for the successful design and implementation of experimental protocols and for ensuring the reproducibility of results.

Core Properties of this compound

This compound is a derivative of phosphatidylcholine, featuring two 16-carbon saturated fatty acid tails (palmitic acid). The presence of a positive charge on the ethylphosphocholine headgroup facilitates its interaction with negatively charged molecules such as DNA and RNA, making it an effective transfection agent. Its biocompatibility and biodegradability are advantageous for in vitro and in vivo applications.[1][2][3]

Data Presentation: Solubility and Stability

The following tables summarize the known quantitative and qualitative data regarding the solubility and stability of this compound.

Table 1: Solubility of this compound
Solvent SystemConcentrationNotes
Ethanol25 mg/mLUltrasonic assistance may be used.[4][5]
Chloroform:Methanol:Water (65:25:4, v/v/v)5 mg/mLA common solvent mixture for lipids.[1]
Dimethyl Sulfoxide (DMSO)1 mg/mL
ChloroformAvailable as a stock solution.Concentration may vary by supplier.[1]
Table 2: Stability and Storage of this compound
FormStorage TemperatureDuration of StabilityRecommendations
Powder -20°CUp to 3 yearsRecommended for long-term storage.[6][7][8][9]
0-4°CDays to weeksSuitable for short-term storage.[6]
Stock Solution -80°C6 monthsStore sealed and away from moisture.[4]
-20°C1 monthAliquot to prevent repeated freeze-thaw cycles.[4]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not widely published. Therefore, this section outlines generalized, standard methodologies that can be adapted for this purpose.

Protocol 1: Determination of Solubility

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound (powder form)

  • Solvent of interest (e.g., ethanol, DMSO)

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance

  • Spectrophotometer or light microscope

Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in the chosen solvent, if feasible.

  • Serial Dilutions: If a stock solution is made, create a series of dilutions. If not, proceed with the incremental addition method.

  • Incremental Addition (Shake-Flask Method): a. Add a known, small amount of this compound powder to a fixed volume of the solvent in a vial. b. Vortex the mixture vigorously for 2-3 minutes. c. If the solid dissolves completely, continue adding small, pre-weighed increments of the lipid. d. After each addition, vortex and sonicate in a water bath to aid dissolution. e. The point at which a persistent solid residue is observed, even after thorough mixing, is considered the saturation point.

  • Equilibration: Allow the saturated solution to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24 hours) to ensure thermodynamic equilibrium is reached.

  • Analysis: a. Visual/Microscopic: Observe the solution for the presence of undissolved crystals. b. Spectroscopic: Centrifuge the saturated solution to pellet any undissolved solid. Carefully collect the supernatant and measure its concentration using an appropriate analytical technique (e.g., HPLC with a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD), as lipids lack a strong chromophore).

Protocol 2: Assessment of Stability

Objective: To evaluate the chemical stability of this compound under various storage conditions over time.

Materials:

  • This compound (powder or stock solution)

  • Controlled environment chambers (e.g., -80°C, -20°C, 4°C, 25°C with controlled humidity)

  • Amber vials with Teflon-lined caps

  • Inert gas (e.g., argon or nitrogen)

  • High-Performance Liquid Chromatography (HPLC) system with CAD, ELSD, or Mass Spectrometry (MS) detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

Methodology:

  • Sample Preparation: a. For powder, weigh equal amounts of this compound into several amber vials. b. For a stock solution, prepare a batch and aliquot it into multiple amber vials. c. Purge the headspace of each vial with an inert gas to displace oxygen before sealing.

  • Storage: Place the prepared samples in the different controlled environment chambers.

  • Time Points: Designate specific time points for analysis (e.g., Day 0, Week 1, Month 1, Month 3, Month 6, Year 1).

  • Analysis: a. At each time point, retrieve one sample from each storage condition. b. Prepare the sample for analysis. If it is a powder, dissolve it in a suitable solvent to a known concentration. c. Inject the sample into the HPLC system. d. The primary analytical method is reversed-phase HPLC, which can separate the parent lipid from potential degradation products (e.g., lysolipids resulting from hydrolysis of the ester bonds).[8][9][10] e. Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. f. Quantify the percentage of remaining this compound at each time point relative to the Day 0 sample. g. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the mass of any degradation products, aiding in the elucidation of the degradation pathway.

Visualizations: Workflows and Pathways

Generalized Synthesis Workflow

The synthesis of a custom phospholipid like this compound involves a multi-step chemical process. The following diagram illustrates a generalized synthetic route.

cluster_backbone Glycerol Backbone Preparation cluster_acylation Fatty Acid Acylation cluster_headgroup Headgroup Attachment Glycerol sn-Glycerol-3-phosphate or suitable precursor Protection Protection of Hydroxyl Groups Glycerol->Protection Acylation Esterification at sn-1 and sn-2 positions Protection->Acylation Acylating Agent FattyAcid Palmitic Acid (16:0) (Activated form, e.g., acyl chloride) FattyAcid->Acylation Deprotection Selective Deprotection at sn-3 position Acylation->Deprotection Phosphorylation Phosphorylation at sn-3 Deprotection->Phosphorylation EthylCholine Ethyl-Chloride Linkage Phosphorylation->EthylCholine Purification Final Purification (e.g., Chromatography) EthylCholine->Purification

A generalized workflow for the synthesis of this compound.
Cationic Lipid-Mediated Nucleic Acid Transfection

This compound is primarily used to deliver nucleic acids into cells. The diagram below outlines the key steps in this process, from lipoplex formation to gene expression.

cluster_formation Lipoplex Formation (in vitro) cluster_delivery Cellular Delivery cluster_expression Gene Expression Lipid This compound (+ Helper Lipid, e.g., DOPE) Lipoplex Lipoplex (Net Positive Charge) Lipid->Lipoplex NA Nucleic Acid (DNA/RNA) (Negative Charge) NA->Lipoplex Cell Target Cell Membrane (Negative Charge) Lipoplex->Cell Electrostatic Interaction Endocytosis Endocytosis Endosome Endosome Formation Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Release into Cytoplasm Escape->Cytoplasm Nucleus Nuclear Entry (for DNA) Cytoplasm->Nucleus Transcription Transcription (DNA -> mRNA) Nucleus->Transcription Translation Translation (mRNA -> Protein) Transcription->Translation

Mechanism of nucleic acid delivery using this compound.

References

Optimal Storage of 16:0 EPC Chloride Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the optimal storage conditions for 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride) powder, a crucial cationic lipid utilized in liposome (B1194612) preparation and drug delivery systems. Adherence to these guidelines is paramount for maintaining the compound's stability, purity, and performance in research and pharmaceutical applications. This document is intended for researchers, scientists, and professionals in drug development.

Recommended Storage Conditions

The stability of this compound powder is primarily influenced by temperature, moisture, and light. The following table summarizes the recommended storage conditions for the solid powder and its solutions to ensure long-term stability and prevent degradation.

ParameterConditionDurationNotes
Solid Powder Storage Temperature -20°CUp to 1 year or as specified by the manufacturerMaintain in a tightly sealed container to prevent moisture absorption.
Stock Solution Storage Temperature (-80°C) -80°CUp to 6 monthsStore in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen).
Stock Solution Storage Temperature (-20°C) -20°CUp to 1 monthFor shorter-term storage. Avoid repeated freeze-thaw cycles.
Humidity LowN/AStore in a desiccated environment. The powder is hygroscopic and can absorb moisture, leading to hydrolysis.
Light Exposure Protected from lightN/AStore in an opaque container to prevent potential photodegradation.

Rationale for Storage Conditions: Degradation Pathways

The stringent storage recommendations for this compound are based on preventing its chemical degradation through two primary pathways: hydrolysis and oxidation.

Hydrolysis: This is the most common degradation pathway for phospholipids. The ester bonds in the this compound molecule are susceptible to cleavage in the presence of water, leading to the formation of lysophospholipids and free fatty acids. This process is accelerated by elevated temperatures and pH extremes. As a saturated lipid, 16:0 EPC is relatively stable; however, proper handling to minimize moisture exposure is critical.[1]

Oxidation: While the saturated palmitoyl (B13399708) chains of 16:0 EPC are not susceptible to oxidation, this degradation pathway is a significant concern for unsaturated phospholipids. Oxidation can be initiated by light, heat, or the presence of metal ions.

To mitigate these degradation risks, it is imperative to store this compound powder at the recommended low temperature, in a dry and dark environment, and under an inert atmosphere when in solution.

Experimental Protocols for Stability Assessment

To ensure the stability of this compound under the recommended storage conditions, a comprehensive stability testing protocol should be implemented. The following methodologies are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines for stability testing of new drug substances.[2][3]

Long-Term Stability Study
  • Objective: To establish the re-test period or shelf life under recommended storage conditions.

  • Storage Conditions: -20°C ± 5°C.

  • Testing Frequency: Samples should be tested at intervals of 0, 3, 6, 9, 12, 18, and 24 months.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): To determine the purity of this compound and quantify any degradation products.

    • Thin-Layer Chromatography (TLC): For a qualitative assessment of purity and detection of impurities.[4]

    • Mass Spectrometry (MS): To identify the structure of any degradation products.

    • Karl Fischer Titration: To determine the water content of the powder.

Accelerated Stability Study
  • Objective: To predict the long-term stability by subjecting the compound to elevated stress conditions.

  • Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[5]

  • Testing Frequency: Samples should be tested at intervals of 0, 1, 2, 3, and 6 months.

  • Analytical Methods: The same analytical methods as in the long-term stability study should be employed.

A significant change in purity or the appearance of degradation products in the accelerated study would necessitate a re-evaluation of the storage conditions and shelf life.

Visualization of a Related Signaling Pathway

While the specific signaling pathways directly modulated by this compound are not extensively documented, the closely related alkylphospholipid analog, Edelfosine, has been shown to induce apoptosis in cancer cells through a mechanism involving the reorganization of lipid rafts and the activation of the Fas/CD95 death receptor pathway.[1][6][7][8][9] The following diagram illustrates this process.

Edelfosine_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm edelfosine Edelfosine lipid_raft Lipid Raft edelfosine->lipid_raft Accumulates in fas_receptor Fas/CD95 Receptor lipid_raft->fas_receptor Recruits fadd FADD fas_receptor->fadd Binds procaspase8 Pro-caspase-8 fadd->procaspase8 Recruits disc DISC Formation procaspase8->disc caspase8 Active Caspase-8 disc->caspase8 Activation caspase_cascade Caspase Cascade caspase8->caspase_cascade Initiates apoptosis Apoptosis caspase_cascade->apoptosis Execution

Caption: Signaling pathway of Edelfosine-induced apoptosis via lipid raft modulation.

Conclusion

The chemical integrity of this compound powder is best maintained by strict adherence to the recommended storage conditions. Storing the powder at -20°C in a sealed, light- and moisture-proof container is crucial for preventing hydrolysis and ensuring its efficacy in downstream applications. For solutions, storage at -80°C is recommended for longer-term stability. The implementation of robust stability testing protocols, guided by ICH standards, is essential for verifying the shelf life and ensuring the quality of this critical reagent in research and drug development.

References

Foundational Research on Ethyl Phosphocholine Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the foundational research on ethyl phosphocholine (B91661) (ePC) lipids, a unique class of cationic phospholipids. Tailored for researchers, scientists, and professionals in drug development, this document details their synthesis, physicochemical properties, biological interactions, and applications, with a focus on their role as transfection agents and components of drug delivery systems.

Introduction to Ethyl Phosphocholine Lipids

Ethyl phosphocholine lipids are synthetic derivatives of naturally occurring phosphatidylcholines (PC). They are distinguished by the ethylation of the phosphate (B84403) group, which transforms the zwitterionic phosphocholine headgroup into a stable, cationic triester.[1] This modification imparts a net positive charge to the molecule, making these lipids particularly interesting for applications that require interaction with negatively charged biological molecules like nucleic acids. Unlike many other cationic lipids that can be cytotoxic, ePC lipids are derived from biological metabolites linked entirely by ester bonds, suggesting a profile of lower toxicity and biodegradability.[1][2]

Synthesis of Ethyl Phosphocholine Lipids

The synthesis of ePC lipids can be achieved through a straightforward and efficient one-step reaction from a corresponding phosphatidylcholine precursor.

Experimental Protocol: Synthesis of 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine

This protocol is based on the method described for the synthesis of O-ethylphosphatidylcholine.[1]

  • Reactant Preparation: Dissolve 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) in a suitable aprotic solvent, such as chloroform (B151607) or dichloromethane.

  • Ethylation Reaction: Add ethyl trifluoromethanesulfonate (B1224126) (ethyl triflate) to the solution. The reaction proceeds by the alkylation of the phosphate group of the phosphatidylcholine.

  • Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Purification: Upon completion, the solvent is removed under reduced pressure. The resulting cationic lipid product is then purified, typically using column chromatography on silica (B1680970) gel to separate it from any unreacted starting material and byproducts.

  • Verification: The final product structure is confirmed using mass spectrometry and NMR spectroscopy.

This synthetic route is versatile and can be adapted to create a variety of ePC lipids with different fatty acid chains, allowing for the fine-tuning of their physical and biological properties.[1]

cluster_reaction Ethylation Reaction PC Phosphatidylcholine (e.g., DOPC) ePC Ethyl Phosphocholine Lipid (e.g., DOePC) PC->ePC Alkylation ET Ethyl Trifluoromethanesulfonate ET->ePC Solvent Aprotic Solvent (e.g., Chloroform) Solvent->PC Purify Purification (Column Chromatography) ePC->Purify cluster_pathway CDP-Choline Pathway for PC Synthesis Choline Choline P_Choline Phosphocholine Choline->P_Choline Choline Kinase (CK) + ATP CDP_Choline CDP-Choline P_Choline->CDP_Choline CCT + CTP PC Phosphatidylcholine (PC) CDP_Choline->PC CPT DAG Diacylglycerol (DAG) DAG->PC cluster_workflow Lipofection Workflow using ePC Lipids ePC ePC Lipids Liposome Cationic Liposome Formation ePC->Liposome DNA Nucleic Acid (e.g., DNA, siRNA) Lipoplex Lipoplex Formation (Self-Assembly) DNA->Lipoplex Liposome->Lipoplex Cell Target Cell Lipoplex->Cell Interaction Uptake Endocytosis Cell->Uptake Endosome Endosome Uptake->Endosome Escape Endosomal Escape Endosome->Escape Release Cargo Release to Cytoplasm Escape->Release

References

Methodological & Application

Application Notes and Protocols for the Preparation of Cationic Liposomes using 16:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the preparation and characterization of cationic liposomes utilizing 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC Chloride). 16:0 EPC is a saturated cationic lipid increasingly employed in drug and gene delivery research due to its defined structure and positive charge, which facilitates interaction with negatively charged molecules and cell membranes.[1][2][3][4] This application note outlines a robust protocol based on the thin-film hydration method followed by extrusion, a widely adopted technique for producing unilamellar liposomes with a controlled size distribution. The protocol includes the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) as a helper lipid to enhance fusogenicity and aid in endosomal escape. Detailed methodologies for liposome (B1194612) characterization, including particle size, polydispersity index (PDI), and zeta potential analysis, are also provided.

Introduction

Cationic liposomes are spherical vesicles composed of a lipid bilayer that carries a net positive charge. This characteristic makes them highly effective non-viral vectors for the delivery of nucleic acids (DNA and RNA) and other anionic therapeutic agents.[3] The positive charge of the liposome surface facilitates the condensation of genetic material and promotes interaction with the negatively charged cell membrane, leading to cellular uptake.

16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride is a synthetic, saturated cationic lipid with a permanently positive charge conferred by the ethylphosphocholine headgroup.[1][2] Its saturated dipalmitoyl (16:0) acyl chains result in a relatively high phase transition temperature (Tc), leading to the formation of more rigid and stable liposomes at physiological temperatures compared to their unsaturated counterparts.

The inclusion of a helper lipid, such as DOPE, is often crucial for the efficacy of cationic liposomes. DOPE is a fusogenic lipid that can promote the destabilization of the endosomal membrane after cellular uptake, facilitating the release of the encapsulated cargo into the cytoplasm. This application note provides a comprehensive protocol for the preparation of cationic liposomes composed of this compound and DOPE.

Materials and Equipment

Lipids and Reagents
  • 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Deionized water (18.2 MΩ·cm)

Equipment
  • Rotary evaporator

  • Water bath

  • Round-bottom flask (50 mL)

  • Glass vials

  • Nitrogen or Argon gas cylinder with a gentle stream regulator

  • Vacuum pump or desiccator

  • Liposome extruder (e.g., Avanti Mini Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Filter supports for the extruder

  • Glass syringes (1 mL)

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

  • Vortex mixer

  • Analytical balance

Experimental Protocols

Preparation of 16:0 EPC:DOPE Liposomes (1:1 molar ratio)

This protocol describes the preparation of cationic liposomes using the thin-film hydration method followed by extrusion.

3.1.1. Lipid Film Formation

  • Lipid Dissolution: In a clean round-bottom flask, dissolve the desired amounts of this compound and DOPE in a chloroform:methanol (e.g., 2:1 v/v) solvent mixture. A 1:1 molar ratio of 16:0 EPC to DOPE is a common starting point for cationic formulations. Ensure complete dissolution of the lipids.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature below the boiling point of the solvent mixture (e.g., 30-40°C).

  • Film Formation: Rotate the flask under reduced pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying: To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or overnight in a desiccator.

3.1.2. Hydration of the Lipid Film

  • Pre-warming the Hydration Buffer: Warm the chosen hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a temperature above the phase transition temperature (Tc) of 16:0 EPC. The Tc of DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), which has the same acyl chains, is 41°C. Therefore, a hydration temperature of 50-60°C is recommended.

  • Hydration: Add the pre-warmed hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Gently rotate the flask by hand or on the rotary evaporator (without vacuum) at the same elevated temperature for approximately 1 hour. This process allows the lipid film to swell and form multilamellar vesicles (MLVs). The resulting suspension will appear milky.

3.1.3. Liposome Sizing by Extrusion

  • Extruder Assembly: Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm pore size) according to the manufacturer's instructions. Pre-heat the extruder block to the same temperature used for hydration (50-60°C).

  • Loading the Syringe: Draw the MLV suspension into one of the glass syringes.

  • Extrusion: Pass the lipid suspension through the membrane by pushing the plunger of the loaded syringe, forcing the suspension into the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 passes) to ensure the final collection is in the alternate syringe. This repetitive extrusion through the defined pore size membrane reduces the size of the MLVs and produces more uniform, large unilamellar vesicles (LUVs).

  • Collection and Storage: Collect the final extruded liposome suspension. For short-term storage, keep the liposomes at 4°C. For long-term storage, the stability should be assessed, and cryoprotectants may be necessary if freezing.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing (Extrusion) A 1. Dissolve 16:0 EPC & DOPE in Chloroform/Methanol B 2. Evaporate Solvent (Rotary Evaporator) A->B C 3. Form Thin Lipid Film B->C D 4. Dry under Vacuum C->D E 5. Add Pre-warmed Hydration Buffer (> Phase Transition Temp.) D->E F 6. Agitate to form Multilamellar Vesicles (MLVs) E->F G 7. Assemble Extruder (e.g., 100 nm membrane) F->G H 8. Extrude MLVs (11-21 passes) G->H I 9. Collect Unilamellar Vesicles (LUVs) H->I Gene_Delivery_Pathway A Cationic Liposome (16:0 EPC:DOPE) C Lipoplex Formation (Electrostatic Interaction) A->C B Anionic Nucleic Acid (e.g., plasmid DNA, siRNA) B->C D Cellular Uptake (Endocytosis) C->D E Endosome D->E F Endosomal Escape (DOPE-mediated membrane fusion) E->F pH drop triggers DOPE conformational change G Cytoplasmic Release of Nucleic Acid F->G H Gene Expression / RNA Interference G->H

References

Application Notes and Protocols for Formulating Lipid Nanoparticles with 16:0 EPC Chloride for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2] The composition of these LNPs is critical to their efficacy, determining factors such as encapsulation efficiency, stability, and tissue tropism.[3] This document provides detailed application notes and protocols for the formulation of LNPs incorporating 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC Chloride), a cationic lipid that has been investigated for its potential to modulate the biodistribution of LNPs, particularly for lung-specific delivery.[2][4][5]

The inclusion of permanently cationic lipids like 16:0 EPC as a Selective Organ Targeting (SORT) molecule can alter the protein corona that forms on the LNP surface upon intravenous administration, thereby influencing tissue targeting.[4] These application notes will guide researchers through the process of formulating, characterizing, and evaluating 16:0 EPC-containing LNPs for mRNA delivery.

Data Presentation

The following tables summarize typical quantitative data for LNP formulations. Table 1 outlines a representative lipid composition incorporating 16:0 EPC, and Table 2 provides expected physicochemical characteristics.

Table 1: Representative Lipid Composition for 16:0 EPC-Containing mRNA LNPs

ComponentLipid TypeMolar Ratio (%)Role in Formulation
Ionizable Lipid (e.g., DLin-MC3-DMA)Cationic (pH-dependent)50Facilitates mRNA encapsulation and endosomal escape.[6]
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Helper Lipid10Provides structural stability to the LNP.[6]
CholesterolHelper Lipid28.5Enhances LNP stability and membrane fusion.[6]
This compound Cationic SORT Molecule 10 Influences tissue targeting (e.g., lung delivery).[4][7]
PEG-Lipid (e.g., DMG-PEG 2000)PEGylated Lipid1.5Prevents aggregation and prolongs circulation time.[6]

Table 2: Expected Physicochemical Properties of 16:0 EPC-Containing LNPs

ParameterTypical ValueMethod of Analysis
Particle Size (Z-average)80 - 150 nmDynamic Light Scattering (DLS)[1]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[1]
Zeta PotentialSlightly positive to neutral at pH 7.4Electrophoretic Light Scattering (ELS)[8]
mRNA Encapsulation Efficiency> 90%RiboGreen Assay[9]

Experimental Protocols

Protocol 1: Formulation of 16:0 EPC-Containing LNPs by Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of nanoparticles with controlled size and polydispersity.[10][11]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound[12]

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • mRNA encoding a reporter protein (e.g., Luciferase)

  • Ethanol (B145695) (anhydrous, molecular biology grade)

  • Citrate (B86180) buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, this compound, and PEG-lipid in anhydrous ethanol at appropriate concentrations (e.g., 10-50 mM).

    • Vortex or gently heat as needed to ensure complete dissolution.

  • Preparation of the Lipid Mixture (Organic Phase):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratios as specified in Table 1.

    • Vortex the lipid mixture to ensure homogeneity.

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock solution in 25 mM citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures the ionizable lipid is protonated for complexation with the negatively charged mRNA.[13]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Set the total flow rate to control the mixing time and resulting particle size.

    • Initiate the mixing process. The rapid mixing of the two phases induces the self-assembly of the lipids and mRNA into LNPs.[11]

  • Dialysis and Buffer Exchange:

    • Immediately after formulation, dialyze the LNP suspension against PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette to remove the ethanol and exchange the buffer to a physiological pH.

    • Perform dialysis for at least 4 hours at 4°C with at least two changes of the dialysis buffer.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of LNP Size and Zeta Potential

Materials:

  • LNP suspension

  • Deionized water or PBS for dilution

  • Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument (e.g., Zetasizer)

  • Cuvettes

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the LNP suspension in deionized water or PBS to a suitable concentration for DLS/ELS measurement, as recommended by the instrument manufacturer.

  • DLS Measurement (Size and PDI):

    • Transfer the diluted LNP sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, scattering angle).

    • Perform the measurement to obtain the Z-average particle size and the polydispersity index (PDI).[14]

  • ELS Measurement (Zeta Potential):

    • Transfer the diluted LNP sample to the appropriate cuvette for zeta potential measurement.

    • Place the cuvette in the instrument.

    • Perform the measurement to determine the surface charge of the LNPs.

Protocol 3: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay

This protocol quantifies the amount of mRNA encapsulated within the LNPs.[15]

Materials:

  • LNP suspension

  • Quant-iT™ RiboGreen™ RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v in TE buffer)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of RiboGreen Working Solution:

    • Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions. Protect the solution from light.

  • Preparation of mRNA Standard Curve:

    • Prepare a series of known concentrations of the free mRNA in TE buffer to generate a standard curve.

  • Sample Preparation:

    • In a 96-well plate, prepare two sets of wells for each LNP sample.

    • Set 1 (Total mRNA): Add the LNP sample and Triton X-100 solution. The detergent will lyse the LNPs, releasing the encapsulated mRNA.[16]

    • Set 2 (Free mRNA): Add the LNP sample and TE buffer (without Triton X-100). This will measure only the unencapsulated mRNA.

  • Assay:

    • Add the RiboGreen working solution to all standard and sample wells.

    • Incubate the plate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in both sets of sample wells.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Stocks Lipid Stock Solutions (in Ethanol) Lipid_Mix Combine Lipids (Organic Phase) Lipid_Stocks->Lipid_Mix mRNA_Solution mRNA Solution (in Citrate Buffer pH 4.0) Microfluidics Microfluidic Mixing mRNA_Solution->Microfluidics Aqueous Phase Lipid_Mix->Microfluidics Organic Phase Dialysis Dialysis vs. PBS pH 7.4 Microfluidics->Dialysis Sterilization Sterile Filtration Dialysis->Sterilization Final_LNPs Final LNP Product Sterilization->Final_LNPs Characterization Characterization (Size, PDI, Zeta, EE%) Final_LNPs->Characterization

Caption: Workflow for LNP formulation using microfluidic mixing.

LNP-Mediated mRNA Delivery and Endosomal Escape

mRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment LNP Lipid Nanoparticle (with mRNA cargo) Cell_Membrane Cell Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Internalization Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Protonation of ionizable lipid Cytoplasm Cytoplasm mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Cytoplasm->mRNA_Release Translation Translation (Ribosome) mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein Synthesis

Caption: Mechanism of LNP-mediated mRNA delivery to the cytoplasm.

References

Application Notes and Protocols for 16:0 EPC Chloride Lipoplex Formation with Plasmid DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic lipid-mediated delivery is a prominent non-viral method for nucleic acid transfection. Among the array of cationic lipids, 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride), a saturated cationic lipid, presents a promising option for the formulation of lipoplexes for plasmid DNA (pDNA) delivery.[1][][3] Its biodegradable nature and potential for low toxicity make it an attractive candidate for gene therapy and vaccine development applications.[4][5]

These application notes provide a detailed guide to the formation and characterization of this compound-based lipoplexes with plasmid DNA. The protocols outlined below are designed to assist researchers in achieving reproducible and efficient lipoplex formation for downstream applications.

Data Presentation: Physicochemical Characteristics of Cationic Lipoplexes

The physicochemical properties of lipoplexes are critical determinants of their stability, transfection efficiency, and cellular uptake. The following table summarizes typical quantitative data for cationic lipoplexes. While specific data for lipoplexes formulated solely with this compound and plasmid DNA is limited in publicly available literature, these ranges, based on similar cationic lipid systems, provide a valuable reference. The actual values can vary depending on the specific experimental conditions, such as the lipid-to-DNA ratio, buffer composition, and the method of preparation.

ParameterTypical Range for Cationic LipoplexesKey Influencing Factors
Particle Size (Diameter) 100 - 500 nmN/P Ratio, Helper Lipid, Ionic Strength, Mixing Procedure
Zeta Potential +20 to +60 mVN/P Charge Ratio, pH of the Formulation Buffer
Polydispersity Index (PDI) < 0.3Homogeneity of Liposome (B1194612) Preparation, Mixing Conditions
Encapsulation Efficiency > 90%Lipid Concentration, Method of Preparation, Charge Ratio

Experimental Protocols

I. Preparation of this compound-Based Cationic Liposomes

This protocol describes the preparation of unilamellar this compound liposomes using the thin-film hydration method followed by extrusion. A neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), is often included to enhance transfection efficiency, though liposomes can be prepared with this compound alone.

Materials:

  • This compound

  • DOPE (optional)

  • Chloroform (B151607)

  • Sterile, nuclease-free buffer (e.g., 10 mM HEPES, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amount of this compound (and DOPE if used, e.g., at a 1:1 molar ratio) in chloroform.

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. The temperature should be maintained above the lipid's phase transition temperature.

    • Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.

    • Further dry the lipid film under a gentle stream of nitrogen gas.

  • Hydration:

    • Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by gentle agitation or vortexing. The final lipid concentration is typically in the range of 1-5 mM.

    • Incubate the mixture for 30-60 minutes at a temperature above the lipid's phase transition temperature to facilitate complete hydration, resulting in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the MLVs, sonicate the lipid suspension in a water bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, subject the liposome suspension to extrusion. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder 10-20 times to form small unilamellar vesicles (SUVs).

II. Formation of this compound-pDNA Lipoplexes

This protocol details the complexation of the prepared cationic liposomes with plasmid DNA to form lipoplexes.

Materials:

  • Prepared this compound liposome suspension

  • Plasmid DNA in a sterile, nuclease-free buffer

  • Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

  • Dilution of Components:

    • In separate sterile tubes, dilute the required amount of the this compound liposome suspension and the plasmid DNA in a serum-free medium.

    • The optimal lipid-to-nucleic acid ratio, known as the N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the DNA), should be determined empirically. Common starting points for optimization range from a charge ratio of 2:1 to 10:1.

  • Complexation:

    • Gently add the diluted plasmid DNA solution to the diluted liposome suspension while gently vortexing or pipetting. The order of addition can influence lipoplex size and should be kept consistent throughout experiments.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. Avoid prolonged incubation times, which can lead to aggregation.

  • Transfection:

    • The freshly prepared lipoplexes are now ready for addition to cell cultures for transfection experiments.

III. Characterization of this compound-pDNA Lipoplexes

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) of the lipoplexes. Zeta potential is measured using Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the lipoplex suspension in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and zeta potential using a DLS instrument according to the manufacturer's instructions.

2. Encapsulation Efficiency:

  • Method: A common method to determine the amount of plasmid DNA encapsulated within the lipoplexes is through a fluorescent dye exclusion assay using a dye like PicoGreen, which fluoresces upon binding to double-stranded DNA.

  • Procedure:

    • Prepare two sets of lipoplex samples.

    • To one set, add a fluorescent dye that binds to free, unencapsulated plasmid DNA.

    • Measure the fluorescence intensity.

    • To the second set, first add a detergent (e.g., Triton X-100) to disrupt the lipoplexes and release all the plasmid DNA, then add the fluorescent dye and measure the total fluorescence.

    • The encapsulation efficiency can be calculated using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Fluorescence of Intact Lipoplexes) / Total Fluorescence * 100

Visualizations

Liposome_Preparation_Workflow Liposome Preparation Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction dissolve Dissolve this compound (and optional DOPE) in Chloroform evaporate Remove Chloroform via Rotary Evaporation dissolve->evaporate dry Dry Film under Nitrogen evaporate->dry hydrate Hydrate Lipid Film with Aqueous Buffer dry->hydrate incubate Incubate above Transition Temperature hydrate->incubate sonicate Bath Sonication incubate->sonicate extrude Extrusion through Polycarbonate Membrane sonicate->extrude final_liposomes final_liposomes extrude->final_liposomes Unilamellar Liposomes

Caption: Workflow for the preparation of this compound liposomes.

Lipoplex_Formation_Workflow Lipoplex Formation Workflow cluster_0 Component Dilution cluster_1 Complexation dilute_liposomes Dilute this compound Liposome Suspension mix Add Diluted pDNA to Diluted Liposomes dilute_liposomes->mix dilute_pdna Dilute Plasmid DNA dilute_pdna->mix incubate Incubate at Room Temperature (15-30 min) mix->incubate final_lipoplexes final_lipoplexes incubate->final_lipoplexes Lipoplexes Ready for Transfection

Caption: Workflow for the formation of this compound-pDNA lipoplexes.

Cellular_Uptake_Pathway Cellular Uptake of Cationic Lipoplexes lipoplex Cationic Lipoplex (+ charge) cell_membrane Cell Membrane (- charge) lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm nucleus Nucleus cytoplasm->nucleus pDNA Translocation transcription Transcription nucleus->transcription protein Protein Expression transcription->protein

Caption: General signaling pathway for cellular uptake of cationic lipoplexes.

References

Application Notes and Protocols for the Characterization of 16:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 EPC chloride, chemically known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (DPEPC), is a saturated cationic phospholipid.[1][2][3] Its structure features a glycerol (B35011) backbone with two palmitic acid (16:0) chains at the sn-1 and sn-2 positions, and an ethylphosphocholine head group at the sn-3 position.[1] This positive charge makes it a valuable tool in drug delivery and gene therapy, as it can form complexes with negatively charged molecules like nucleic acids.[4][5] These complexes, known as lipoplexes, facilitate the entry of genetic material into cells through a process called lipofection.[6][] Given its significance in pharmaceutical and biotechnological applications, rigorous analytical characterization is essential to ensure its purity, identity, and performance.

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound.

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Name 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride[1][2]
Synonyms 16:0 EPC (Cl Salt), DPEPC[1][3]
Molecular Formula C₄₂H₈₅ClNO₈P[3]
Molecular Weight 798.55 g/mol [3]
CAS Number 328250-18-6[1][3]
Appearance White solid / Powder-
Purity ≥99% (TLC)
Solubility Soluble in DMSO at 1mg/mL, ethanol (B145695), and Chloroform (B151607):Methanol (B129727):Water (65:25:4) at 5mg/mL[2]
Storage Temperature -20°C[2][4]

Analytical Methods and Experimental Protocols

Accurate characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. Below are detailed protocols for key analytical methods.

Thin-Layer Chromatography (TLC) for Purity Assessment

TLC is a rapid and cost-effective method to assess the purity of this compound and to detect the presence of any impurities, such as lysophospholipids or unreacted starting materials.

Experimental Protocol:

  • Plate Preparation:

    • Use silica (B1680970) gel 60 TLC plates.

    • Pre-wash the plates by developing them in a chloroform:methanol (1:1, v/v) solvent system to remove any impurities from the silica.[8]

    • For enhanced separation of cationic lipids, impregnate the plate by dipping it in a 2.3% (w/v) solution of boric acid in ethanol for approximately 2 minutes.[8]

    • Dry the plate in a fume hood and then activate it by heating at 100-110°C for 15-30 minutes.[8] Allow the plate to cool to room temperature before use.

  • Sample Preparation and Application:

    • Dissolve a small amount of this compound in chloroform or a chloroform:methanol mixture to a concentration of 1-5 mg/mL.

    • Using a capillary tube or a microliter syringe, spot a small volume (1-5 µL) of the sample solution onto the origin line of the TLC plate.

  • Development:

    • Prepare the mobile phase: a mixture of chloroform, methanol, and aqueous ammonia (B1221849) (e.g., 65:25:4, v/v/v) is often effective for separating cationic lipids.[9] Alternatively, a chloroform:ethanol:water:triethylamine (30:35:7:35, v/v/v/v) system can be used for resolving various phospholipid classes.[10]

    • Pour the mobile phase into a TLC chamber lined with filter paper and allow the chamber to saturate for at least 30 minutes.

    • Place the spotted TLC plate in the chamber and allow the solvent front to ascend to near the top of the plate.

  • Visualization:

    • Remove the plate from the chamber and dry it in a fume hood.

    • Visualize the separated spots using one of the following methods:

      • Iodine Vapor: Place the dried plate in a sealed chamber containing iodine crystals. Lipids will appear as yellow-brown spots.[9]

      • Molybdate Spray: Spray the plate with a molybdenum blue reagent. Phospholipids (B1166683) will appear as blue-black spots upon gentle heating.

      • Primuline (B81338) Spray: Spray the plate with a 0.05% solution of primuline in acetone/water (80:20). Lipids can be visualized under UV light as fluorescent spots.[8]

  • Interpretation:

    • A pure sample of this compound should appear as a single spot. The presence of additional spots indicates impurities.

    • Calculate the retardation factor (Rf) value for the main spot for documentation and comparison.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Fatty Acid Composition

GC-FID is used to determine the fatty acid profile of this compound after derivatization to fatty acid methyl esters (FAMEs). This confirms that the acyl chains are indeed palmitic acid (16:0).

Experimental Protocol:

  • Sample Preparation (Transesterification):

    • Weigh approximately 5-10 mg of this compound into a screw-cap glass tube.

    • Add 1 mL of hexane (B92381) and vortex to dissolve.

    • Add 200 µL of 2 M methanolic sodium hydroxide.

    • Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.

    • Add 2 mL of saturated NaCl solution and vortex.

    • Centrifuge at a low speed to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

  • GC-FID Analysis:

    • Instrument: A gas chromatograph equipped with a flame ionization detector.

    • Column: A capillary column suitable for FAME analysis (e.g., a DB-23 or similar polar column).

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp to 220°C at a rate of 4°C/minute.

      • Hold at 220°C for 10 minutes.

    • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the FAME peaks by comparing their retention times to those of a standard FAME mixture.

    • For this compound, a single major peak corresponding to methyl palmitate should be observed.

    • The purity can be estimated by the area percentage of the methyl palmitate peak relative to all other fatty acid peaks.

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight and elucidating the structure of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for phospholipids.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-50 µg/mL) in a solvent compatible with ESI-MS, such as methanol or a chloroform:methanol mixture.

  • Mass Spectrometry Analysis (ESI-MS):

    • Ionization Mode: Positive ion mode is preferred for cationic lipids.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

    • Full Scan Analysis: Acquire a full scan mass spectrum to identify the molecular ion. For this compound, the expected [M-Cl]⁺ ion is at m/z 762.6.

    • Tandem MS (MS/MS):

      • Select the molecular ion (m/z 762.6) as the precursor ion.

      • Perform collision-induced dissociation (CID) to generate fragment ions.

      • Characteristic fragment ions for phosphocholine (B91661) lipids include the phosphocholine headgroup fragment at m/z 184.1.

  • Data Interpretation:

    • Confirm the presence of the correct molecular ion.

    • Analyze the fragmentation pattern to confirm the presence of the dipalmitoyl glycerol backbone and the ethylphosphocholine headgroup.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure and purity of this compound. Both ¹H and ³¹P NMR are highly informative.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD).

  • ¹H NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected Chemical Shifts (δ, ppm, approximate):

      • ~5.2 ppm: sn-2 glycerol proton (-CH-O-CO-).

      • ~4.4 ppm: sn-1 and sn-3 glycerol protons (-CH₂-O-).

      • ~4.3 ppm: Choline methylene (B1212753) protons adjacent to the phosphate (B84403) (-O-CH₂-CH₂-N⁺).

      • ~3.8 ppm: Ethyl group methylene protons (-O-CH₂-CH₃).

      • ~3.4 ppm: Choline methyl protons (-N⁺(CH₃)₃).

      • ~2.3 ppm: Methylene protons adjacent to the carbonyl groups of the fatty acid chains (-CO-CH₂-).

      • ~1.6 ppm: Methylene protons beta to the carbonyl groups.

      • ~1.2-1.3 ppm: Bulk methylene protons of the fatty acid chains.

      • ~0.88 ppm: Terminal methyl protons of the fatty acid chains.

  • ³¹P NMR Spectroscopy:

    • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

    • Expected Chemical Shift: A single peak in the phosphotriester region, with a chemical shift that can be referenced to an external standard like phosphoric acid.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to confirm the relative number of protons in different parts of the molecule.

    • The presence of a single peak in the ³¹P NMR spectrum confirms the purity of the phosphate linkage.

Application in Drug and Gene Delivery: Lipofection

This compound is a key component in liposomes used for transfection. The cationic nature of the lipid facilitates the formation of lipoplexes with anionic nucleic acids, which are then delivered into cells.

Signaling Pathway: Mechanism of Cationic Lipid-Mediated Transfection

The following diagram illustrates the key steps involved in the lipofection process.

Lipofection_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell Cationic_Liposome Cationic Liposome (B1194612) (this compound) Lipoplex Lipoplex Formation Cationic_Liposome->Lipoplex Electrostatic Interaction Nucleic_Acid Nucleic Acid (DNA/RNA) Nucleic_Acid->Lipoplex Cell_Membrane Cell Membrane (Negatively Charged) Lipoplex->Cell_Membrane Adsorption Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Proton Sponge Effect or Lipid Mixing Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleic Acid Release Nucleus Nucleus (for DNA) Cytoplasm->Nucleus Nuclear Import Translation Translation (for RNA) Cytoplasm->Translation

Caption: Mechanism of cationic lipid-mediated transfection (lipofection).

Experimental Workflow: Liposome Preparation and Cell Transfection

This workflow outlines the general steps for preparing liposomes with this compound and using them for cell transfection.

Transfection_Workflow Start Start Lipid_Film 1. Prepare Lipid Film (this compound +/- Helper Lipids) Start->Lipid_Film Hydration 2. Hydration of Lipid Film (with aqueous buffer) Lipid_Film->Hydration Sonication 3. Sonication or Extrusion (to form unilamellar vesicles) Hydration->Sonication Liposome_Characterization 4. Liposome Characterization (Size, Zeta Potential) Sonication->Liposome_Characterization Lipoplex_Formation 5. Form Lipoplexes (Mix Liposomes with Nucleic Acid) Liposome_Characterization->Lipoplex_Formation Incubation 6. Incubate Lipoplexes with Cells Lipoplex_Formation->Incubation Gene_Expression 7. Assay for Gene Expression (e.g., reporter gene assay) Incubation->Gene_Expression End End Gene_Expression->End

Caption: General workflow for cell transfection using this compound liposomes.

Protocol for Liposome Preparation and Transfection:

  • Liposome Formulation:

    • Co-dissolve this compound and a helper lipid (e.g., DOPE or cholesterol) in chloroform in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water or PBS) by vortexing.

    • To obtain small unilamellar vesicles (SUVs), sonicate the lipid suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Cell Culture:

    • Plate the target cells in a multi-well plate and culture them to the desired confluency (typically 70-90%) before transfection.

  • Transfection:

    • In a sterile tube, dilute the nucleic acid (e.g., plasmid DNA) in a serum-free medium.

    • In a separate tube, dilute the cationic liposome suspension in a serum-free medium.

    • Combine the diluted nucleic acid and liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

    • Add the lipoplex solution dropwise to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

    • After incubation, the medium can be replaced with a complete growth medium.

    • Continue to culture the cells for 24-72 hours before assaying for gene expression or the desired downstream effect.[11]

References

Application Notes and Protocols: A Step-by-Step Guide to 16:0 EPC (DPPC) Chloride Liposome Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed, step-by-step guide for the preparation of 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine, also known as DPPC) chloride liposomes using the thin-film hydration and extrusion method. This guide includes comprehensive experimental protocols, quantitative data summaries, and visual workflows to ensure reproducibility and success in generating unilamellar liposomes of a defined size.

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are extensively used as drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic compounds.[1] 16:0 EPC (DPPC) is a saturated phospholipid commonly used in liposome (B1194612) formulations. The preparation of liposomes with a uniform size distribution is crucial for many applications, and the extrusion technique is a well-established method to achieve this.[2][3] This process involves forcing a lipid suspension through a polycarbonate filter with a defined pore size to produce vesicles with a diameter close to that of the pore.[4]

This guide will walk you through the entire process, from the initial preparation of the lipid film to the final characterization of the extruded liposomes.

Experimental Workflow

The overall process for preparing 16:0 EPC chloride liposomes via extrusion can be summarized in the following workflow:

LiposomeExtrusionWorkflow cluster_prep Phase 1: Lipid Film Preparation cluster_hydration Phase 2: Hydration cluster_extrusion Phase 3: Extrusion cluster_characterization Phase 4: Characterization A 1. Dissolve 16:0 EPC in Organic Solvent B 2. Evaporate Solvent to Form Thin Lipid Film A->B C 3. Dry Film Under Vacuum B->C D 4. Hydrate (B1144303) Lipid Film with Chloride-Containing Buffer C->D E 5. Form Multilamellar Vesicles (MLVs) D->E F 6. Assemble Extruder with Polycarbonate Membrane E->F G 7. Equilibrate Temperature > Tm of DPPC (~41°C) F->G H 8. Extrude MLV Suspension (Multiple Passes) G->H I 9. Collect Unilamellar Liposomes (LUVs) H->I J 10. Analyze Size and Polydispersity (DLS) I->J K 11. Determine Zeta Potential J->K L 12. Assess Encapsulation Efficiency K->L

Fig. 1: Experimental workflow for this compound liposome extrusion.

Detailed Experimental Protocol

This protocol is based on the thin-film hydration method followed by extrusion, a common and effective technique for producing liposomes with a controlled size distribution.[5][6][7]

Materials and Equipment

Lipids and Reagents:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0 EPC or DPPC)

  • Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)[1]

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) or a specific chloride-containing buffer)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Liposome extrusion device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (with desired pore size, e.g., 100 nm)

  • Gas-tight syringes

  • Vortex mixer

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Step-by-Step Procedure

Phase 1: Lipid Film Preparation

  • Dissolve Lipid: Weigh the desired amount of 16:0 EPC powder and dissolve it in an organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.[8][9] Ensure the lipid is fully dissolved to form a clear solution. A typical lipid concentration for the initial solution is 10-20 mg/mL.[4]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of DPPC (41°C), for instance, 45-50°C.[1] Rotate the flask and gradually reduce the pressure to evaporate the solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[1][10]

  • Drying: To ensure the complete removal of any residual organic solvent, place the flask under a high vacuum for at least 2 hours, or preferably overnight.[1][7]

Phase 2: Hydration

  • Hydration of Lipid Film: Add the pre-warmed (above the Tm of DPPC) chloride-containing aqueous buffer to the dried lipid film.[7][10] The volume of the buffer will determine the final lipid concentration.

  • Formation of MLVs: Agitate the flask to hydrate the lipid film. This can be done by gentle hand shaking or using a vortex mixer.[1] Continue the agitation until the lipid film is fully suspended in the buffer, forming a milky suspension of multilamellar vesicles (MLVs). This process can take between 30 to 60 minutes.[1] To improve hydration, this step should be performed at a temperature above the lipid's Tm.[4]

Phase 3: Extrusion

  • Extruder Assembly: Assemble the liposome extrusion device with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[11]

  • Temperature Equilibration: Heat the extruder assembly to a temperature approximately 10°C above the Tm of DPPC (i.e., around 50-60°C) to ensure the lipid is in a fluid state during extrusion.[11]

  • Extrusion Process: Draw the MLV suspension into one of the gas-tight syringes. Place the syringe into the heated extruder and pass the suspension through the membranes into the second syringe. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure that the final product is in the second syringe.[12] The number of passes influences the homogeneity of the liposome size.[12]

  • Collection: The resulting translucent suspension contains unilamellar vesicles (LUVs) with a size distribution close to the pore size of the membrane used.[1]

Phase 4: Characterization

  • Size and Polydispersity Analysis: Dilute a small aliquot of the liposome suspension in the hydration buffer and measure the size and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument.[1] A PDI value below 0.2 is generally considered indicative of a monodisperse population.

  • Zeta Potential Measurement: The zeta potential is a measure of the surface charge of the liposomes and an indicator of the stability of the dispersion.[1] For neutral 16:0 EPC liposomes in a standard buffer, the zeta potential is expected to be close to zero.

  • Encapsulation Efficiency: If a substance (e.g., a fluorescent dye or a drug) was encapsulated within the aqueous core, the encapsulation efficiency can be determined by separating the unencapsulated material from the liposomes (e.g., using size exclusion chromatography) and quantifying the amount of encapsulated substance.

Quantitative Data Summary

The following tables summarize key quantitative parameters and expected outcomes for the preparation of 16:0 EPC liposomes.

Table 1: Key Experimental Parameters

ParameterRecommended Value/RangeRationale/Notes
Lipid Concentration (Final) 10 - 50 mg/mL[11]Higher concentrations can be used but may be more difficult to extrude.
Hydration/Extrusion Temperature 50 - 65°C[11]Must be above the phase transition temperature (Tm) of DPPC (~41°C).[1][11]
Extrusion Pressure 100 - 800 psi (7 - 55 bar)[11][13]Pressure depends on lipid concentration and membrane pore size.
Membrane Pore Size 30 - 400 nm[11][13]Determines the final size of the liposomes. 100 nm is common.
Number of Extrusion Passes 11 - 21 passesAn odd number of passes is recommended for better size homogeneity.[12]

Table 2: Expected Liposome Characteristics

CharacteristicMeasurement TechniqueExpected Outcome (for 100 nm extrusion)
Mean Diameter Dynamic Light Scattering (DLS)100 - 130 nm[12]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2[2]
Zeta Potential Zeta Potential AnalyzerApprox. 0 mV (for neutral lipids in PBS)
Morphology Transmission Electron Microscopy (TEM)Spherical, unilamellar vesicles[1]

Signaling Pathways

While the preparation of 16:0 EPC liposomes itself does not inherently involve specific signaling pathways, these liposomes are often utilized as delivery vehicles for therapeutic agents that do interact with cellular signaling cascades. The lipid composition of the liposome, particularly the inclusion of charged lipids or specific ligands, can influence its interaction with target cells and subsequent downstream signaling. For instance, the delivery of an encapsulated drug to a cancer cell could trigger apoptotic pathways. The diagram below illustrates a general concept of how a drug-loaded liposome might interact with a cell to induce a signaling cascade.

SignalingPathway cluster_extracellular Extracellular Space cluster_cell Target Cell liposome Drug-Loaded 16:0 EPC Liposome receptor Cell Surface Receptor liposome->receptor Binding membrane Cell Membrane internalization Internalization (e.g., Endocytosis) receptor->internalization drug_release Drug Release from Liposome internalization->drug_release target Intracellular Target (e.g., Protein, DNA) drug_release->target Drug Action pathway Signaling Cascade target->pathway response Cellular Response (e.g., Apoptosis) pathway->response

Fig. 2: Generalized signaling pathway initiated by a drug-loaded liposome.

Troubleshooting

ProblemPossible CauseSuggested Solution
Difficulty extruding/clogged membrane Lipid concentration is too high.Reduce the lipid concentration.
Extrusion temperature is too low.Ensure the extruder is heated well above the Tm of DPPC.[14]
Aggregates in the MLV suspension.Perform freeze-thaw cycles on the MLV suspension before extrusion or pre-filter through a larger pore size membrane.[3][4]
Large and/or polydisperse liposomes Insufficient number of extrusion passes.Increase the number of passes through the membrane.
Membrane is ruptured.Replace the polycarbonate membrane.
Extrusion rate is too fast.Apply slower, more consistent pressure during extrusion.[12]
Low encapsulation efficiency Passive encapsulation method.Consider alternative loading methods such as remote loading for ionizable drugs.
Drug leakage during extrusion.Optimize extrusion parameters (pressure, temperature) to be as gentle as possible.

References

Application Notes and Protocols for 16:0 EPC Chloride in Combination with DOPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the formulation, characterization, and application of liposomes composed of the cationic lipid 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (16:0 EPC chloride) and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). This combination is of significant interest for the delivery of nucleic acids (e.g., plasmid DNA, mRNA, siRNA) and therapeutic small molecules, leveraging the cationic nature of 16:0 EPC for complexation with anionic cargo and the fusogenic properties of DOPE to facilitate endosomal escape and cytosolic delivery.

Introduction to 16:0 EPC and DOPE Liposomes

Cationic liposomes are a cornerstone of non-viral gene and drug delivery systems.[1] 16:0 EPC is a saturated cationic lipid that provides a positive surface charge to the liposome (B1194612), enabling the encapsulation or complexation of negatively charged molecules like nucleic acids.[2][3] The use of helper lipids is crucial for enhancing the efficacy of these delivery vehicles. DOPE, a zwitterionic lipid with a cone-shaped molecular geometry, is a widely used helper lipid that promotes the formation of non-lamellar lipid structures, such as the inverted hexagonal (HII) phase.[4][5] This property is particularly important for destabilizing the endosomal membrane after cellular uptake, a critical step for the release of therapeutic cargo into the cytoplasm.[4][6]

The combination of 16:0 EPC and DOPE allows for the creation of liposomal formulations with tunable physicochemical properties and biological activity. The molar ratio of these two lipids is a key parameter that influences particle size, zeta potential, encapsulation efficiency, and, most importantly, transfection efficiency and cytotoxicity.[7]

Data Presentation

The following tables summarize key quantitative data for liposomal formulations containing EPC and DOPE, as well as analogous cationic lipid/DOPE systems to provide a comparative context.

Table 1: Physicochemical Properties of Cationic Lipid:DOPE Liposomes

Cationic LipidHelper LipidMolar Ratio (Cationic:Helper)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
2X3DOPE1:1< 100-> +30[7]
2X3DOPE1:2< 100-> +40[7]
2X3DOPE1:3< 100-> +40[7]
DOTAPDOPE1:1167.2 ± 4.20.07+58.9 ± 3.5[8]
DC-CholDOPE1:1201-478> 0.27-[8]
T14diLysDOPE1:2148.6 ± 2.80.201 ± 0.012+45.7 ± 1.2[3]

Table 2: In Vitro Transfection Efficiency of Cationic Lipid:DOPE Lipoplexes

Cationic LipidHelper LipidMolar Ratio (Cationic:Helper)Cell LineN/P RatioTransfection Efficiency (% of cells)Reporter GeneReference(s)
2X3DOPE1:1BHK-2110~20%eGFP mRNA[2]
2X3DOPE1:2BHK-2110~25%eGFP mRNA[2]
2X3DOPE1:3BHK-2110~30%eGFP mRNA[2]
2X3DOPE1:3A549108.8 ± 0.1%eGFP mRNA[2]
T14diLysDOPE1:2eGFP-DLD1552.9 ± 4.3% (knockdown)eGFP siRNA[3]

Table 3: Cytotoxicity of Cationic Lipid:DOPE Formulations

Cationic LipidHelper LipidMolar Ratio (Cationic:Helper)Cell LineAssayResultReference(s)
2X3DOPE1:1, 1:2, 1:3BHK-21, A549-Non-toxic at N/P 10[7]
DOTAPDOPE1:1SiHa, CaSki-Dependent on N/P ratio; high toxicity at N/P 10[8]
T14diLysDOPE1:23T3, NHDFResazurin>80% viability at 10 µg/mL siRNA after 24h[3]

Experimental Protocols

Protocol for Preparation of 16:0 EPC:DOPE Liposomes by Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., sterile, RNase-free water, or 10 mM HEPES, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of this compound and DOPE in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A common starting molar ratio is 1:1.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for 16:0 EPC, this is approximately 41°C).

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to the same temperature as the water bath used for evaporation.

    • Add the pre-warmed hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration (e.g., 1-10 mg/mL).

    • Rotate the flask gently in the water bath for 1-2 hours to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). The solution will appear milky.

  • Size Reduction (Extrusion):

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

    • Transfer the MLV suspension into one of the glass syringes.

    • Pass the lipid suspension through the membranes back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce a more translucent suspension of small unilamellar vesicles (SUVs).

  • Sterilization and Storage:

    • If required, sterilize the liposome suspension by passing it through a 0.22 µm syringe filter.

    • Store the liposomes at 4°C. For long-term storage, stability should be assessed.

Protocol for In Vitro Transfection using 16:0 EPC:DOPE Lipoplexes (Luciferase Reporter Assay)

This protocol describes the transfection of mammalian cells with a luciferase reporter plasmid complexed with 16:0 EPC:DOPE liposomes.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Luciferase reporter plasmid (e.g., pGL3)

  • 16:0 EPC:DOPE liposome suspension (prepared as in Protocol 3.1)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 1-2 x 10^4 cells/well).

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Lipoplex Formation:

    • Determine the desired N/P ratio (the ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the DNA). A typical starting range is 4:1 to 10:1.

    • In separate sterile tubes, dilute the plasmid DNA and the liposome suspension in serum-free medium.

    • Add the diluted DNA to the diluted liposome suspension, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for complex formation.

  • Transfection:

    • Gently remove the culture medium from the cells and wash once with sterile PBS.

    • Add serum-free medium containing the lipoplexes to each well.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

    • After the incubation, add complete medium to each well or replace the transfection medium with fresh complete medium.

  • Luciferase Assay:

    • 24-48 hours post-transfection, perform the luciferase assay according to the manufacturer's protocol.

    • Briefly, lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which reflects the transfection efficiency.[9]

Protocol for Cytotoxicity Assessment (MTT Assay)

This protocol describes a method to assess the cytotoxicity of 16:0 EPC:DOPE liposomes using the MTT assay. Note that some studies suggest that lipid-based formulations can interfere with the MTT assay; therefore, appropriate controls are essential.[10]

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • 16:0 EPC:DOPE liposome suspension

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the 16:0 EPC:DOPE liposomes in complete culture medium.

    • Remove the medium from the cells and replace it with the liposome dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at 37°C with gentle shaking to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control cells.[11][12][13]

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_in_vitro In Vitro Assays prep1 Dissolve 16:0 EPC & DOPE in Chloroform/Methanol prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with Buffer (Forms MLVs) prep2->prep3 prep4 Extrusion through 100 nm Membrane (Forms SUVs) prep3->prep4 char1 Size & PDI (DLS) prep4->char1 char2 Zeta Potential prep4->char2 invitro1 Lipoplex Formation (Liposomes + Nucleic Acid) prep4->invitro1 char3 Encapsulation Efficiency invitro1->char3 invitro2 Cell Transfection invitro1->invitro2 invitro3 Cytotoxicity Assay (MTT) invitro1->invitro3 invitro4 Transfection Efficiency (Luciferase Assay) invitro2->invitro4 Endosomal_Escape cluster_cell Host Cell cluster_membrane Endosomal Membrane cluster_mechanism Mechanism of Escape endosome Endosome (Acidic pH) cytoplasm Cytoplasm protonation Protonation of 16:0 EPC & DOPE endosome->protonation Acidification m1 m2 lipoplex 16:0 EPC:DOPE Lipoplex uptake Endocytosis lipoplex->uptake uptake->endosome phase_transition DOPE induces Lamellar to Hexagonal (HII) Phase Transition protonation->phase_transition destabilization Endosomal Membrane Destabilization & Fusion phase_transition->destabilization release Cargo Release destabilization->release release->cytoplasm Delivery Logical_Relationships cluster_formulation Formulation Parameters cluster_cellular Cellular Factors transfection Transfection Efficiency ratio 16:0 EPC : DOPE Ratio size Particle Size & PDI ratio->size zeta Zeta Potential ratio->zeta escape Endosomal Escape ratio->escape DOPE content toxicity Cytotoxicity ratio->toxicity Cationic lipid content np_ratio N/P Ratio np_ratio->size np_ratio->zeta np_ratio->toxicity uptake Cellular Uptake size->uptake zeta->uptake uptake->transfection escape->transfection toxicity->transfection Negative Impact cell_type Cell Type cell_type->uptake cell_type->toxicity

References

Application Note: Cytotoxicity Assessment of 16:0 EPC Chloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride) is a cationic lipid frequently employed in the formulation of liposomes for drug and nucleic acid delivery. As with many cationic lipids, assessing the cytotoxic potential of this compound formulations is a critical step in the development of safe and effective therapeutics. This document provides a detailed protocol for evaluating the cytotoxicity of this compound formulations using a standard in vitro cell viability assay.

Data Summary

The cytotoxic effect of cationic lipid formulations is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the substance that reduces cell viability by 50%. The following table summarizes representative cytotoxicity data for a cationic lipid structurally similar to this compound.

Cationic LipidCell LineAssayIC50 (µg/mL)Reference
CDA14 (Quaternary ammonium (B1175870) headgroup, C14 tails)NCI-H460MTT109.4[1][2]

Signaling Pathway of Cationic Lipid-Induced Cytotoxicity

Cationic lipids, including formulations containing this compound, can induce cytotoxicity primarily through the intrinsic (mitochondrial) pathway of apoptosis. This process is often initiated by the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential (MMP). The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[1][2][3]

G 16_0_EPC_Formulation 16:0 EPC Formulation Cellular_Uptake Cellular Uptake 16_0_EPC_Formulation->Cellular_Uptake ROS_Generation Increased ROS Generation Cellular_Uptake->ROS_Generation MMP_Decrease Decreased Mitochondrial Membrane Potential (MMP) ROS_Generation->MMP_Decrease Cytochrome_c_Release Cytochrome c Release MMP_Decrease->Cytochrome_c_Release Caspase9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound formulations.

G Liposome_Preparation 1. Liposome Preparation (Thin-Film Hydration) Cell_Seeding 2. Cell Seeding (96-well plate) Liposome_Preparation->Cell_Seeding Treatment 3. Treatment with 16:0 EPC Formulations Cell_Seeding->Treatment Incubation 4. Incubation (e.g., 24-72 hours) Treatment->Incubation MTT_Assay 5. MTT Assay Incubation->MTT_Assay Data_Analysis 6. Data Analysis (Absorbance Reading, IC50 Calculation) MTT_Assay->Data_Analysis

References

In Vivo Applications of 16:0 EPC Chloride Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride) is a saturated cationic lipid increasingly utilized in the formulation of lipid nanoparticles (LNPs) for in vivo applications.[1][2] Its fixed positive charge facilitates the encapsulation of negatively charged therapeutic payloads such as mRNA, siRNA, and DNA through electrostatic interactions.[3][4] Comprising biological metabolites linked by ester bonds, 16:0 EPC is noted for its biocompatibility and biodegradability, positioning it as a valuable component in next-generation drug delivery systems.[5][6]

These application notes provide an overview of the in vivo applications of this compound nanoparticles, with a focus on gene delivery. Detailed protocols for the formulation, characterization, and in vivo evaluation of these nanoparticles are presented to guide researchers in their preclinical studies.

Application Notes

Gene Delivery to the Lungs

Recent research has highlighted the potential of nanoparticles containing this compound for targeted mRNA delivery to the lungs. In comparative in vivo studies, various ethylphosphocholine (EPC) lipids with different acyl chain lengths (from 12 to 18 carbons) were incorporated into lipid nanoparticles to assess their organ-targeting capabilities. While 12:0 and 18:0 EPC demonstrated the most potent lung delivery, 16:0 EPC-containing nanoparticles also contributed to lung-specific expression of the encapsulated mRNA.[5] This suggests the potential of this compound as a component of aerosolized LNP formulations for treating pulmonary diseases.[7]

The proposed mechanism for the in vivo efficacy of EPC-containing nanoparticles involves their interaction with cell membranes. The cationic nature of the lipid facilitates binding to the negatively charged cell surface, promoting cellular uptake. Studies on structurally similar lipids suggest that they can increase membrane fluidity and permeability, which may aid in the endosomal escape of the therapeutic payload into the cytoplasm.[8]

General Considerations for In Vivo Use

Lipid nanoparticles formulated with this compound are primarily investigated for non-viral gene therapy.[9] The cationic nature of these particles can influence their interaction with blood components and their overall biodistribution.[10] Preclinical evaluation of these nanoparticles is crucial and should encompass a thorough assessment of their physicochemical properties, pharmacokinetics, biodistribution, and potential immunogenicity.[11]

Quantitative Data Summary

The following table summarizes key quantitative data for lipid nanoparticles, including those with compositions similar to what would be used for this compound nanoparticles, from various preclinical studies. It is important to note that specific in vivo pharmacokinetic and comprehensive biodistribution data for nanoparticles formulated exclusively with this compound are limited in publicly available literature. The data presented here is compiled from studies on similar cationic lipid nanoparticles to provide a representative overview.

ParameterRepresentative ValueMethod of MeasurementReference
Physicochemical Properties
Hydrodynamic Diameter100 - 150 nmDynamic Light Scattering (DLS)[5]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[12]
Zeta Potential+30 to +50 mVLaser Doppler Velocimetry[12]
RNA Encapsulation Efficiency> 90%RiboGreen Assay[5]
In Vivo Performance (Comparative Study)
Lung mRNA Delivery Efficacy (Relative)ModerateIn vivo luciferase expression[5]

Experimental Protocols

Protocol 1: Formulation of this compound Nanoparticles for mRNA Delivery

This protocol describes the formulation of this compound-containing lipid nanoparticles using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

  • Cholesterol

  • PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)

  • mRNA encoding a reporter gene (e.g., Luciferase)

  • Chloroform (B151607)

  • RNase-free sterile buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • RNase-free sterile phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 50:10:38.5:1.5).

    • Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at 40°C to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Encapsulation:

    • Prepare the mRNA solution in a citrate buffer (pH 4.0).

    • Hydrate the lipid film with the mRNA solution by rotating the flask at 60°C for 30-60 minutes. This will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • Sonicate the MLV suspension in a water bath sonicator for 5-10 minutes to aid in dispersion.

    • Extrude the suspension 10-20 times through a 100 nm polycarbonate membrane using a mini-extruder pre-heated to 60°C. This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Purification and Buffer Exchange:

    • Remove unencapsulated mRNA by dialysis against PBS (pH 7.4) or through tangential flow filtration.

    • This step also serves to neutralize the surface charge of the nanoparticles for in vivo administration.

  • Sterilization:

    • Sterilize the final nanoparticle suspension by passing it through a 0.22 µm syringe filter.

Protocol 2: Physicochemical Characterization of Nanoparticles

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute the nanoparticle suspension in PBS.
  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl).
  • Measure the surface charge using Laser Doppler Velocimetry.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to single-stranded RNA (e.g., RiboGreen).
  • Measure the fluorescence of the intact nanoparticles (encapsulated mRNA is not accessible to the dye).
  • Disrupt the nanoparticles using a surfactant (e.g., 0.5% Triton X-100) to release the mRNA and measure the total fluorescence.
  • Calculate the encapsulation efficiency using the formula: EE (%) = (Total Fluorescence - Fluorescence of intact LNP) / Total Fluorescence * 100

Protocol 3: In Vivo Evaluation of Lung-Targeted mRNA Delivery in Mice

This protocol outlines a procedure to assess the in vivo efficacy of this compound nanoparticles for delivering mRNA to the lungs.

Materials:

  • This compound nanoparticles encapsulating luciferase mRNA.

  • 6-8 week old female C57BL/6 mice.

  • Luciferin (B1168401) substrate.

  • In vivo imaging system (IVIS) or equivalent.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice for at least one week before the experiment.

  • Administration of Nanoparticles:

    • Administer the nanoparticle suspension to mice via intravenous (tail vein) injection. The dose will depend on the specific formulation and study design.

  • In Vivo Imaging:

    • At predetermined time points (e.g., 6, 24, 48 hours) post-injection, anesthetize the mice.

    • Administer the luciferin substrate via intraperitoneal injection.

    • After approximately 10 minutes, image the mice using an IVIS to detect bioluminescence. The intensity of the signal in the thoracic region will correlate with luciferase expression in the lungs.

  • Ex Vivo Organ Imaging (Optional but Recommended):

    • After the final in vivo imaging time point, euthanize the mice.

    • Harvest major organs (lungs, liver, spleen, kidneys, heart).

    • Image the excised organs using the IVIS to confirm the location and quantify the bioluminescence signal in each organ.

  • Data Analysis:

    • Quantify the bioluminescence signal (photons/second) from the regions of interest (e.g., lungs) using the imaging software.

    • Compare the expression levels between different nanoparticle formulations or treatment groups.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation a Lipid Film Hydration b Extrusion a->b c DLS (Size, PDI) b->c d Zeta Potential b->d e Encapsulation Efficiency b->e f IV Injection in Mice e->f g In Vivo Imaging (IVIS) f->g h Ex Vivo Organ Analysis g->h

Caption: Experimental workflow for the formulation, characterization, and in vivo evaluation of this compound nanoparticles.

signaling_pathway cluster_uptake Cellular Uptake and Endosomal Escape cluster_translation Protein Translation lnp 16:0 EPC LNP (Cationic) cell_membrane Cell Membrane (Anionic) lnp->cell_membrane Electrostatic Interaction endosome Endosome cell_membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (Proton Sponge Effect) mrna mRNA endosome->mrna mRNA Release ribosome Ribosome mrna->ribosome protein Therapeutic Protein ribosome->protein Translation

Caption: Proposed mechanism of action for mRNA delivery by this compound nanoparticles.

References

Application Notes and Protocols for Assessing the Encapsulation Efficiency of 16:0 EPC Chloride Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common methods to determine the encapsulation efficiency (EE%) of liposomes prepared with 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (16:0 EPC) chloride. The choice of method will depend on the properties of the encapsulated molecule and the available laboratory equipment.

Introduction to Encapsulation Efficiency

Encapsulation efficiency is a critical quality attribute of liposomal drug delivery systems. It is defined as the percentage of the total drug that is successfully entrapped within the liposomes.[1] Accurate determination of EE% is essential for formulation development, quality control, and ensuring proper dosage. The general principle involves separating the unencapsulated (free) drug from the liposome-encapsulated drug, followed by quantification of the drug in one or both fractions.

The formula for calculating encapsulation efficiency is:

EE% = [(Total Drug - Free Drug) / Total Drug] x 100 [2]

Alternatively, if the amount of encapsulated drug is measured directly:

EE% = (Encapsulated Drug / Total Drug) x 100

Method 1: Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography separates molecules based on their size. Liposomes, being large, will elute first from the column, while smaller, unencapsulated drug molecules will be retained longer, allowing for their separation and subsequent quantification.[3][4]

Experimental Protocol

Materials:

  • Liposome (B1194612) suspension (16:0 EPC chloride with encapsulated drug)

  • Sepharose® CL-4B or similar size-exclusion gel

  • Chromatography column (e.g., 1 cm x 20 cm)

  • Mobile phase (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

  • Collection tubes

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence) for drug quantification

  • Reagents for HPLC mobile phase

  • Lysis agent (e.g., 10% Triton™ X-100 or methanol)

Procedure:

  • Column Packing and Equilibration:

    • Prepare a slurry of the size-exclusion gel in the mobile phase.

    • Carefully pack the chromatography column with the gel slurry, avoiding air bubbles.

    • Equilibrate the column by flowing at least 3-5 column volumes of the mobile phase through it.

  • Sample Loading:

    • Carefully load a known volume (e.g., 0.5 mL) of the liposome suspension onto the top of the gel bed.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

    • Collect fractions of a defined volume (e.g., 1 mL) in separate tubes. The liposomes will be in the initial fractions (void volume), followed by the fractions containing the free drug.

  • Quantification of Free Drug:

    • Identify the fractions containing the free drug (typically the later fractions).

    • Pool these fractions and measure the concentration of the drug using a pre-validated HPLC method. This gives the amount of Free Drug .

  • Quantification of Total Drug:

    • Take an aliquot of the original, unseparated liposome suspension.

    • Lyse the liposomes by adding a lysis agent (e.g., Triton™ X-100 or methanol) to release the encapsulated drug.

    • Measure the drug concentration in the lysed sample using the same HPLC method. This gives the Total Drug concentration.

  • Calculation of Encapsulation Efficiency:

    • Use the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100 .

Data Presentation
Sample IDTotal Drug Concentration (µg/mL)Free Drug Concentration (µg/mL)Encapsulation Efficiency (%)
Batch 1100015085.0
Batch 2105016584.3
Batch 398014085.7

Experimental Workflow

SEC_Workflow start Start prep_column Pack and Equilibrate SEC Column start->prep_column load_sample Load Liposome Suspension prep_column->load_sample elute Elute with Mobile Phase load_sample->elute quant_total Quantify Total Drug in Original Lysed Sample (HPLC) load_sample->quant_total collect_fractions Collect Fractions elute->collect_fractions quant_free Quantify Free Drug in Later Fractions (HPLC) collect_fractions->quant_free calculate_ee Calculate Encapsulation Efficiency quant_free->calculate_ee quant_total->calculate_ee end End calculate_ee->end

Caption: Workflow for determining encapsulation efficiency using Size-Exclusion Chromatography.

Method 2: Ultracentrifugation

This method separates liposomes from the aqueous medium containing the free drug based on their density differences. The larger and denser liposomes form a pellet upon high-speed centrifugation, leaving the unencapsulated drug in the supernatant.[5][6]

Experimental Protocol

Materials:

  • Liposome suspension (this compound with encapsulated drug)

  • Ultracentrifuge with appropriate rotor

  • Ultracentrifuge tubes

  • Pipettes

  • HPLC system with a suitable detector for drug quantification

  • Reagents for HPLC mobile phase

  • Lysis agent (e.g., 10% Triton™ X-100 or methanol)

Procedure:

  • Sample Preparation:

    • Place a known volume of the liposome suspension into an ultracentrifuge tube.

  • Ultracentrifugation:

    • Centrifuge the sample at a high speed (e.g., 100,000 x g) for a sufficient time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C) to pellet the liposomes.

  • Separation of Supernatant and Pellet:

    • Carefully collect the supernatant, which contains the unencapsulated drug, without disturbing the liposome pellet.

  • Quantification of Free Drug:

    • Measure the concentration of the drug in the supernatant using a pre-validated HPLC method. This is the Free Drug concentration.

  • Quantification of Total Drug:

    • Take an aliquot of the original, uncentrifuged liposome suspension.

    • Lyse the liposomes with a suitable agent.

    • Measure the drug concentration in the lysed sample using the same HPLC method to determine the Total Drug concentration.

  • Calculation of Encapsulation Efficiency:

    • Calculate the EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100 .

Data Presentation
Sample IDTotal Drug Concentration (µg/mL)Free Drug in Supernatant (µg/mL)Encapsulation Efficiency (%)
Formulation A120024080.0
Formulation B115021081.7
Formulation C122025579.1

Experimental Workflow

Ultracentrifugation_Workflow start Start load_tube Load Liposome Suspension into Tube start->load_tube centrifuge Ultracentrifugation (e.g., 100,000 x g, 1-2h, 4°C) load_tube->centrifuge quant_total Quantify Total Drug in Original Lysed Sample (HPLC) load_tube->quant_total separate Separate Supernatant (Free Drug) from Pellet centrifuge->separate quant_free Quantify Drug in Supernatant (HPLC) separate->quant_free calculate_ee Calculate Encapsulation Efficiency quant_free->calculate_ee quant_total->calculate_ee end End calculate_ee->end

Caption: Workflow for encapsulation efficiency determination by Ultracentrifugation.

Method 3: Dialysis

Dialysis separates the unencapsulated drug from the liposome suspension based on molecular weight cutoff. The liposome suspension is placed in a dialysis bag with a specific molecular weight cutoff (MWCO) membrane that allows the small, free drug molecules to diffuse out into a larger volume of buffer, while retaining the larger liposomes within the bag.[7][8]

Experimental Protocol

Materials:

  • Liposome suspension (this compound with encapsulated drug)

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa, ensuring it is smaller than the liposomes but larger than the drug)

  • Large beaker or container

  • Dialysis buffer (e.g., PBS pH 7.4)

  • Stir plate and stir bar

  • HPLC system with a suitable detector for drug quantification

  • Reagents for HPLC mobile phase

  • Lysis agent (e.g., 10% Triton™ X-100 or methanol)

Procedure:

  • Preparation of Dialysis Membrane:

    • Prepare the dialysis tubing according to the manufacturer's instructions (this may involve boiling and rinsing).

  • Sample Loading:

    • Pipette a known volume of the liposome suspension into the prepared dialysis bag and seal it securely.

  • Dialysis:

    • Place the sealed dialysis bag into a large volume of dialysis buffer (e.g., 100-fold the sample volume).

    • Stir the buffer gently at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration (e.g., 12-24 hours) to allow the free drug to diffuse out and reach equilibrium.

    • It is recommended to change the dialysis buffer periodically (e.g., after 2, 4, and 12 hours) to maintain a high concentration gradient and ensure complete removal of the free drug.

  • Quantification of Encapsulated Drug:

    • After dialysis, carefully remove the dialysis bag and collect the liposome suspension from within.

    • Lyse the dialyzed liposome sample with a suitable agent to release the encapsulated drug.

    • Measure the drug concentration in the lysed sample using a pre-validated HPLC method. This gives the amount of Encapsulated Drug .

  • Quantification of Total Drug:

    • Take an aliquot of the original, undialyzed liposome suspension.

    • Lyse the liposomes and measure the drug concentration using the same HPLC method to determine the Total Drug concentration.

  • Calculation of Encapsulation Efficiency:

    • Calculate the EE% using the formula: EE% = (Encapsulated Drug / Total Drug) x 100 .

Data Presentation
Sample IDTotal Drug Concentration (µg/mL)Encapsulated Drug Concentration (µg/mL)Encapsulation Efficiency (%)
Run 195082086.3
Run 297584586.7
Run 396083086.5

Experimental Workflow

Dialysis_Workflow start Start prep_dialysis Prepare Dialysis Membrane start->prep_dialysis load_sample Load Liposome Suspension into Bag prep_dialysis->load_sample dialyze Dialyze against Buffer (e.g., 12-24h with buffer changes) load_sample->dialyze quant_total Quantify Total Drug in Original Lysed Sample (HPLC) load_sample->quant_total collect_sample Collect Dialyzed Liposome Suspension dialyze->collect_sample lyse_and_quant Lyse and Quantify Encapsulated Drug (HPLC) collect_sample->lyse_and_quant calculate_ee Calculate Encapsulation Efficiency lyse_and_quant->calculate_ee quant_total->calculate_ee end End calculate_ee->end

Caption: Workflow for determining encapsulation efficiency using the Dialysis method.

Concluding Remarks

The selection of the most appropriate method for determining the encapsulation efficiency of this compound liposomes depends on the specific drug being encapsulated and the resources available. For instance, SEC is often rapid and provides good separation. Ultracentrifugation is effective but requires specialized equipment. Dialysis is a simple and widely used method but can be time-consuming. It is crucial to validate the chosen analytical method for accuracy, precision, and reproducibility to ensure reliable results in liposome characterization and development.

References

Application Notes and Protocols for Transfecting Primary Cells Using 16:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transfection of primary cells is a critical technique in cell biology, drug discovery, and the development of cell-based therapies. Unlike immortalized cell lines, primary cells are sourced directly from tissues and more accurately reflect the physiology of their in vivo counterparts. However, they are notoriously difficult to transfect using traditional methods due to their sensitive nature and lower proliferation rates. Cationic lipids have emerged as a promising non-viral vector for delivering nucleic acids into these sensitive cells.

16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride) is a saturated cationic lipid that can be formulated into liposomes for the delivery of DNA, mRNA, and siRNA into cells.[1] Its biodegradable nature and potential for low toxicity make it a candidate for primary cell transfection.[2] These application notes provide a comprehensive guide to using this compound for the transfection of various primary cell types, including protocols, optimization strategies, and expected outcomes.

Principle of Cationic Lipid-Mediated Transfection

Cationic lipid-mediated transfection relies on the electrostatic interaction between the positively charged headgroup of the lipid and the negatively charged phosphate (B84403) backbone of nucleic acids. This interaction leads to the spontaneous formation of lipid-nucleic acid complexes, often referred to as lipoplexes.

The overall process can be summarized in the following key steps:

  • Lipoplex Formation: The cationic this compound, often in combination with a neutral "helper" lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), is mixed with the nucleic acid cargo to form stable, positively charged lipoplexes. DOPE can enhance transfection efficiency by facilitating the endosomal escape of the nucleic acid.

  • Adsorption to the Cell Surface: The net positive charge of the lipoplexes promotes their binding to the negatively charged cell surface.

  • Cellular Uptake: The lipoplexes are internalized by the cell, primarily through endocytosis.

  • Endosomal Escape: This is a critical and often rate-limiting step. The cationic lipids interact with the anionic lipids of the endosomal membrane, leading to its destabilization and the release of the nucleic acid into the cytoplasm.

  • Nuclear Entry (for DNA): For plasmid DNA to be transcribed, it must be transported from the cytoplasm into the nucleus. This process is more efficient in dividing cells where the nuclear envelope breaks down during mitosis. For non-dividing primary cells, this can be a significant barrier. mRNA, on the other hand, functions in the cytoplasm and does not require nuclear entry.

Data Presentation: Performance of Cationic Lipids in Primary Cells

Quantitative data for the transfection of primary cells using specifically this compound is limited in publicly available literature. The following tables provide a summary of expected transfection efficiencies and cell viabilities based on studies using other cationic lipids in primary cells. This data serves as a benchmark for optimization experiments with this compound. It is crucial to perform cell-type specific optimization.

Table 1: Transfection Efficiency of Cationic Lipids in Various Primary Cells

Primary Cell TypeTransfection ReagentNucleic AcidTransfection Efficiency (%)Reference(s)
Primary Rat HepatocytesDOTMAPlasmid DNA~10%[3][4]
Primary Rat HepatocytesDOTAPPlasmid DNAComparable to DOTMA[5]
Primary Human HepatocytesMetafectene ProPlasmid DNA>45%[6]
Primary Human HepatocytesLipofectamine 2000Plasmid DNA~40-50%[7]
Human Umbilical Vein Endothelial Cells (HUVECs)Various commercial reagentsPlasmid DNA5-30%[8]
Primary Mouse Embryonic FibroblastsjetPEIEpisomal VectorHigh, but not quantified[9]
Primary Cortical NeuronsLipofectioncDNA1-2%[10]

Table 2: Cell Viability of Primary Cells After Cationic Lipid-Mediated Transfection

Primary Cell TypeTransfection ReagentObservationReference(s)
Primary Human HepatocytesMetafectene ProNegligible cytotoxicity[6]
Primary Mouse Embryonic FibroblastsLipofectamine 2000, FuGENE HD, jetPEINo significant cytotoxicity observed at optimal ratios[9]
Primary MonocytesLipofectamine RNAiMAXLow toxicity[11]
Primary Cortical NeuronsGeneral Cationic LipidsSusceptible to toxicity, requires careful optimization[10][12]

Experimental Protocols

This section provides a general protocol for preparing this compound liposomes and using them to transfect primary cells. This protocol should be used as a starting point for optimization.

Materials
  • This compound

  • Helper lipid (e.g., DOPE)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Nucleic acid (plasmid DNA, mRNA, or siRNA) of high purity

  • Primary cells of interest

  • Appropriate cell culture medium (with and without serum/antibiotics)

  • Sterile, glass vials

  • Nitrogen or argon gas source

  • Sonicator (bath or probe)

  • Vacuum pump

Protocol 1: Preparation of this compound:DOPE Liposomes
  • Lipid Film Formation:

    • In a sterile glass vial, dissolve this compound and DOPE in chloroform at the desired molar ratio (a 1:1 ratio is a good starting point).

    • Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial.

    • To ensure complete removal of the solvent, place the vial under a vacuum for at least 1 hour.

  • Hydration:

    • Hydrate the lipid film with a sterile, nuclease-free aqueous solution (e.g., water or buffer) to achieve the desired final lipid concentration (e.g., 1 mg/mL).

    • Vortex the vial vigorously for several minutes to form multilamellar vesicles (MLVs).

  • Sonication:

    • To create small unilamellar vesicles (SUVs), sonicate the lipid suspension using a bath or probe sonicator. Sonication should be performed on ice to prevent lipid degradation. Sonicate until the suspension becomes clear.

  • Sterilization (Optional):

    • The liposome (B1194612) suspension can be sterilized by passing it through a 0.22 µm filter.

Protocol 2: Transfection of Adherent Primary Cells
  • Cell Seeding:

    • The day before transfection, seed the primary cells in the appropriate culture vessel (e.g., 24-well plate) to achieve 70-90% confluency at the time of transfection. Use the recommended culture medium for the specific primary cell type.

  • Lipoplex Formation:

    • On the day of transfection, dilute the nucleic acid in a serum-free, antibiotic-free medium.

    • In a separate tube, dilute the this compound:DOPE liposome suspension in a serum-free, antibiotic-free medium.

    • Combine the diluted nucleic acid and the diluted liposomes. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for lipoplex formation. Do not vortex.

  • Transfection:

    • Gently add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined for each cell type to balance transfection efficiency and cytotoxicity.

    • After the incubation period, replace the transfection medium with a fresh, complete culture medium (containing serum and antibiotics if required).

  • Post-Transfection Analysis:

    • Assay for gene expression or knockdown 24-72 hours post-transfection. The optimal time for analysis will depend on the nucleic acid delivered and the specific gene of interest.

Optimization Parameters

The success of primary cell transfection is highly dependent on the optimization of several key parameters:

  • Lipid to Nucleic Acid Ratio: The ratio of the positive charges from the cationic lipid to the negative charges from the nucleic acid is critical. A range of ratios (e.g., 1:1, 2:1, 4:1, 8:1 charge ratio) should be tested.

  • Concentration of Lipoplexes: The final concentration of the lipoplexes added to the cells should be optimized to maximize transfection while minimizing cytotoxicity.

  • Cell Density: The confluency of the cells at the time of transfection can significantly impact efficiency.

  • Incubation Time: The duration of cell exposure to the lipoplexes needs to be optimized for each primary cell type.

  • Helper Lipid Ratio: The molar ratio of this compound to the helper lipid (e.g., DOPE) can be varied to improve transfection efficiency.

Visualization of Key Processes

Cationic Lipid-Mediated Transfection Workflow

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Liposome Formation Liposome Formation Lipoplex Formation Lipoplex Formation Liposome Formation->Lipoplex Formation Nucleic Acid Dilution Nucleic Acid Dilution Nucleic Acid Dilution->Lipoplex Formation Addition to Cells Addition to Cells Lipoplex Formation->Addition to Cells Cell Seeding Cell Seeding Cell Seeding->Addition to Cells Incubation Incubation Addition to Cells->Incubation Gene Expression/Knockdown Gene Expression/Knockdown Incubation->Gene Expression/Knockdown Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay

Caption: Experimental workflow for primary cell transfection.

Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Lipoplex Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Binding Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Internalization Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm Nucleic Acid Release Nucleus Nucleus Cytoplasm->Nucleus DNA Transport

Caption: Signaling pathway of lipid-mediated transfection.

Conclusion

The use of this compound presents a viable option for the transfection of challenging primary cells. Success hinges on a systematic approach to optimization for each specific cell type and experimental condition. By carefully adjusting parameters such as lipid-to-nucleic acid ratios, lipoplex concentrations, and incubation times, researchers can achieve efficient gene delivery while maintaining high cell viability. The protocols and data presented here provide a solid foundation for developing robust and reproducible transfection procedures for a wide range of primary cell applications.

References

Preparation of 16:0 EPC Chloride Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride) is a saturated cationic lipid increasingly utilized in biomedical research and pharmaceutical development.[1][2] Its unique properties make it an effective agent for the delivery of nucleic acids, such as DNA and RNA, into cells, a process known as transfection.[1][3] Furthermore, this compound is employed as a co-adjuvant in vaccine formulations and plays a role in drug delivery systems, particularly in the formation of liposomes.[1][4] This document provides a detailed protocol for the preparation of this compound stock solutions, ensuring consistency and reliability for experimental applications.

Physicochemical Data and Solubility

Proper preparation of this compound stock solutions begins with an understanding of its physical and chemical properties, as well as its solubility in various solvents. This data is crucial for selecting the appropriate solvent and concentration for specific applications.

PropertyValue
Synonyms 1,2-dipalmitoyl-sn-glycero-3-Ethylphosphocholine chloride, DPEPC, EDPPC, 16:0 EPC (Cl Salt)[2][5][]
Molecular Formula C42H85ClNO8P[3][7]
Molecular Weight 798.55 g/mol [3]
CAS Number 328250-18-6[3]
Appearance White to off-white solid[3]
Solubility Ethanol (B145695): 25 mg/mL (with sonication)[2][3][5], Chloroform: 10 mg/mL[2][5], DMSO: 1 mg/mL[1]

Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in Ethanol

This protocol details the steps to prepare a 10 mg/mL stock solution of this compound in ethanol from a powdered form.

Materials:

  • This compound powder

  • Anhydrous ethanol (200 proof)

  • Glass vials with Teflon-lined caps

  • Argon or nitrogen gas

  • Sonicator (water bath or probe)

  • Vortex mixer

  • Analytical balance

  • Glass syringe or pipette

Procedure:

  • Equilibration of Lipid: Before opening, allow the vial of this compound powder to warm to room temperature. This prevents condensation of moisture, which can degrade the lipid.

  • Weighing the Lipid: In a clean, dry glass vial, accurately weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Addition: Using a glass syringe or pipette, add the calculated volume of anhydrous ethanol to the vial to achieve a final concentration of 10 mg/mL.

  • Dissolution: Tightly cap the vial and vortex thoroughly. If the lipid does not fully dissolve, sonicate the vial in a water bath.[3] Gentle warming (40-50°C) can also be applied to aid dissolution.[8] Visually inspect the solution to ensure it is clear and free of particulates.

  • Inert Gas Overlay: To prevent oxidation, flush the headspace of the vial with a gentle stream of argon or nitrogen gas before tightly sealing the cap.

  • Storage: Store the stock solution in a glass vial with a Teflon-lined cap at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]

Workflow for Preparing this compound Stock Solution

G A Equilibrate 16:0 EPC Chloride Powder to Room Temp. B Weigh Powder in a Glass Vial A->B Prevent Condensation C Add Anhydrous Ethanol (to 10 mg/mL) B->C Precise Concentration D Vortex and Sonicate Until Dissolved C->D Ensure Homogeneity E Flush with Inert Gas (Argon or Nitrogen) D->E Prevent Oxidation F Store at -20°C or -80°C E->F Maintain Stability

Caption: Workflow for the preparation of a this compound stock solution.

Signaling Pathways and Applications

This compound is a cationic lipid that facilitates the delivery of nucleic acids into cells. The primary mechanism involves the formation of complexes between the positively charged lipid and the negatively charged phosphate (B84403) backbone of DNA or RNA. These lipid-nucleic acid complexes, often referred to as lipoplexes, can then interact with the negatively charged cell membrane, leading to cellular uptake, typically through endocytosis.

Diagram of Cationic Lipid-Mediated Transfection

G cluster_0 Extracellular cluster_1 Intracellular A Cationic Lipid (this compound) C Lipoplex Formation (Self-Assembly) A->C B Nucleic Acid (DNA/RNA) B->C D Cell Membrane C->D Adsorption E Endocytosis D->E Uptake F Endosomal Escape E->F G Gene Expression (for DNA) or Action (for RNA) F->G

Caption: Simplified pathway of nucleic acid delivery using this compound.

Conclusion

The protocol and information provided in this application note offer a comprehensive guide for the preparation of this compound stock solutions. Adherence to these guidelines for handling, dissolution, and storage will ensure the integrity and performance of this cationic lipid in various research and development applications, from fundamental cell biology studies to the formulation of advanced drug and vaccine delivery systems.

References

Application Notes and Protocols for 16:0 EPC Chloride-Based Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for gene delivery studies using the cationic lipid 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride). This document outlines detailed protocols for the formulation of lipid-based nanoparticles, characterization of these nanoparticles, and in vitro evaluation of their transfection efficiency and cytotoxicity.

Introduction

This compound is a saturated cationic lipid that serves as an effective agent for the delivery of nucleic acids, such as plasmid DNA and RNA, into cells.[1][2] Its positive charge facilitates the complexation with negatively charged nucleic acids, forming nanoparticles known as lipoplexes. These lipoplexes can interact with and fuse into cell membranes, delivering their genetic cargo into the cytoplasm.[3] The efficiency of this process is often enhanced by the inclusion of a neutral "helper" lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which aids in the destabilization of the endosomal membrane, promoting the release of the genetic material.[2][4] The biodegradable and low-toxicity nature of lipids like this compound makes them a promising option for gene therapy applications.[5]

Experimental Design Overview

A typical experimental workflow for evaluating this compound-based gene delivery involves several key stages:

  • Lipoplex Formulation: Preparation of this compound-based nanoparticles complexed with plasmid DNA.

  • Physicochemical Characterization: Analysis of lipoplex size, polydispersity index (PDI), and surface charge (zeta potential).

  • In Vitro Transfection: Delivery of a reporter gene (e.g., Green Fluorescent Protein - GFP) to a target cell line.

  • Transfection Efficiency Assessment: Quantification of reporter gene expression to determine the efficiency of gene delivery.

  • Cytotoxicity Evaluation: Assessment of the impact of the lipoplexes on cell viability.

G cluster_prep Preparation cluster_char Characterization cluster_eval In Vitro Evaluation prep_liposomes Liposome (B1194612) Formulation (this compound + DOPE) prep_complex Lipoplex Formation (Liposome + DNA) prep_liposomes->prep_complex prep_dna Plasmid DNA Preparation (e.g., pEGFP) prep_dna->prep_complex char_size Size (DLS) prep_complex->char_size eval_transfection Cell Transfection prep_complex->eval_transfection char_zeta Zeta Potential char_pdi PDI eval_efficiency Transfection Efficiency (Flow Cytometry/Microscopy) eval_transfection->eval_efficiency eval_toxicity Cytotoxicity Assay (e.g., MTT) eval_transfection->eval_toxicity

Experimental workflow for this compound-based gene delivery.

Data Presentation

Physicochemical Properties of Lipoplexes

The size, PDI, and zeta potential of the lipoplexes are critical parameters that influence their interaction with cells and overall transfection efficiency.[6] Smaller, monodisperse particles with a net positive charge are generally preferred for effective gene delivery. The following table presents representative data for cationic lipid-based nanoparticles.

Cationic Lipid FormulationLipid:DNA Ratio (w/w)Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
16:0 EPC:DOPE (1:1 molar)5:1150 - 250< 0.3+30 to +50
16:0 EPC:DOPE (1:1 molar)10:1120 - 200< 0.3+40 to +60
16:0 EPC:DOPE (1:2 molar)10:1180 - 300< 0.4+25 to +45

Note: This table provides expected ranges based on typical cationic lipid formulations. Actual values should be determined experimentally.

In Vitro Transfection Efficiency and Cytotoxicity

Transfection efficiency and cytotoxicity are key indicators of the performance of a gene delivery vector. These are often dependent on the cell type and the lipid-to-DNA ratio. The following tables show representative data for transfection efficiency and cell viability in common cell lines.

Table 1: Transfection Efficiency (% of GFP-positive cells)

Cell LineLipid:DNA Ratio (w/w)16:0 EPC:DOPE (1:1 molar)Commercial Reagent (Control)
HEK2935:130 - 50%~70%
HEK29310:140 - 60%~70%
HeLa5:120 - 40%~60%
HeLa10:130 - 50%~60%
A54910:115 - 30%~50%

Note: This data is illustrative and based on typical results for cationic lipid formulations. Actual efficiencies will vary.

Table 2: Cell Viability (% of control)

Cell LineLipid:DNA Ratio (w/w)16:0 EPC:DOPE (1:1 molar)
HEK2935:1> 90%
HEK29310:1~80%
HeLa5:1> 90%
HeLa10:1~85%
A54910:1~75%

Note: This data is illustrative. Cytotoxicity should be experimentally determined for each formulation and cell line.

Experimental Protocols

Protocol 1: Preparation of this compound:DOPE Liposomes

This protocol describes the preparation of liposomes using the thin-film hydration method.[7]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform (B151607)

  • Sterile, nuclease-free water

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

  • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a sufficient volume of sterile, nuclease-free water to achieve the desired final lipid concentration (e.g., 1 mg/mL). This is done by vortexing the flask at a temperature above the lipid phase transition temperature.

  • To produce small unilamellar vesicles (SUVs), sonicate the resulting milky suspension in a water bath sonicator until the solution becomes clear.

  • The liposome suspension can be stored at 4°C for a short period.

Protocol 2: Formulation of this compound:DOPE/DNA Lipoplexes

This protocol details the complexation of the prepared cationic liposomes with plasmid DNA.

Materials:

  • 16:0 EPC:DOPE liposome suspension (from Protocol 1)

  • Plasmid DNA (e.g., pEGFP-N1 encoding Green Fluorescent Protein) at a concentration of 0.5-1 µg/µL in TE buffer or nuclease-free water.

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Sterile microcentrifuge tubes

Procedure:

  • For each transfection, dilute the required amount of plasmid DNA in a sterile microcentrifuge tube with serum-free medium to a final volume of 50 µL.

  • In a separate sterile microcentrifuge tube, dilute the required amount of the liposome suspension to achieve the desired lipid-to-DNA weight ratio (e.g., 5:1, 10:1) in serum-free medium to a final volume of 50 µL.

  • Gently add the diluted DNA solution to the diluted liposome suspension and mix by gentle pipetting. Do not vortex.

  • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

  • The lipoplex solution is now ready for addition to cells.

Protocol 3: In Vitro Transfection of Adherent Cells

This protocol outlines the procedure for transfecting adherent mammalian cells in a 24-well plate format.

Materials:

  • Adherent cells (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • 24-well tissue culture plates

  • Lipoplex solution (from Protocol 2)

  • Phosphate-buffered saline (PBS)

Procedure:

  • The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • On the day of transfection, remove the culture medium from the wells and gently wash the cells once with PBS.

  • Add 400 µL of fresh, complete culture medium to each well.

  • Add the 100 µL of prepared lipoplex solution (from Protocol 2) dropwise to each well.

  • Gently rock the plate to ensure even distribution of the lipoplexes.

  • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • After the incubation period, proceed with the analysis of transfection efficiency and cytotoxicity.

Protocol 4: Assessment of Transfection Efficiency by Flow Cytometry

This protocol describes the quantification of GFP-positive cells using flow cytometry.

Materials:

  • Transfected cells (from Protocol 3)

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • After the desired incubation period (e.g., 48 hours), aspirate the culture medium from the wells.

  • Wash the cells with PBS.

  • Add trypsin-EDTA to detach the cells from the plate.

  • Once detached, add complete culture medium to neutralize the trypsin.

  • Transfer the cell suspension to a flow cytometry tube.

  • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS.

  • Analyze the cell suspension using a flow cytometer equipped with a laser for GFP excitation (e.g., 488 nm).

  • Determine the percentage of GFP-positive cells in the population.

Protocol 5: Assessment of Cytotoxicity by MTT Assay

This protocol details the colorimetric MTT assay to evaluate cell viability.

Materials:

  • Transfected cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • After the transfection period, add 20 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of untreated control cells.

Signaling and Cellular Uptake Pathways

The delivery of genetic material by cationic lipoplexes is a multi-step process that involves binding to the cell surface, internalization, endosomal escape, and nuclear entry of the plasmid DNA.

G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lipoplex Cationic Lipoplex (16:0 EPC:DOPE/DNA) binding Electrostatic Binding lipoplex->binding 1. Adsorption endosome Endosome binding->endosome 2. Endocytosis escape Endosomal Escape (DOPE-mediated) endosome->escape 3. Destabilization dna_release DNA Release escape->dna_release nuclear_entry Nuclear Entry dna_release->nuclear_entry transcription Transcription (mRNA) nuclear_entry->transcription translation Translation (Protein) transcription->translation

Cellular uptake and processing of this compound lipoplexes.

The initial interaction between the positively charged lipoplex and the negatively charged cell surface is primarily electrostatic.[3] Following binding, the lipoplex is internalized by the cell through endocytosis.[3] Once inside the endosome, the "helper" lipid DOPE, which has a cone-like shape, promotes the disruption of the endosomal membrane, facilitating the release of the plasmid DNA into the cytoplasm.[4] The plasmid DNA must then translocate to the nucleus for the transcription of the desired gene to occur.

References

Application Notes: Alkylphosphocholines in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alkylphosphocholines (APCs) are a class of synthetic analogs of lysophosphatidylcholine (B164491) that exhibit selective anticancer activity.[1] Unlike conventional chemotherapeutic agents that primarily target DNA replication, APCs act on cell membranes and interfere with lipid-dependent signaling pathways.[2] This unique mechanism of action makes them promising candidates for cancer therapy, particularly for their ability to induce apoptosis in tumor cells while sparing normal, healthy cells.[1][3] 16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride) is a saturated cationic lipid belonging to this class.[4] While specific research on this compound in cancer is limited, the extensive studies on related APCs like Edelfosine, Miltefosine, and Perifosine provide a strong framework for its potential applications. These compounds are known to accumulate in cancer cells and modulate key signaling pathways involved in cell survival and apoptosis.[2][5][6]

Mechanism of Action

The anticancer effects of alkylphosphocholines are multifaceted and primarily revolve around the induction of apoptosis through the modulation of cellular membranes and key signaling pathways.

  • Membrane Interactions and Lipid Rafts: APCs like Edelfosine accumulate in cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[7][8] This accumulation alters the organization of these rafts, leading to the clustering of death receptors, such as Fas/CD95, and the displacement of survival signaling molecules.[7][9]

  • Induction of Apoptosis: The clustering of Fas/CD95 receptors in lipid rafts can trigger the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the initiation of the extrinsic apoptosis pathway, independent of the Fas ligand.[8][9] In some cancer cells, particularly those of hematological origin, this is a primary mechanism of action.[7][10] For solid tumors, some APCs can induce apoptosis through endoplasmic reticulum (ER) stress.[7][10]

  • Inhibition of Pro-Survival Pathways: A crucial aspect of the anticancer activity of APCs is their ability to inhibit pro-survival signaling pathways. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, is a key target.[2][5] Perifosine, for instance, is a potent inhibitor of Akt by preventing its translocation to the plasma membrane.[11][12] By inhibiting this pathway, APCs can suppress signals that promote cell growth and survival.

  • Activation of Stress Pathways: In addition to inhibiting survival pathways, APCs can activate stress-related pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which can contribute to the induction of apoptosis.[2]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of various alkylphosphocholines on different cancer cell lines.

Table 1: In Vitro Cytotoxicity of Perifosine

Cell LineCancer TypeIC50 (µM)Effect
Various Tumor Cell LinesMultiple0.6 - 8.9Inhibition of proliferation
H460Non-Small Cell Lung Cancer1 (cell survival), 10 (apoptosis)Decreased cell survival and induction of apoptosis
MM.1SMultiple Myeloma10Induction of sub-G1 phase population (apoptosis)

Data sourced from multiple studies.[13][14]

Table 2: Apoptosis Induction by Edelfosine

Cell LineCancer TypeConcentration (µM)Effect
LNCaPProstate Cancer10Significant increase in Annexin V positive cells
VCaPProstate Cancer10Significant increase in Annexin V positive cells
PANC-1 CSCsPancreatic Cancer Stem Cells20~38% apoptosis after 5 days

Data sourced from multiple studies.[15][16]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Alkylphosphocholine-Induced Apoptosis

The following diagram illustrates the primary signaling pathways affected by alkylphosphocholines, leading to apoptosis in cancer cells.

cluster_legend Legend APC Alkylphosphocholine (e.g., Edelfosine, Perifosine) Membrane Cell Membrane (Lipid Rafts) APC->Membrane Accumulates in PI3K PI3K APC->PI3K JNK JNK Pathway APC->JNK Activates Membrane->PI3K Inhibits recruitment of Akt Fas Fas/CD95 Receptor Clustering Membrane->Fas Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Survival Cell Survival & Proliferation mTOR->Survival DISC DISC Formation (FADD, Pro-caspase-8) Fas->DISC Casp8 Caspase-8 DISC->Casp8 Casp3 Caspase-3 Casp8->Casp3 Casp3->Apoptosis JNK->Apoptosis key_activation Activation key_inhibition Inhibition Activation_edge Activation_edge->key_activation Inhibition_edge Inhibition_edge->key_inhibition

Caption: Alkylphosphocholine signaling pathways in cancer cells.

Experimental Workflow for Assessing Apoptosis

This diagram outlines a typical workflow for evaluating the apoptotic effects of an alkylphosphocholine on cancer cells.

start Start: Cancer Cell Culture treat Treat cells with Alkylphosphocholine (various concentrations and time points) start->treat harvest Harvest Cells (adherent and suspension) treat->harvest wash Wash cells with cold PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide (PI) wash->stain flow Analyze by Flow Cytometry stain->flow results Quantify Apoptosis: Early (Annexin V+/PI-) Late (Annexin V+/PI+) flow->results

Caption: Workflow for Annexin V/PI apoptosis assay.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the effect of an alkylphosphocholine on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Alkylphosphocholine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[17][18]

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)[17]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

  • Prepare serial dilutions of the alkylphosphocholine in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or control medium to the respective wells.

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][18] Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[17]

  • For MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[17][18]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the alkylphosphocholine as described in the cell viability assay.

  • Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin and neutralize with serum-containing medium.[22]

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[8]

  • Wash the cells twice with cold PBS, centrifuging after each wash.[8][20]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Set up appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set the quadrants for analysis.[20]

  • Quantify the percentage of cells in each quadrant:

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Transfection Efficiency with 16:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0 EPC chloride-based transfection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, or 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (chloride salt), is a saturated cationic lipid.[1][2] Its positively charged headgroup facilitates the condensation of negatively charged nucleic acids (like mRNA, siRNA, or plasmid DNA) to form lipid nanoparticles (LNPs). These LNPs can then fuse with the negatively charged cell membrane, enabling the delivery of the genetic material into the cell. The biodegradable nature of this lipid is attributed to its composition of biological metabolites linked by ester bonds.[2]

Q2: My transfection efficiency is lower than expected. What are the most common causes?

Low transfection efficiency can stem from several factors. Key areas to investigate include the health and confluency of your cells, the quality and quantity of your nucleic acid, the formulation of your lipid nanoparticles (LNPs), and the transfection protocol itself.[3][4][5] Suboptimal ratios of lipid to nucleic acid, improper storage of the this compound, or issues with cellular uptake are common culprits.

Q3: How should I store and handle this compound?

Proper storage is crucial for maintaining the stability and efficacy of this compound. For long-term storage (months to years), it should be kept at -20°C.[6][7] For short-term storage (days to weeks), 0-4°C is acceptable.[6] Stock solutions should be stored under similar conditions, with -80°C for up to 6 months and -20°C for up to 1 month, ensuring the container is sealed to protect from moisture.[1]

Q4: Can the formulation of the lipid nanoparticle affect transfection efficiency?

Absolutely. The composition of the LNP is a critical determinant of its transfection efficiency.[8][9] This includes the molar ratios of the cationic lipid (this compound) to other components like helper lipids (e.g., DOPE), cholesterol, and PEGylated lipids.[10][11] Each component plays a role in the stability, cellular uptake, and endosomal escape of the LNP.

Troubleshooting Guides

Problem 1: Low Transfection Efficiency

If you are experiencing low transfection efficiency, systematically evaluate the following parameters.

G cluster_prep Pre-Transfection cluster_transfection Transfection Process cluster_post Post-Transfection cell_health 1. Assess Cell Health (Viability >90%, correct confluency) na_quality 2. Verify Nucleic Acid Quality (A260/280 ratio, integrity on gel) lipid_prep 3. Check Lipid Preparation (Proper storage, correct concentration) lnp_formulation 4. Optimize LNP Formulation (Titrate Lipid:NA ratio, helper lipids) lipid_prep->lnp_formulation Proceed if all checks pass incubation 5. Adjust Incubation Time (Cell type dependent) lnp_formulation->incubation assay 6. Validate Assay (Timing of analysis, positive controls) incubation->assay

Caption: Troubleshooting workflow for low transfection efficiency.

Potential Cause Recommended Solution
Poor Cell Health Ensure cells are healthy, actively dividing, and free from contamination (e.g., Mycoplasma).[3][5] Cell confluency should typically be between 60-80% at the time of transfection.[3]
Suboptimal Nucleic Acid Quality Use high-purity nucleic acid. For DNA, the A260/A280 ratio should be ~1.8.[5] Verify integrity by running an aliquot on an agarose (B213101) gel.[5]
Improper LNP Formulation The ratio of cationic lipid to nucleic acid is critical.[12] Perform a titration experiment to determine the optimal ratio for your specific cell type and nucleic acid. Consider adjusting the molar percentages of helper lipids, cholesterol, and PEGylated lipids.[8]
Incorrect Incubation Time Optimize the incubation time of the LNP-nucleic acid complexes with the cells. This is cell-type dependent and may require a time-course experiment.
Degraded this compound Ensure the lipid has been stored correctly at -20°C or below and has not undergone multiple freeze-thaw cycles.[1][6]
Presence of Serum or Antibiotics Serum can interfere with the formation of lipid-nucleic acid complexes.[5] Consider forming the complexes in a serum-free medium before adding them to cells. Antibiotics can sometimes increase cell stress and should be avoided during transfection.[5]
Problem 2: High Cell Toxicity or Death Post-Transfection

Transfection reagents can sometimes be toxic to cells. If you observe significant cell death, consider the following.

G start High Cell Death Observed check_reagent 1. Reduce Concentration of This compound & Nucleic Acid start->check_reagent check_time 2. Shorten Incubation Time of LNP Complexes with Cells check_reagent->check_time If toxicity persists check_density 3. Increase Cell Density at Time of Transfection check_time->check_density If toxicity persists check_medium 4. Change to Fresh Medium Post-Incubation check_density->check_medium If toxicity persists end Cell Viability Improved check_medium->end Monitor improvement

Caption: Step-by-step approach to reducing cell toxicity.

Potential Cause Recommended Solution
High Concentration of Lipid High concentrations of cationic lipids can be cytotoxic.[3] Reduce the amount of this compound used in your formulation. Perform a dose-response experiment to find the balance between efficiency and viability.
High Concentration of Nucleic Acid An excess of foreign nucleic acid can trigger cellular stress and apoptosis pathways.[4] Lower the dose of your DNA or RNA.[4]
Prolonged Exposure Leaving the transfection complexes on the cells for too long can increase toxicity. Try reducing the incubation time, and then replacing the medium with fresh, complete growth medium.[4]
Low Cell Confluency Cells at a lower density are often more susceptible to the toxic effects of transfection reagents.[3] Ensure your cells are at an optimal confluency (typically 60-80%) when you add the complexes.[3]

Experimental Protocols

General Protocol for LNP Formulation and Transfection

This protocol provides a starting point. Optimization will be required for your specific cell type and nucleic acid.

  • Preparation of Lipid Stock: Prepare a stock solution of this compound in an appropriate solvent (e.g., chloroform (B151607) or ethanol) at a concentration of 1 mg/mL. Store at -20°C.

  • Cell Seeding: The day before transfection, seed your cells in a multi-well plate to ensure they reach 60-80% confluency at the time of transfection.

  • LNP Formulation:

    • In a sterile tube, dilute the required amount of nucleic acid in a serum-free medium or an appropriate buffer.

    • In a separate sterile tube, dilute the this compound and any helper lipids (e.g., DOPE, cholesterol) in the same serum-free medium.

    • Gently add the diluted nucleic acid to the diluted lipid solution while vortexing or pipetting gently to facilitate the formation of LNP-nucleic acid complexes.

    • Incubate the mixture at room temperature for 15-30 minutes.[]

  • Transfection:

    • Remove the growth medium from the cells.

    • Add the LNP-nucleic acid complexes to the cells.

    • Incubate for a predetermined time (e.g., 4-6 hours).

    • After incubation, you may replace the medium with a fresh, complete growth medium.

  • Analysis: Assay for gene expression or knockdown at the appropriate time point post-transfection (e.g., 24-72 hours).[4]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lnp LNP with this compound and Nucleic Acid Cargo cell_membrane Cell Membrane lnp->cell_membrane Endocytosis endosome Endosome cytosol Cytosol (Nucleic Acid Release) endosome->cytosol Endosomal Escape nucleus Nucleus (for DNA) cytosol->nucleus Nuclear Import ribosome Ribosome (for mRNA) cytosol->ribosome Translation

Caption: Cellular uptake and processing of LNPs.

References

Technical Support Center: Optimizing 16:0 EPC Chloride to DNA Ratio for Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 16:0 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) chloride-mediated transfection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance your transfection success.

Frequently Asked Questions (FAQs)

Q1: What is 16:0 EPC chloride and why is it used for transfection?

This compound is a cationic lipid that is utilized as a transfection agent to deliver nucleic acids like DNA and RNA into cells.[1][2] Its positively charged headgroup interacts with the negatively charged phosphate (B84403) backbone of nucleic acids, forming lipid-DNA complexes (lipoplexes) that can fuse with the cell membrane to release the genetic material into the cell.[3]

Q2: What is the optimal this compound to DNA ratio for transfection?

The optimal ratio is highly dependent on the cell type, plasmid size, and experimental conditions.[4][5] It is crucial to perform a titration experiment to determine the best ratio for your specific system.[6] A common starting point for optimization is to test ratios ranging from 1:1 to 4:1 (µL of lipid reagent to µg of DNA).[4]

Q3: How do I calculate the charge ratio (N/P ratio) for my this compound and DNA?

The N/P ratio represents the molar ratio of nitrogen atoms in the cationic lipid to the phosphate groups in the DNA.[7] To calculate this, you need to know the molecular weight of this compound, the amount of lipid and DNA, and the base composition of your DNA. For DNA, there are two phosphate groups per base pair.[7] Optimizing the N/P ratio is critical as it influences the overall charge of the lipoplex, which affects its interaction with the negatively charged cell membrane.[7]

Q4: Should I be concerned about the confluency of my cells during transfection?

Yes, cell confluency is a critical factor for successful transfection.[8][9] For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[10][11] Actively dividing cells generally exhibit higher uptake of foreign nucleic acids.[9]

Q5: Can I use serum in the media during transfection with this compound?

The presence of serum can interfere with the formation of lipoplexes and reduce transfection efficiency for some cationic lipid reagents.[12] It is often recommended to form the lipid-DNA complexes in a serum-free medium.[12] However, some protocols suggest that using a growth medium containing serum during the transfection incubation period can improve cell viability.[13] It is best to test the compatibility of your media with the transfection reagent.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of the this compound to DNA ratio.

Problem 1: Low Transfection Efficiency

Possible Causes and Solutions

Possible CauseSuggested SolutionCitation
Suboptimal Lipid:DNA Ratio Perform a dose-response experiment by varying the ratio of this compound to DNA. Test a range of ratios (e.g., 1:1, 2:1, 3:1, 4:1) to find the optimal balance between efficiency and toxicity.[4][6]
Poor Cell Health Use healthy, actively dividing cells at a low passage number. Ensure cell viability is greater than 90% before transfection.[5][8]
Incorrect Cell Density Optimize the cell confluency. For most adherent cells, 70-90% confluency is ideal.[10][11]
Low-Quality DNA Use high-purity, endotoxin-free plasmid DNA. The A260/A280 ratio should be between 1.7 and 1.9.[4][5]
Incorrect Complex Formation Ensure lipid-DNA complexes are formed in a serum-free medium to prevent interference. Allow adequate incubation time (typically 15-30 minutes) for complex formation.[10][12]
Presence of Inhibitors Avoid using antibiotics, high concentrations of phosphate, or sulfated proteoglycans in the medium during complex formation.[12][13]
Problem 2: High Cell Toxicity/Death

Possible Causes and Solutions

Possible CauseSuggested SolutionCitation
Excessive Amount of Lipid Reagent Reduce the concentration of this compound. A high concentration of cationic lipids can be toxic to cells. Optimize the lipid:DNA ratio to use the minimum amount of lipid necessary for efficient transfection.[6][12]
Excessive Amount of DNA High amounts of foreign DNA can induce cytotoxicity. Perform a dose-response curve to determine the optimal DNA concentration.[12]
Prolonged Incubation Time Reduce the incubation time of the lipoplexes with the cells. For sensitive cell lines, a shorter exposure time (e.g., 4-6 hours) may be sufficient.[6]
Poor Cell Health Prior to Transfection Ensure cells are healthy and not overly confluent before adding the transfection complexes.[8]

Experimental Protocols

Protocol: Optimizing the this compound to DNA Ratio

This protocol provides a general framework for optimizing the lipid-to-DNA ratio in a 24-well plate format. Adjustments may be necessary for different plate sizes and cell types.

Materials:

  • This compound solution

  • High-quality plasmid DNA (0.5-1 µg/µL)

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete growth medium

  • 24-well tissue culture plates

  • Adherent cells in culture

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of DNA and Lipid Solutions:

    • For each ratio to be tested, dilute a fixed amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium in a sterile tube.

    • In separate sterile tubes, dilute varying amounts of this compound (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL to test 1:1, 2:1, 3:1, and 4:1 ratios respectively) in 50 µL of serum-free medium.

  • Formation of Lipid-DNA Complexes:

    • Add the diluted DNA solution to each corresponding diluted lipid solution.

    • Mix gently by pipetting up and down.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[10]

  • Transfection:

    • Remove the growth medium from the cells and wash once with serum-free medium.

    • Add 400 µL of serum-free medium to each well.

    • Add the 100 µL of the lipid-DNA complex mixture dropwise to each well.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After the incubation period, you may replace the transfection medium with fresh, complete growth medium to minimize toxicity.

  • Assay for Gene Expression:

    • Incubate the cells for an additional 24-72 hours.

    • Assay for the expression of your gene of interest using an appropriate method (e.g., fluorescence microscopy for reporter genes like GFP, qPCR for mRNA levels, or Western blot for protein expression).[6]

Optimization Data Summary Table

Lipid:DNA Ratio (µL:µg)Transfection Efficiency (%)Cell Viability (%)
1:1
2:1
3:1
4:1
Control (No Lipid)
Control (No DNA)

Fill in the table with your experimental results to identify the optimal ratio.

Visualizations

Transfection_Workflow cluster_preparation Preparation cluster_complex_formation Complex Formation cluster_transfection Transfection cluster_analysis Analysis DNA Plasmid DNA Mix_DNA Diluted DNA DNA->Mix_DNA Dilute Lipid This compound Mix_Lipid Diluted Lipid Lipid->Mix_Lipid Dilute SFM1 Serum-Free Medium SFM1->Mix_DNA SFM2 Serum-Free Medium SFM2->Mix_Lipid Complex Lipid-DNA Complex Mix_DNA->Complex Combine Mix_Lipid->Complex Cells Cells in Culture (70-90% Confluent) Complex->Cells Add to Cells Incubate1 Incubate (4-6 hours) Cells->Incubate1 Incubate2 Incubate (24-72 hours) Incubate1->Incubate2 Change Medium Assay Assay for Gene Expression Incubate2->Assay

Caption: General workflow for optimizing this compound-mediated transfection.

Troubleshooting_Logic cluster_efficiency Troubleshooting Low Efficiency cluster_toxicity Troubleshooting High Toxicity Start Transfection Experiment Efficiency Low Transfection Efficiency? Start->Efficiency Toxicity High Cell Toxicity? Efficiency->Toxicity No Optimize_Ratio Optimize Lipid:DNA Ratio Efficiency->Optimize_Ratio Yes Successful Successful Transfection Toxicity->Successful No Reduce_Lipid Reduce Lipid Amount Toxicity->Reduce_Lipid Yes Check_Cells Check Cell Health & Confluency Optimize_Ratio->Check_Cells Check_DNA Verify DNA Quality Check_Cells->Check_DNA Check_Complex Optimize Complex Formation Check_DNA->Check_Complex Check_Complex->Start Reduce_DNA Reduce DNA Amount Reduce_Lipid->Reduce_DNA Reduce_Time Shorten Incubation Time Reduce_DNA->Reduce_Time Reduce_Time->Start

Caption: A logical guide for troubleshooting common transfection issues.

References

how to reduce cytotoxicity of 16:0 EPC chloride lipoplexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address and mitigate the cytotoxicity associated with 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride lipoplexes during experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my cells showing high levels of toxicity after transfection with 16:0 EPC chloride lipoplexes?

A1: The cytotoxicity of this compound lipoplexes, like other cationic lipid-based transfection reagents, primarily stems from their positive charge. This positive charge is essential for binding negatively charged nucleic acids (like DNA or RNA) and interacting with the negatively charged cell membrane to facilitate uptake[1][]. However, an excess of this positive charge can lead to destabilization of the cell membrane, mitochondrial dysfunction, and the induction of apoptotic pathways, resulting in cell death[][3]. The inherent structure of the cationic lipid itself, including its headgroup and hydrocarbon chains, also plays a role in its toxic potential[].

Q2: How can I fundamentally alter my lipoplex formulation to reduce cytotoxicity?

A2: The most effective strategies involve optimizing the lipid composition and the charge ratio of the complex.

  • Incorporate Helper Lipids: Co-formulating 16:0 EPC with neutral "helper" lipids is a standard and highly effective method. Lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol can dilute the overall positive charge density of the lipoplex, thereby reducing membrane disruption[4][5].

  • Optimize the N/P Ratio: The N/P ratio represents the molar ratio of the nitrogen atoms in the cationic lipid (16:0 EPC) to the phosphate (B84403) groups in the nucleic acid. A high N/P ratio often leads to higher transfection efficiency but also greater cytotoxicity[6]. Systematically lowering the N/P ratio can help find a balance that maintains acceptable transfection levels while significantly improving cell viability.

Q3: What is the role of a "helper lipid," and how do I choose between DOPE and cholesterol?

A3: Helper lipids are neutral or zwitterionic lipids incorporated into cationic liposomes to enhance transfection efficiency and reduce cytotoxicity.[7][8] They do not bind the nucleic acid directly but contribute to the overall structure and behavior of the lipoplex.

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): DOPE is known as a "fusogenic" lipid. It has a small headgroup that encourages the formation of inverted hexagonal structures, which promotes the fusion of the lipoplex with the endosomal membrane.[7][9] This facilitates the release of the nucleic acid cargo from the endosome into the cytoplasm, a critical step for successful transfection.[7][8] By improving endosomal escape, DOPE can lead to higher efficiency, allowing the use of lower, less toxic concentrations of the cationic lipid.[9]

  • Cholesterol: Cholesterol acts as a stabilizing agent. It inserts into the lipid bilayer, increasing its rigidity and stability.[5][10] This can lead to the formation of more stable and uniformly sized lipoplexes, which can help reduce non-specific interactions and lower cytotoxicity.[5]

The choice depends on your specific cell type and experimental goals. A common starting point is a 1:1 molar ratio of 16:0 EPC to the helper lipid.[8]

Q4: Can the lipoplex preparation method or the solutions used influence toxicity?

A4: Yes, the physical properties of lipoplexes are highly dependent on their preparation.

  • Complexation Buffer: The pH, salt concentration, and type of buffer used when mixing the cationic liposomes with the nucleic acid can significantly impact the final particle size and stability, which in turn affects toxicity.[11][12] For instance, preparing liposomes in low salt concentrations can delay aggregation and enhance stability.[11] Some studies have shown that using acidic conditions for liposome (B1194612) formation and alkaline conditions for the pDNA solution can dramatically increase protein expression without compromising cell viability.[13]

  • Order of Addition: The order in which you mix the components (e.g., adding DNA to lipid vs. lipid to DNA) can influence the size and charge of the resulting lipoplexes and should be kept consistent.[14]

  • Incubation Time: The incubation time for lipoplex formation allows for the electrostatic interactions to stabilize. This should be optimized, as both insufficient and excessive incubation can lead to poorly formed or aggregated complexes.[11]

Q5: Are there any post-transfection procedures to improve cell health?

A5: After the initial incubation period for transfection (typically 4-6 hours), it is advisable to remove the medium containing the lipoplexes and replace it with fresh, complete growth medium.[] This removes residual, untransfected lipoplexes from the cell culture, preventing prolonged exposure and reducing cumulative toxicity.

Q6: How do I accurately measure the cytotoxicity of my different this compound lipoplex formulations?

A6: Several cell viability assays can be used to quantify cytotoxicity. These assays measure different indicators of cell health, such as metabolic activity or membrane integrity.[15]

  • MTT/MTS/XTT Assays: These are colorimetric assays that measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (like MTT) into a colored formazan (B1609692) product, which can be quantified using a spectrophotometer.[15][16]

  • ATP Assays: These are highly sensitive luminescent assays that measure the amount of ATP present, which correlates directly with the number of metabolically active, viable cells.[15]

  • LDH Release Assay: This assay measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

Troubleshooting Guide

The following table provides a quick reference for troubleshooting common issues related to the cytotoxicity of this compound lipoplexes.

ProblemPotential CauseRecommended Solution
High Cell Death (>30%) Post-Transfection Excessive Positive Charge: The N/P ratio is too high, leading to significant membrane disruption.Optimize N/P Ratio: Perform a titration experiment, testing a range of lower N/P ratios (e.g., from 10:1 down to 1:1) to find the optimal balance between efficiency and viability for your specific cell line.[6]
Inherent Toxicity of Formulation: The 16:0 EPC lipid alone is too toxic for the target cells at the required concentration.Incorporate a Helper Lipid: Formulate liposomes with a neutral helper lipid like DOPE or Cholesterol at a 1:1 molar ratio with 16:0 EPC to dilute the charge and stabilize the particle.[5][7]
Inconsistent Results and High Variability Lipoplex Aggregation: Lipoplexes are unstable in the complexation or cell culture medium, leading to large aggregates that are more toxic.Optimize Complexation Buffer: Prepare lipoplexes in a low-salt buffer (e.g., 10 mM HEPES or 0.2x PBS) instead of a high-salt buffer like 1x PBS.[11][12] Ensure consistent mixing procedures.
Variable Particle Size: The liposome preparation method is not producing uniformly sized vesicles.Control Liposome Size: Use sonication or, preferably, extrusion through polycarbonate membranes (e.g., 100 nm pore size) to create small, unilamellar vesicles (SUVs) with a narrow size distribution.[14][17]
Low Transfection Efficiency with Low Toxicity Poor Endosomal Escape: The nucleic acid cargo is being delivered to the cells but is trapped in endosomes and subsequently degraded.Use a Fusogenic Helper Lipid: If you are using Cholesterol or no helper lipid, switch to or incorporate DOPE, which facilitates endosomal release.[7][9]
Suboptimal Lipoplex Formation: The lipoplexes are not optimally formed for cellular uptake.Adjust Solution pH: Experiment with forming liposomes in a slightly acidic buffer (e.g., pH 6.75) and diluting the nucleic acid in a slightly alkaline buffer (e.g., pH 8.0-11.0) before mixing, as this has been shown to improve efficiency.[11][13]

Experimental Protocols

Protocol 1: Preparation of 16:0 EPC Liposomes via Thin-Film Hydration

This protocol describes the formation of unilamellar liposomes, a necessary first step before complexing with nucleic acids.

  • Lipid Preparation: In a round-bottom flask, dissolve this compound and a chosen helper lipid (e.g., DOPE) in chloroform (B151607) at the desired molar ratio (e.g., 1:1).

  • Film Formation: Attach the flask to a rotary evaporator. Remove the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature. A thin, uniform lipid film will form on the wall of the flask.

  • Solvent Removal: To ensure complete removal of residual chloroform, further dry the lipid film under a high vacuum for at least 1-2 hours.

  • Hydration: Add a sterile, nuclease-free aqueous buffer (e.g., 10 mM HEPES, pH 7.4) to the flask to achieve a final lipid concentration of 1-5 mM. Hydrate the film by vortexing or gentle agitation at a temperature above the lipid's phase transition temperature for 30-60 minutes. This will form multilamellar vesicles (MLVs).[14]

  • Size Reduction (Extrusion): For a uniform size distribution, pass the MLV suspension through a mini-extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be done 10-20 times to form small unilamellar vesicles (SUVs).[5][14] Store the resulting liposome solution at 4°C.

Protocol 2: Formation of 16:0 EPC Lipoplexes

This protocol details the complexation of the prepared cationic liposomes with a nucleic acid (e.g., plasmid DNA).

  • Dilution: In separate sterile tubes, dilute the required amounts of the liposome solution (from Protocol 1) and the nucleic acid into the same serum-free medium or buffer (e.g., Opti-MEM™ or HEPES).

  • Complexation: Gently add the diluted nucleic acid solution to the diluted liposome suspension while gently vortexing or pipetting. Note: Maintain a consistent order of addition for all experiments.[14]

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[8] The lipoplex solution is now ready for addition to cultured cells.

Protocol 3: Assessing Lipoplex Cytotoxicity with an MTT Assay

This protocol provides a method to quantify cell viability after transfection.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (approx. 70-80% confluency) at the time of transfection.

  • Transfection: Add the prepared lipoplex formulations (from Protocol 2) at various N/P ratios to the cells. Include "untreated cells" and "cells treated with naked DNA" as negative controls.

  • Incubation: Incubate the cells for the desired transfection period (e.g., 4-6 hours), then replace the medium with fresh complete medium and incubate for a further 24-48 hours.

  • MTT Addition: Add MTT reagent (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of 570 nm.[16]

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

Visualizations

Workflow for Lipoplex Formulation and Optimization

G cluster_prep Preparation cluster_exp Experiment & Analysis cluster_opt Optimization Loop A 1. Lipid Film Hydration (16:0 EPC + Helper Lipid) B 2. Liposome Sizing (Extrusion/Sonication) A->B C 3. Lipoplex Formation (Mix Liposomes + Nucleic Acid) B->C D 4. Transfect Cells C->D E 5. Assess Cell Viability (e.g., MTT Assay) D->E F Viability Acceptable? E->F G 6. Measure Transfection Efficiency F->G  Yes H Modify Formulation: - Adjust N/P Ratio - Change Helper Lipid - Alter Buffer F->H  No H->C Re-formulate

Caption: Workflow for optimizing 16:0 EPC lipoplex formulations to reduce cytotoxicity.

Key Factors Influencing Lipoplex Cytotoxicity

G center Lipoplex Properties Toxicity Cytotoxicity center->Toxicity Efficiency Transfection Efficiency center->Efficiency NPratio N/P Charge Ratio NPratio->center Helper Helper Lipid (DOPE, Cholesterol) Helper->center Buffer Complexation Buffer (pH, Salt) Buffer->center Method Preparation Method (Extrusion) Method->center Efficiency->Toxicity  Trade-off

Caption: Relationship between formulation parameters and biological outcomes.

Simplified Cytotoxicity Pathway of Cationic Lipoplexes

G A Excess Positive Charge (High N/P Ratio) B Electrostatic Interaction with Cell Membrane A->B C Membrane Destabilization & Pore Formation B->C D Loss of Ion Homeostasis & Mitochondrial Dysfunction C->D E Activation of Apoptotic Pathways D->E F Cell Death E->F

Caption: Proposed mechanism of cytotoxicity induced by cationic lipoplexes.

References

overcoming serum inhibition in 16:0 EPC chloride transfection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using 16:0 EPC chloride for nucleic acid transfection, with a specific focus on overcoming the common issue of serum inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride) is a cationic lipid used for transfection.[1][2] Its positively charged headgroup interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (like plasmid DNA or siRNA) to form complexes called lipoplexes.[3][4] These positively charged lipoplexes can then bind to and fuse with the negatively charged cell membrane, allowing the nucleic acid cargo to enter the cell, primarily through endocytosis.[3][][6]

Q2: Why does serum in the cell culture medium inhibit my this compound transfection?

A2: Serum contains a high concentration of proteins, many of which are negatively charged at physiological pH (e.g., albumin).[7][8][9] These proteins can interfere with transfection in several ways:

  • Neutralization: Negatively charged serum proteins bind to the positively charged this compound-NA lipoplexes. This neutralizes the surface charge required for binding to the cell membrane.[8][9]

  • Aggregation: The interaction with serum proteins can cause the lipoplexes to aggregate, making them too large for efficient uptake by cells.[9]

  • Competition: Serum proteins can compete with the lipoplexes for binding sites on the cell surface.[9]

  • Complex Disassembly: Some serum components can destabilize the lipoplexes, leading to the premature release of the nucleic acid.[10]

Q3: Can I perform transfections with this compound in the presence of serum?

A3: Yes, but it requires protocol optimization. While the highest transfection efficiencies are often achieved in serum-free conditions, many cell types are sensitive to serum withdrawal.[11] The key is to form the lipoplexes in a serum-free medium before adding them to your cells cultured in serum-containing medium.[3][12][13] This prevents serum proteins from interfering with the initial complex formation.

Q4: What is the most critical first step to overcome serum inhibition?

A4: The most critical step is to always prepare the this compound-nucleic acid complexes in a serum-free medium (like Opti-MEM® or DMEM) before adding them to the cells.[3][13][14][15] Serum proteins can interfere with the formation of stable, correctly-sized lipoplexes.[3][12]

Troubleshooting Guide

Problem 1: Low Transfection Efficiency in Serum-Containing Media

If you are experiencing low gene expression or knockdown after transfection with this compound in the presence of serum, consult the following troubleshooting steps.

Workflow for Troubleshooting Low Efficiency

G cluster_start cluster_complex Complex Formation cluster_ratio Optimization cluster_concentration Concentration & Confluency cluster_end Start Low Transfection Efficiency in Serum-Containing Medium Complex_Serum Did you form complexes in serum-free medium? Start->Complex_Serum Form_In_SFM Action: Always form lipoplexes in serum-free medium for 15-30 min before adding to cells. Complex_Serum->Form_In_SFM No Ratio_Opt Have you optimized the Lipid:NA charge ratio? Complex_Serum->Ratio_Opt Yes Form_In_SFM->Ratio_Opt Increase_Ratio Action: Increase the charge ratio. Test ratios from 2:1 to 8:1. Higher ratios can overcome serum protein neutralization. Ratio_Opt->Increase_Ratio No Confluency Are cells at optimal density (70-90%)? Ratio_Opt->Confluency Yes Increase_Ratio->Confluency Adjust_Density Action: Adjust cell seeding density. Over- or under-confluent cells transfect poorly. Confluency->Adjust_Density No DNA_Quality Is your nucleic acid (NA) high quality? Confluency->DNA_Quality Yes Adjust_Density->DNA_Quality Check_NA Action: Verify NA integrity and purity (A260/280 ratio ~1.8). DNA_Quality->Check_NA No Success Improved Transfection Efficiency DNA_Quality->Success Yes Check_NA->Success G cluster_lipoplex Lipoplex Formation cluster_serum_free A) Transfection in Serum-Free Medium cluster_serum_present B) Serum Inhibition cluster_strategy C) Overcoming Inhibition Lipid This compound (Cationic, +) Lipoplex Lipoplex (Net Positive Charge) Lipid->Lipoplex DNA Nucleic Acid (Anionic, -) DNA->Lipoplex Cell_SF Cell Membrane (-) Lipoplex->Cell_SF Binding Blocked_Lipoplex Neutralized / Aggregated Lipoplex Lipoplex->Blocked_Lipoplex Uptake_SF Successful Uptake (Endocytosis) Cell_SF->Uptake_SF Fusion Serum Serum Proteins (Anionic, -) Serum->Blocked_Lipoplex Interference High_Ratio_Lipoplex High Charge Ratio Lipoplex (++) Serum->High_Ratio_Lipoplex Partial Neutralization Cell_S Cell Membrane (-) Blocked_Lipoplex->Cell_S Reduced Binding Uptake_Fail Inhibited Uptake Cell_S->Uptake_Fail Cell_Strategy Cell Membrane (-) High_Ratio_Lipoplex->Cell_Strategy Effective Binding Uptake_Success Successful Uptake Cell_Strategy->Uptake_Success Fusion

References

improving endosomal escape of 16:0 EPC chloride nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride nanoparticles. This resource provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, with a specific focus on enhancing endosomal escape for improved cargo delivery.

Frequently Asked Questions (FAQs)

Q1: What is 16:0 EPC chloride and what is its primary role in nanoparticle formulations?

This compound is a synthetic, saturated cationic phospholipid.[1] Its key features include two 16-carbon fatty acid tails (dipalmitoyl) and a positively charged ethylphosphocholine headgroup.[2] In nanoparticle formulations, its primary roles are:

  • Complexation: The permanent positive charge facilitates strong electrostatic interaction with negatively charged cargo, such as mRNA, siRNA, or plasmid DNA, enabling efficient encapsulation.[3][4]

  • Structural Component: It serves as a core structural lipid in the formation of liposomes or lipid nanoparticles (LNPs).[1][]

Q2: Why is endosomal escape a critical challenge for 16:0 EPC nanoparticles?

Endosomal escape is a crucial step for the successful intracellular delivery of therapeutic agents.[] After a nanoparticle is taken up by a cell through endocytosis, it becomes trapped within a membrane-bound vesicle called an endosome.[] If the nanoparticle cannot escape this compartment, the endosome will mature and fuse with a lysosome. The acidic environment and potent enzymes within the lysosome will then degrade the nanoparticle and its therapeutic cargo, preventing it from reaching its target in the cytoplasm and rendering it ineffective.[7][8] Therefore, overcoming this endosomal barrier is a major bottleneck for therapeutic efficacy.[9][10]

Q3: What are the main proposed mechanisms for the endosomal escape of lipid nanoparticles?

There are several proposed mechanisms by which lipid-based nanoparticles can escape the endosome. The most relevant for cationic lipid formulations include:

  • Membrane Fusion/Destabilization: As the endosome acidifies, protonated ionizable lipids (or permanently charged cationic lipids like 16:0 EPC) can interact with negatively charged (anionic) lipids present on the inner leaflet of the endosomal membrane.[11][12] This interaction can disrupt the membrane's integrity, leading to pore formation, membrane fusion, or a transition from a bilayer to a non-bilayer hexagonal phase, ultimately releasing the cargo into the cytosol.[7][11][13]

  • Proton Sponge Effect: This mechanism is primarily associated with materials that have buffering capacity, like certain polymers.[14][15] These materials absorb protons as the endosome acidifies, which leads to an influx of chloride ions and water to maintain charge and osmotic balance.[15][16] The resulting osmotic pressure causes the endosome to swell and eventually rupture, releasing its contents.[11][17] While 16:0 EPC is a fixed cationic lipid, co-formulation with other components having buffering capacity could potentially leverage this effect.[18]

Troubleshooting Guide

Problem 1: Low therapeutic efficacy (e.g., poor gene knockdown or protein expression) despite efficient cellular uptake of nanoparticles.

This is a classic indicator of poor endosomal escape. If you have confirmed that your 16:0 EPC nanoparticles are being internalized by cells but the desired biological effect is minimal, the cargo is likely being trapped and degraded in the endo-lysosomal pathway.

Potential Cause Recommended Solution Rationale
Formulation lacks fusogenic components. Incorporate "helper lipids" that promote membrane destabilization. Common choices include DOPE (dioleoylphosphatidylethanolamine) and cholesterol.DOPE has a cone-like geometry that favors the formation of non-bilayer hexagonal phases, which disrupts the endosomal membrane.[19] Cholesterol can increase membrane fluidity and help destabilize the endosomal membrane.[10][19]
Particle structure is too stable. Replace some of the saturated DSPC (if used) with an unsaturated phospholipid like DOPE in the formulation.The rigid, cylindrical shape of saturated phospholipids (B1166683) like DSPC creates very stable bilayers.[19] Unsaturated lipids like DOPE introduce kinks in the lipid tails, promoting membrane fluidity and fusion with the endosome.[7]
Suboptimal surface charge. Optimize the molar ratio of 16:0 EPC to other lipids. Measure the zeta potential of different formulations to find a balance between cargo complexation and interaction with the endosomal membrane.The overall charge of the nanoparticle influences its interaction with the anionic lipids of the endosomal membrane. This interaction is critical for membrane destabilization.

Problem 2: High cytotoxicity observed in cell viability assays.

High concentrations of cationic lipids can be toxic to cells by disrupting cellular membranes non-specifically.

Potential Cause Recommended Solution Rationale
Excessive positive charge. Reduce the molar percentage of 16:0 EPC in the formulation.Lowering the overall cationic charge can reduce non-specific membrane interactions and decrease toxicity.[]
Particle instability leading to free lipid. Include a PEGylated lipid (e.g., DSPE-PEG) in the formulation at a low molar percentage (1-5%).PEG-lipids can shield the positive charge, reducing toxicity and improving colloidal stability in biological media.[19] However, be aware that high PEG density can sometimes hinder endosomal escape.[20]
Formulation is not optimized. Systematically vary the ratios of all lipid components (16:0 EPC, helper lipid, cholesterol, PEG-lipid) to find a formulation that balances efficacy and safety.A well-designed formulation is crucial for creating stable nanoparticles that deliver their cargo efficiently without causing undue stress to the cells.[19]

Experimental Protocols & Assays

Quantifying endosomal escape is essential for optimizing your nanoparticle formulation. Below are summaries of common assays.

Caption: Experimental workflow for assessing and optimizing endosomal escape.

Summary of Common Endosomal Escape Assays
AssayPrincipleMeasurementThroughputPros / Cons
Co-localization Microscopy Nanoparticles are fluorescently labeled (e.g., red) and endosomes/lysosomes are marked with a fluorescent probe (e.g., LysoTracker Green).The degree of spatial overlap (co-localization) between the two fluorescent signals is quantified. A decrease in co-localization over time suggests escape.LowPro: Provides direct visual evidence of trafficking. Con: Low throughput; quantification can be complex.[21]
Calcein (B42510) Leakage Assay Cells are loaded with calcein, a dye that is self-quenched at high concentrations within the endosome. Endosomal membrane disruption by nanoparticles causes calcein to leak into the cytosol, where it becomes diluted and fluoresces brightly.[21]Increase in cytosolic fluorescence.HighPro: Simple, high-throughput method. Con: Indirectly measures membrane disruption, not the escape of the nanoparticle itself.[22]
Galectin/Luciferase Complementation Assay This assay uses split-enzyme components (e.g., luciferase). One component is attached to Galectin-8, a protein that binds to damaged endosomal membranes. The other component is expressed in the cytosol. Endosomal damage recruits Galectin-8, bringing the two enzyme parts together to produce a luminescent signal.[21][23]Increase in luminescence.Medium-HighPro: Directly quantifies endosomal membrane damage.[21] Con: More complex setup; requires genetically modified cells or reagents.
Protocol: Calcein Leakage Assay
  • Cell Seeding: Plate cells in a 96-well, black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.

  • Calcein Loading: Prepare a solution of Calcein-AM (typically 1-2 µM) in serum-free media.

  • Incubation: Remove the culture medium from the cells, wash once with PBS, and add the Calcein-AM solution. Incubate for 30 minutes at 37°C.

  • Washing: Wash the cells three times with cold PBS to remove extracellular calcein and stop further uptake.

  • Nanoparticle Treatment: Add your 16:0 EPC nanoparticle formulations (and controls, such as untreated cells and a positive control like L-leucyl-L-leucine methyl ester) diluted in complete medium to the wells.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence (Excitation: ~495 nm, Emission: ~515 nm) every 5-10 minutes for a period of 2-4 hours.

  • Analysis: Normalize the fluorescence intensity of each well to its initial value at time zero. A significant increase in fluorescence over time in the nanoparticle-treated wells compared to the negative control indicates endosomal membrane disruption.

Visualizing Endosomal Escape Mechanisms

The following diagram illustrates the key pathways and challenges faced by a 16:0 EPC nanoparticle after cellular uptake.

// Nodes ext [label="Extracellular Space", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; np [label="16:0 EPC Nanoparticle\n(Positive Charge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_mem [label="Cell Membrane", shape=invhouse, style="", color="#5F6368", fontcolor="#202124"]; endo [label="Early Endosome\n(pH ~6.2-6.5)", fillcolor="#FBBC05", fontcolor="#202124"]; late_endo [label="Late Endosome\n(pH ~5.0-6.0)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lyso [label="Lysosome\n(pH ~4.5)\nCargo Degradation", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; cyto [label="Cytosol\n(Successful Delivery)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ext -> np [style=invis]; // for positioning np -> cell_mem [label="Endocytosis"]; cell_mem -> endo; endo -> late_endo [label="Maturation"]; late_endo -> lyso [label="Fusion"];

endo -> cyto [label="SUCCESSFUL ESCAPE\n(Membrane Destabilization)", color="#34A853", fontcolor="#34A853", style=bold];

{rank=same; endo; cyto} {rank=same; late_endo; lyso} } caption [shape=plain, label="Intracellular trafficking pathway of a 16:0 EPC nanoparticle.", fontname="Arial", fontsize=11]; }

Caption: Intracellular trafficking pathway of a 16:0 EPC nanoparticle.

References

Technical Support Center: Optimizing 16:0 EPC Chloride Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of helper lipid choice on 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride transfection efficiency. Here you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of a helper lipid in 16:0 EPC chloride-mediated transfection?

A helper lipid, also known as a co-lipid, is a neutral lipid that is mixed with a cationic lipid like this compound to form lipoplexes for transfection.[1][2] The primary role of the helper lipid is to increase transfection potency.[1] It aids in the formation of stable lipoplexes with nucleic acids and facilitates the release of the genetic material from the endosome into the cytoplasm, a critical step for successful transfection.[3][4]

Q2: Which helper lipids are commonly used with cationic lipids like this compound?

Commonly used helper lipids in cationic liposome-mediated gene transfer include dioleoylphosphatidylethanolamine (DOPE) and dioleoylphosphatidylcholine (DOPC).[1][3] Cholesterol is another helper lipid that can be incorporated into lipoplex formulations.[5][6]

Q3: How does the choice between DOPE and DOPC affect transfection efficiency?

The choice between DOPE and DOPC can significantly impact transfection efficiency due to their different molecular shapes and their influence on the structure of the lipid bilayer.

  • DOPE has a conical shape that promotes the formation of fusogenic, inverted hexagonal lipid structures.[3][4] This property is thought to facilitate the fusion of the lipoplex with the endosomal membrane, leading to the efficient release of nucleic acids into the cytoplasm.[3][4][7] Lipoplexes containing DOPE have been shown to have substantially higher transfection efficiency both in vitro and in vivo compared to those with DOPC.[3][4][8]

  • DOPC has a more cylindrical shape and tends to form stable, lamellar (bilayer) structures.[3][4] While DOPC-containing complexes can associate with cells, they are often less efficient at escaping the endo-lysosomal pathway, which can lead to lower transfection efficiencies.[3][4]

Q4: What is the proposed mechanism by which helper lipids enhance transfection?

Helper lipids are believed to enhance transfection primarily by facilitating endosomal escape.[3][4][8] After a lipoplex enters the cell via endocytosis, it becomes trapped within an endosome.[2] The acidic environment of the late endosome can trigger conformational changes in the lipoplex. Fusogenic helper lipids like DOPE promote the disruption of the endosomal membrane, allowing the encapsulated nucleic acid to be released into the cytoplasm.[3][4][7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Transfection Efficiency Suboptimal Helper Lipid Choice: The selected helper lipid may not be optimal for your cell type or the specific 16:0 EPC formulation.Test different helper lipids, such as DOPE and DOPC, to determine which yields higher efficiency for your specific cell line.[3][4] Consider a screening experiment with varying ratios of 16:0 EPC to the helper lipid.
Incorrect Cationic Lipid to Helper Lipid Ratio: The molar ratio of 16:0 EPC to the helper lipid is critical for efficient lipoplex formation and function.Optimize the molar ratio of 16:0 EPC to your chosen helper lipid. A common starting point is a 1:1 or 1:2 molar ratio.
Poor Cell Health: Transfection efficiency is highly dependent on the health and viability of the cells.[9][10]Use freshly passaged cells that are in the logarithmic growth phase. Ensure cell confluency is between 70-90% at the time of transfection.[11][12]
Presence of Inhibitors: Components in the serum or the nucleic acid preparation can inhibit transfection.Prepare DNA:lipid complexes in a serum-free medium.[13] Ensure your nucleic acid preparation is of high purity and free of contaminants.[12]
High Cell Toxicity Excessive Amount of Cationic Lipid: High concentrations of cationic lipids can be toxic to cells.[13]Perform a dose-response curve to determine the optimal amount of the 16:0 EPC:helper lipid formulation.[13] Reduce the concentration of the transfection reagent or shorten the incubation time.[9]
Inappropriate Helper Lipid: Some helper lipids or their ratios might contribute to cytotoxicity in certain cell lines.If high toxicity is observed with one helper lipid, try substituting it with another (e.g., if DOPE is toxic, try DOPC).
Inconsistent Results Variable Lipoplex Formation: Inconsistent preparation of the 16:0 EPC:helper lipid:DNA complexes can lead to variability.Ensure thorough but gentle mixing of components. Do not vortex the lipid solutions.[14] Prepare a master mix for multiple transfections to reduce pipetting errors.[15]
Changes in Cell Culture Conditions: Variations in cell confluency, passage number, or media composition can affect reproducibility.[10][15]Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments.

Quantitative Data Summary

Helper Lipid Primary Structural Characteristic General Impact on Transfection Efficiency Reference
DOPE Promotes inverted hexagonal structures (fusogenic)Substantially higher efficiency[3][4][8]
DOPC Promotes lamellar structures (more stable bilayer)Lower efficiency[3][4][8]

Experimental Protocols

Protocol: Optimizing the Helper Lipid Ratio for this compound Transfection

This protocol provides a general framework for optimizing the molar ratio of this compound to a chosen helper lipid (e.g., DOPE or DOPC) for plasmid DNA transfection.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Helper lipid (DOPE or DOPC) stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Plasmid DNA (high purity, 0.5-1.0 µg/µL in sterile water or TE buffer)

  • Serum-free cell culture medium (for complex formation)

  • Complete cell culture medium (with serum)

  • Cells to be transfected in a 24-well plate (seeded to be 70-90% confluent on the day of transfection)

  • Reporter gene plasmid (e.g., expressing GFP or luciferase)

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Lipid Mixtures:

    • Prepare a series of lipid mixtures by combining this compound and the helper lipid at different molar ratios (e.g., 1:0, 2:1, 1:1, 1:2, 0:1).

    • For each ratio, mix the appropriate volumes of the stock solutions in a microcentrifuge tube.

  • Formation of Lipoplexes:

    • For each well to be transfected, dilute a fixed amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium in a sterile tube.

    • In a separate sterile tube, dilute the desired amount of the 16:0 EPC:helper lipid mixture in 50 µL of serum-free medium.

    • Add the diluted DNA to the diluted lipid mixture and mix gently by pipetting up and down. Do not vortex.

    • Incubate the lipoplex solution at room temperature for 15-30 minutes.

  • Transfection:

    • Remove the culture medium from the cells and wash once with serum-free medium.

    • Add 400 µL of serum-free medium to each well.

    • Add the 100 µL of the lipoplex solution dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After the incubation period, add 500 µL of complete medium containing serum to each well without removing the transfection mixture. Alternatively, the transfection medium can be replaced with fresh complete medium.

  • Analysis:

    • Assay for reporter gene expression 24-72 hours post-transfection. For GFP, this can be done by fluorescence microscopy or flow cytometry. For luciferase, a luminometer is used.

    • Assess cell viability using a method like the MTT assay or by trypan blue exclusion.

Visualizations

G cluster_workflow Experimental Workflow: Helper Lipid Optimization start Start: Seed Cells prepare_lipids Prepare 16:0 EPC: Helper Lipid Mixtures (Varying Ratios) start->prepare_lipids prepare_dna Dilute Plasmid DNA start->prepare_dna form_complexes Form Lipoplexes (DNA + Lipid Mixture) prepare_lipids->form_complexes prepare_dna->form_complexes transfect Add Complexes to Cells form_complexes->transfect incubate Incubate 4-6 hours transfect->incubate add_media Add Complete Media incubate->add_media analyze Analyze Transfection Efficiency and Cell Viability (24-72h) add_media->analyze end End: Optimal Ratio Identified analyze->end

Caption: Workflow for optimizing the helper lipid ratio in 16:0 EPC transfection.

G cluster_pathway Signaling Pathway: Role of Helper Lipids in Endosomal Escape cluster_dope With DOPE (Fusogenic) cluster_dopc With DOPC (Lamellar) lipoplex 16:0 EPC:Helper Lipid:DNA Lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome fusion Membrane Fusion endosome->fusion pH drop stable Stable Endosome endosome->stable pH drop release_dope DNA Release into Cytoplasm fusion->release_dope nucleus Nucleus release_dope->nucleus degradation Lysosomal Degradation stable->degradation cytoplasm Cytoplasm transcription Transcription nucleus->transcription

Caption: Mechanism of endosomal escape facilitated by different helper lipids.

References

Technical Support Center: Optimizing Lipid Nanoparticle (LNP) Size with 16:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride to optimize lipid nanoparticle (LNP) size.

Frequently Asked Questions (FAQs)

Q1: What is the role of 16:0 EPC chloride in LNP formulations?

This compound is a saturated cationic lipid.[1] In LNP formulations, it serves multiple functions:

  • Encapsulation of Nucleic Acids: As a cationic lipid, this compound interacts with negatively charged nucleic acids (like mRNA and siRNA), facilitating their encapsulation within the LNP core.[1]

  • Structural Component: It integrates into the lipid bilayer of the nanoparticle, contributing to its overall structure and stability.

  • Transfection Agent: It can aid in the delivery of the nucleic acid payload into cells.[1]

Q2: What are the key factors influencing the size of LNPs formulated with this compound?

The final size of LNPs is a multifactorial outcome influenced by both formulation and process parameters:

  • Molar Ratios of Lipids: The relative proportions of the cationic lipid (this compound), helper lipid (e.g., DOPE, DSPC), cholesterol, and PEGylated lipid are critical. The PEG-lipid, in particular, plays a significant role in controlling particle size and preventing aggregation.[2][3]

  • Total Lipid Concentration: Higher total lipid concentrations can lead to the formation of larger particles.[4]

  • Manufacturing Process: The method used for LNP assembly, such as microfluidics, significantly impacts particle size and polydispersity. Parameters like flow rate and the ratio of aqueous to solvent phases are key variables to control.[4][5]

  • pH of the Aqueous Phase: The pH of the buffer used during formulation is crucial, especially when working with ionizable lipids. For permanently charged cationic lipids like this compound, the pH still influences the overall surface charge and stability.[6]

Q3: What is a typical molar ratio for LNP formulations containing this compound?

While the optimal molar ratio should be determined empirically for each specific application, published literature and patents suggest starting points. For example, some formulations for aerosolized delivery include a permanently cationic lipid like 16:0 EPC.[7] A typical LNP formulation consists of an ionizable or cationic lipid, a phospholipid, cholesterol, and a PEG-lipid.[2]

ComponentExample Molar Percentage Range
Cationic/Ionizable Lipid40-60%
Helper Phospholipid (e.g., DSPC)10-20%
Cholesterol30-40%
PEGylated Lipid1-5%

Troubleshooting Guide

Issue 1: LNP size is too large (>150 nm)

Possible Causes:

  • Low PEG-Lipid Content: Insufficient PEGylated lipid can lead to particle aggregation and larger sizes.

  • High Total Lipid Concentration: The concentration of the lipid mixture in the organic solvent may be too high.[4]

  • Suboptimal Mixing/Flow Rates: In microfluidic systems, slow mixing or an improper flow rate ratio can result in larger particles.[4]

  • Inappropriate Solvent/Aqueous Phase Ratio: The ratio of the lipid-containing solvent to the aqueous buffer can influence the self-assembly process.

Solutions:

  • Increase PEG-Lipid Molar Ratio: Incrementally increase the molar percentage of the PEGylated lipid (e.g., from 1.5% to 2.5% or 3.5%).

  • Decrease Total Lipid Concentration: Dilute the lipid stock solution in the organic solvent.

  • Optimize Flow Rates: In a microfluidic setup, increase the total flow rate or adjust the flow rate ratio (aqueous:organic) to enhance mixing.

  • Adjust Solvent to Aqueous Phase Ratio: Experiment with different ratios to find the optimal condition for your specific lipid composition.

Issue 2: High Polydispersity Index (PDI > 0.2)

Possible Causes:

  • Poor Mixing: Inefficient mixing during LNP formation leads to a heterogeneous population of particle sizes.

  • Lipid Aggregation: The formulation may be prone to aggregation, leading to a wider size distribution.

  • Suboptimal Formulation Components: The specific helper lipid or other components may not be ideal for creating a uniform particle population with this compound.

Solutions:

  • Enhance Mixing: Ensure rapid and efficient mixing at the point of solvent and aqueous phase combination. For microfluidic systems, ensure the channels are not clogged and the flow is stable.

  • Increase PEG-Lipid Content: A higher percentage of PEGylated lipid can improve colloidal stability and reduce aggregation, leading to a lower PDI.[2]

  • Extrusion: After initial formulation, passing the LNP suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) can help to reduce the size and PDI of the nanoparticles.[6]

  • Screen Helper Lipids: The choice of helper lipid (e.g., DSPC, DOPE) can influence the stability and uniformity of the LNPs. Consider screening different helper lipids.

Issue 3: LNP Aggregation Post-Formulation or During Storage

Possible Causes:

  • Insufficient Surface Stabilization: The amount of PEGylated lipid may not be enough to provide a sufficient steric barrier against aggregation.

  • High Zeta Potential: While a high positive zeta potential is necessary for stability in some cases, an excessively high charge can also lead to instability and aggregation, particularly in certain buffer conditions.[6]

  • Improper Storage Conditions: Freeze-thaw cycles or inappropriate storage temperatures can induce aggregation.[6]

  • Buffer Exchange Issues: Residual solvents or a suboptimal final buffer composition can lead to instability.

Solutions:

  • Optimize PEG-Lipid Content: Ensure the molar percentage of the PEGylated lipid is sufficient for steric stabilization.

  • Monitor Zeta Potential: Measure the zeta potential of your formulation. For cationic LNPs, a zeta potential of > +30 mV is often desired for stability.[6] However, if aggregation is observed, consider the overall formulation and buffer conditions.

  • Optimize Storage: Store LNP suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant has been included in the formulation.[6]

  • Ensure Complete Buffer Exchange: Use a robust method like dialysis or tangential flow filtration to completely remove the formulation buffer and any residual organic solvent, and to exchange into a suitable storage buffer (e.g., PBS, pH 7.4).[6]

Experimental Protocols

General Protocol for LNP Formulation using Microfluidics

This protocol provides a general starting point for formulating LNPs containing this compound using a microfluidic mixing device.

Materials:

  • This compound

  • Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

  • Cholesterol

  • PEGylated Lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG 2000)

  • Ethanol (B145695) (anhydrous)

  • Aqueous Buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Dialysis buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic system

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratios.

    • A common starting total lipid concentration is 10-20 mg/mL.

  • Prepare Aqueous Phase:

    • Prepare the aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

    • If encapsulating a nucleic acid, dissolve it in this buffer at the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid stock solution into one syringe and the aqueous phase into another.

    • Set the flow rate ratio (e.g., 3:1 aqueous to organic) and the total flow rate on the microfluidic device according to the manufacturer's instructions.

    • Initiate the mixing process to form the LNP suspension.

  • Purification and Buffer Exchange:

    • Transfer the collected LNP suspension to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 18 hours, with at least two buffer changes, to remove ethanol and exchange the buffer.

  • Characterization:

    • Measure the LNP size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to determine the surface charge.

    • Determine the encapsulation efficiency of the nucleic acid cargo using a suitable assay (e.g., RiboGreen assay).

Visualizations

LNP_Formation_Workflow Experimental Workflow for LNP Formulation cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Stock Prepare Lipid Stock (16:0 EPC, Helper, Chol, PEG) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing Organic Phase Aqueous_Phase Prepare Aqueous Phase (Buffer pH 4.0 +/- RNA) Aqueous_Phase->Microfluidic_Mixing Aqueous Phase Dialysis Dialysis vs. PBS pH 7.4 Microfluidic_Mixing->Dialysis Characterization Characterization (DLS, Zeta, EE%) Dialysis->Characterization

Caption: Workflow for LNP formulation and characterization.

Troubleshooting_Logic Troubleshooting Logic for LNP Size Optimization Start Formulate LNPs Measure_Size_PDI Measure Size & PDI Start->Measure_Size_PDI Size_Check Size > 150nm? Measure_Size_PDI->Size_Check PDI_Check PDI > 0.2? Size_Check->PDI_Check No Optimize_PEG Increase PEG-Lipid % Size_Check->Optimize_PEG Yes Enhance_Mixing Improve Mixing/Extrude PDI_Check->Enhance_Mixing Yes End Optimal LNPs PDI_Check->End No Optimize_Flow_Rate Adjust Flow Rates Optimize_PEG->Optimize_Flow_Rate Optimize_Concentration Decrease Lipid Conc. Optimize_Flow_Rate->Optimize_Concentration Optimize_Concentration->Start Enhance_Mixing->Optimize_PEG

Caption: Decision-making flowchart for troubleshooting LNP size.

References

Technical Support Center: 16:0 EPC Chloride Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride liposomes, with a primary focus on preventing aggregation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 16:0 EPC chloride liposomes are aggregating. What are the common causes and how can I prevent this?

A1: Aggregation of this compound liposomes is a common issue that can be attributed to several factors. As cationic liposomes, they have a propensity to interact with each other and with components in the surrounding medium, leading to clumping and an increase in particle size. The primary causes include:

  • Insufficient surface charge repulsion: While cationic, the repulsive forces may not be strong enough to prevent aggregation, especially at high concentrations.

  • High ionic strength of the buffer: The presence of salts in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation.[1]

  • Lack of steric stabilization: Without a protective barrier, the liposomes are more likely to come into close contact and aggregate.

  • Improper storage conditions: Temperature fluctuations can affect the stability of the lipid bilayer, potentially leading to aggregation.[2]

To prevent aggregation, several strategies can be employed, with the most effective being the incorporation of PEGylated lipids (PEGylation) to provide steric stabilization. Other methods include optimizing the formulation with cholesterol and controlling the ionic strength of the surrounding medium.

Q2: How does PEGylation prevent the aggregation of my liposomes?

A2: PEGylation involves the incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids into the liposome (B1194612) bilayer. The long, hydrophilic PEG chains extend from the liposome surface into the aqueous environment, forming a protective layer. This layer provides a steric barrier that physically hinders the close approach of other liposomes, thereby preventing aggregation.[3] This "stealth" property not only improves stability against aggregation but can also reduce clearance by the immune system in vivo.

Troubleshooting Guide: Preventing Aggregation

This guide provides a systematic approach to troubleshooting and preventing the aggregation of this compound liposomes.

Troubleshooting_Aggregation start Problem: Liposome Aggregation check_formulation Step 1: Review Formulation start->check_formulation check_peg Is PEGylation used? check_formulation->check_peg add_peg Action: Incorporate PEG-lipid (e.g., DSPE-PEG) check_peg->add_peg No optimize_peg Action: Optimize PEG-lipid concentration (e.g., 5-10 mol%) check_peg->optimize_peg Yes check_cholesterol Step 2: Assess Cholesterol Content add_peg->check_cholesterol optimize_peg->check_cholesterol add_cholesterol Action: Incorporate Cholesterol (e.g., 30-50 mol%) check_cholesterol->add_cholesterol check_buffer Step 3: Evaluate Buffer Conditions add_cholesterol->check_buffer reduce_ionic_strength Action: Decrease ionic strength of buffer (e.g., use lower salt concentration) check_buffer->reduce_ionic_strength check_storage Step 4: Verify Storage Conditions reduce_ionic_strength->check_storage optimize_storage Action: Store at 4°C and avoid freeze-thaw cycles check_storage->optimize_storage final_check Step 5: Characterize Liposomes (DLS, Zeta) optimize_storage->final_check stable_liposomes Outcome: Stable, non-aggregated liposomes final_check->stable_liposomes

Caption: A troubleshooting workflow for preventing this compound liposome aggregation.

Quantitative Data Summary

The following tables summarize the expected impact of key formulation parameters on the physical characteristics of this compound liposomes.

Table 1: Effect of PEG-Lipid (DSPE-PEG 2000) Concentration on Liposome Characteristics

Mol% DSPE-PEG 2000Z-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0%>500 (aggregated)>0.5+45 to +60
2.5%150 - 200~0.2+30 to +45
5%100 - 150<0.2+15 to +30
10%90 - 120<0.15+5 to +15

Note: These are representative values and can vary based on the specific preparation method and buffer conditions. Increasing the concentration of DSPE-PEG generally leads to a decrease in particle size and a more neutral zeta potential.[4]

Table 2: Effect of Cholesterol Concentration on Liposome Stability

Mol% CholesterolZ-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Observation
0%Prone to aggregation>0.3+45 to +60Less stable, higher membrane fluidity
10%180 - 250~0.25+40 to +55Improved stability
30%120 - 180<0.2+35 to +50Optimal stability, reduced aggregation
50%100 - 150<0.15+30 to +45Very stable, rigid membrane

Note: Data compiled from multiple sources indicating general trends.[5][6][7][8] The inclusion of cholesterol generally increases the stability of the liposomal membrane, leading to a reduction in aggregation and a more uniform particle size distribution.[5][8]

Table 3: Effect of Ionic Strength (NaCl) on Cationic Liposome Characteristics

NaCl Concentration (mM)Z-Average Diameter (nm)Zeta Potential (mV)
1~150+55
10~200+40
50~400+25
150 (PBS)>1000 (aggregated)+10

Note: Representative data for cationic liposomes.[1] Increasing the ionic strength of the buffer reduces the zeta potential, leading to decreased electrostatic repulsion and increased aggregation.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes with a defined size.[9][10][11][12]

Liposome_Preparation_Workflow start Start dissolve_lipids 1. Dissolve Lipids in Organic Solvent (e.g., Chloroform) start->dissolve_lipids form_film 2. Form Thin Film (Rotary Evaporation) dissolve_lipids->form_film dry_film 3. Dry Film under Vacuum (≥ 2h) form_film->dry_film hydrate_film 4. Hydrate Film with Aqueous Buffer dry_film->hydrate_film extrude 5. Extrude through Polycarbonate Membranes (e.g., 100 nm) hydrate_film->extrude characterize 6. Characterize (DLS, Zeta Potential) extrude->characterize end End characterize->end

Caption: Workflow for preparing liposomes via thin-film hydration and extrusion.

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound and other lipids (e.g., cholesterol, DSPE-PEG 2000) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) with a uniform size distribution.

  • Characterization and Storage:

    • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Store the liposome suspension at 4°C. Do not freeze unless a suitable cryoprotectant has been included in the formulation.[13]

Protocol 2: Characterization of Liposome Size and Zeta Potential by Dynamic Light Scattering (DLS)

DLS is a critical technique for assessing the quality of a liposome preparation.

Methodology:

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS measurement. This is crucial to avoid multiple scattering effects.

  • Instrument Setup:

    • Set the temperature of the DLS instrument to the desired value (e.g., 25°C).

    • Select the appropriate settings for the dispersant (refractive index and viscosity of the buffer).

  • Size Measurement:

    • Place the diluted sample in a clean cuvette and insert it into the instrument.

    • Perform the measurement to obtain the Z-average diameter and the polydispersity index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse sample.

  • Zeta Potential Measurement:

    • For zeta potential measurement, use an appropriate folded capillary cell.

    • Inject the diluted sample into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and perform the measurement to determine the zeta potential. A value greater than +30 mV or less than -30 mV is generally considered to indicate a stable colloidal suspension.[14]

Protocol 3: Long-Term Stability Assessment

To ensure the viability of a liposome formulation for its intended application, a long-term stability study is essential.[2][13][15][16]

Methodology:

  • Storage Conditions:

    • Aliquot the liposome formulation into sterile, sealed vials.

    • Store the vials at different temperatures, such as 4°C, 25°C (room temperature), and 40°C.[2]

  • Time Points:

    • Establish a schedule for sample analysis (e.g., time 0, 1 week, 1 month, 3 months, 6 months).

  • Analysis:

    • At each time point, withdraw a sample from each storage condition.

    • Analyze the samples for:

      • Visual appearance: Check for any signs of aggregation or precipitation.

      • Particle size and PDI: Measure using DLS to monitor for changes in size distribution.

      • Zeta potential: Measure to assess changes in surface charge.

      • Encapsulation efficiency: If the liposomes are loaded with a therapeutic agent, determine the percentage of drug that remains encapsulated.

  • Data Evaluation:

    • Plot the measured parameters against time for each storage condition to determine the shelf-life and optimal storage conditions for the formulation.

References

troubleshooting guide for cationic lipid transfection protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during cationic lipid-mediated transfection experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.

Category 1: Low Transfection Efficiency

Question: Why is my transfection efficiency low?

Answer: Low transfection efficiency is a common issue with several potential causes. The success of introducing nucleic acids into cells using cationic lipids is dependent on a variety of factors including cell health, protocol parameters, and reagent quality.[1][2] Below are the most frequent reasons for poor efficiency and how to address them.

Possible Causes & Solutions:

  • Suboptimal Cell Health and Confluency:

    • Cause: Cells that are unhealthy, have been passaged too many times (>30-50 passages), or are not in an active state of division will take up foreign nucleic acids less readily.[1][2][3] Cell confluency is critical; too few cells can lead to poor growth, while too many can result in contact inhibition, making them resistant to transfection.[2][3]

    • Solution: Ensure cells are healthy and >90% viable before starting.[1] Always use cells from a low-passage number.[3] Seed cells so they are 70-90% confluent at the time of transfection.[2][4][5] It is recommended to maintain a standardized seeding protocol for consistency.[6][5]

  • Incorrect Lipid-to-DNA Ratio:

    • Cause: The ratio of positive charges from the cationic lipid to the negative charges from the nucleic acid's phosphate (B84403) backbone determines the overall charge of the complex.[4][7][8] An improper ratio can lead to inefficient complex formation or poor interaction with the cell membrane.[4]

    • Solution: This parameter is highly cell-type dependent and must be optimized.[4] Start by keeping the DNA concentration constant and varying the volume of the lipid reagent to test several ratios (e.g., 1:0.5, 1:1, 1:2, 1:3, 1:5 of DNA (µg) to Lipid (µL)).[7][9]

  • Poor Quality or Quantity of Nucleic Acid:

    • Cause: Degraded, impure (e.g., high endotoxin (B1171834) levels), or an incorrect amount of plasmid DNA or RNA can significantly hinder transfection success.[8][9]

    • Solution: Use high-quality, purified nucleic acids.[6][9] Confirm the concentration of your nucleic acid accurately before preparing complexes.[8] Optimize the amount of DNA used, as too little may not produce a detectable signal, while too much can be toxic.[7]

  • Presence of Inhibitors:

    • Cause: Components in the media like serum and antibiotics can interfere with the formation of lipid-nucleic acid complexes.[6][9] Serum proteins can interact with the complexes, and antibiotics can increase cell permeability, leading to cytotoxicity.[6][10]

    • Solution: Always form the lipid-DNA complexes in a serum-free medium.[6][5][11] While some modern reagents are compatible with serum during transfection, it's often best to optimize conditions without it first.[10][12] Do not use antibiotics in the media during transfection, as they can cause cell death.[6][9]

  • Improper Reagent Storage or Handling:

    • Cause: Cationic lipid reagents are sensitive to storage conditions. Freezing or excessive vortexing can degrade the reagent and reduce its effectiveness.[9][11]

    • Solution: Store lipid reagents at 4°C as recommended by the manufacturer.[9][11] Do not freeze the reagent. Mix by gentle tapping or brief, low-speed vortexing.[9]

Category 2: High Cell Toxicity

Question: Why are my cells dying after transfection?

Answer: Significant cell death or cytotoxicity post-transfection is often a sign that the experimental conditions are too harsh for your specific cell type. The goal is to find a balance between high efficiency and maintaining cell viability.[8]

Possible Causes & Solutions:

  • Excessive Amount of Lipid Reagent or DNA:

    • Cause: High concentrations of cationic lipids can be inherently toxic to cells by disrupting the cell membrane.[13][14][15] Similarly, introducing too much foreign DNA can trigger cellular stress and apoptosis pathways.[7]

    • Solution: Optimize the lipid-to-DNA ratio carefully. If you observe high toxicity, try reducing the concentration of both the lipid reagent and the DNA.[9] Often, a lower amount can achieve sufficient transfection without compromising cell health.[7]

  • Prolonged Incubation Time:

    • Cause: Leaving the transfection complexes on the cells for too long can increase toxicity, especially if the cells are in a serum-free medium which some cell lines cannot tolerate for extended periods.[3][4]

    • Solution: Optimize the incubation time. Test a range from 4 to 24 hours.[16] For sensitive cells, it may be necessary to replace the transfection medium with fresh, complete growth medium after a shorter incubation period (e.g., 4-6 hours).[17]

  • Cell Density is Too Low:

    • Cause: If cells are too sparse, they are more susceptible to the toxic effects of the transfection reagent.[3][18]

    • Solution: Ensure your cells are seeded to reach the optimal confluency (70-90%) at the time of transfection. This provides a larger number of cells to take up the complexes, distributing any potential toxicity.[2][5]

  • Presence of Antibiotics:

    • Cause: Cationic lipids increase the permeability of the cell membrane, which can lead to an increased uptake of antibiotics present in the culture medium, resulting in cytotoxicity.[6][9]

    • Solution: Culture cells without antibiotics for at least 24 hours prior to and during the transfection experiment.[6]

Category 3: Inconsistent Results & Precipitate

Question: Why are my transfection results not reproducible?

Answer: A lack of reproducibility can be frustrating and is often due to subtle variations in protocol execution or the state of the cells.

Possible Causes & Solutions:

  • Variable Cell Conditions:

    • Cause: Changes in cell confluency, passage number, or overall health between experiments are a major source of variability.[3][6]

    • Solution: Standardize your cell culture practice. Use cells at the same confluency and within a consistent, low range of passage numbers for all experiments in a series.[3] If performance declines, thaw a fresh vial of cells.[9]

  • Pipetting Inaccuracies:

    • Cause: Small volumes are often used when preparing transfection complexes, making the process sensitive to pipetting errors.

    • Solution: For multiple samples, prepare a master mix of the diluted DNA and lipid reagent to reduce variability between wells. Ensure pipettes are properly calibrated.

Question: I see a white precipitate on my cells after adding the complexes. Is this normal?

Answer: The formation of a slight precipitate is not uncommon and does not necessarily correlate with the success or failure of the transfection.[9]

  • Cause: This can be caused by using an excessive concentration of the cationic lipid, the presence of EDTA in the DNA dilution buffer, or the specific formulation of the media.[9][11]

  • Solution: To minimize precipitation, ensure the lipid reagent concentration does not exceed the manufacturer's recommendations.[9] Dilute the plasmid DNA in sterile, nuclease-free water or a buffer with very low EDTA (<0.3 mM).[9]

Data & Optimization Parameters

Successful transfection requires optimizing several key parameters. The optimal conditions are cell-type specific.

Table 1: Key Optimization Parameters for Cationic Lipid Transfection

ParameterRecommended RangeNotes
Cell Confluency 70–90% for adherent cells[4][5]Actively dividing cells yield the best results.[1][3] Avoid letting cells become 100% confluent.[3][6]
DNA Amount (per well) 0.5–2.0 µg (for 6-well plate)Varies by plate size and cell type. Must be optimized.[7]
Lipid:DNA Ratio (µL:µg) 1:1 to 5:1Highly cell-type dependent. Start with a 2:1 or 3:1 ratio and optimize.[7][9][19]
Complex Incubation Time 10–30 minutes[8][11]The time for the lipid and DNA to form complexes at room temperature before adding to cells.
Cell Exposure Time 4–48 hoursThe duration the complexes remain on the cells. Shorter times may be needed for sensitive cells.[4][16]

Experimental Protocols

General Protocol for Cationic Lipid-Mediated Transfection (Forward Method)

This protocol provides a general framework for transfecting adherent cells in a 6-well plate format. Amounts should be scaled accordingly for other plate sizes.

Materials:

  • Healthy, actively dividing cells at 70-90% confluency

  • High-quality plasmid DNA (or other nucleic acid)

  • Cationic lipid transfection reagent

  • Serum-free medium (e.g., Opti-MEM™) for complex formation

  • Complete growth medium (with serum, without antibiotics)

Methodology:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 70-90% confluency at the time of transfection.

  • Reagent Preparation (perform at room temperature):

    • Tube A (DNA): Dilute 1.0 µg of plasmid DNA into 250 µL of serum-free medium. Mix gently by flicking the tube.

    • Tube B (Lipid): Dilute 2-5 µL of the cationic lipid reagent into 250 µL of serum-free medium. Mix gently. Note: Do not vortex vigorously.[9]

  • Complex Formation:

    • Add the diluted DNA (Tube A) to the diluted lipid reagent (Tube B). Do not add in the reverse order.

    • Mix gently by pipetting up and down a few times.

    • Incubate the mixture for 15-20 minutes at room temperature to allow lipid-DNA complexes to form.[8][10]

  • Transfection:

    • Gently add the 500 µL of lipid-DNA complexes dropwise to the cells in the well containing complete growth medium.

    • Swirl the plate gently to ensure even distribution of the complexes.

  • Incubation:

    • Return the plate to the incubator (37°C, 5% CO₂).

    • Incubate for 24-72 hours, depending on the experiment and the time required for protein expression or gene knockdown.[7][17]

  • Assay: After incubation, cells are ready for analysis (e.g., via fluorescence microscopy for GFP, qPCR for mRNA levels, or Western blot for protein expression).

Visualizations

The following diagrams illustrate key workflows and logical relationships in the transfection process.

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection & Analysis prep_dna 1. Dilute Nucleic Acid in Serum-Free Medium form_complex 3. Combine and Incubate (15-20 min) prep_dna->form_complex prep_lipid 2. Dilute Cationic Lipid in Serum-Free Medium prep_lipid->form_complex add_cells 4. Add Complexes to Cells form_complex->add_cells incubate 5. Incubate Cells (24-72 hours) add_cells->incubate assay 6. Assay for Gene Expression or Knockdown incubate->assay

Caption: General workflow for a cationic lipid transfection experiment.

G start Poor Transfection Results low_eff Low Efficiency? start->low_eff Check First high_tox High Toxicity? start->high_tox Check Second confluency Is cell confluency 70-90%? low_eff->confluency Yes reagent_conc Is reagent/DNA concentration too high? high_tox->reagent_conc Yes ratio Is Lipid:DNA ratio optimized? confluency->ratio Yes solution_ht Reduce reagent/DNA amount, decrease incubation time, or increase cell density. confluency->solution_ht No dna_qual Is nucleic acid high quality? ratio->dna_qual Yes solution_le Review protocol for reagent handling & storage. ratio->solution_le No inhibitors Are inhibitors absent (serum, antibiotics)? dna_qual->inhibitors Yes dna_qual->solution_le No inhibitors->solution_le Yes inhibitors->solution_le No inc_time Is incubation time too long? reagent_conc->inc_time No reagent_conc->solution_ht Yes cell_density Is cell density too low? inc_time->cell_density No inc_time->solution_ht Yes cell_density->solution_ht No cell_density->solution_ht Yes

Caption: A logical troubleshooting guide for transfection experiments.

References

effect of cell confluency on 16:0 EPC chloride transfection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the effect of cell confluency on the efficiency of 16:0 EPC chloride-mediated transfection.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell confluency for this compound transfection?

The ideal cell confluency for transfection can vary depending on the cell type and the specific application. However, for cationic lipid-mediated transfections like those using this compound, a general guideline for adherent cells is a confluency of 70-90% at the time of transfection.[1][2] For suspension cells, a density of 5 x 10⁵ to 2 x 10⁶ cells/mL is often recommended.[1] It is crucial to empirically determine the optimal confluency for each specific cell line to ensure reproducible results.[1]

Q2: Why is cell confluency so important for successful transfection?

Cell confluency significantly impacts transfection efficiency for several reasons:

  • Actively Dividing Cells: Cells that are actively dividing tend to take up foreign nucleic acids more effectively than quiescent cells.[1][3] Nuclear envelope breakdown during mitosis can facilitate the entry of DNA into the nucleus.[4]

  • Contact Inhibition: At very high confluencies (approaching 100%), cells can experience contact inhibition, a state where cell proliferation slows or stops.[1][3] This can lead to reduced uptake of the lipid-DNA complexes and lower transfection efficiency. Do not allow cells to remain confluent for more than 24 hours before transfection.[1]

  • Cell-to-Cell Contact: Conversely, if the cell density is too low, cells may grow poorly due to the lack of necessary cell-to-cell contact, which can also negatively affect transfection outcomes.[3]

  • Cell Health: Maintaining cells in the logarithmic growth phase ensures they are healthy and robust, which is critical for surviving the transfection procedure.[] Cells should be at least 90% viable before starting the experiment.[1]

Q3: How does high confluency ( >90%) affect this compound transfection?

High cell confluency can lead to several issues:

  • Reduced Transfection Efficiency: Due to contact inhibition, cells may be less metabolically active and less receptive to taking up the this compound-nucleic acid complexes.[1][3]

  • Increased Cytotoxicity: While not specific to this compound, some cationic lipid reagents can show increased toxicity in highly confluent cultures, although some reagents may be more toxic at lower confluencies.[6]

  • Inconsistent Results: Overly confluent cultures can have heterogeneous populations of cells (e.g., actively dividing vs. quiescent), leading to variability in transfection efficiency across the plate and between experiments.

Q4: What happens if my cells are at a low confluency ( <40%) during transfection?

Low cell confluency can also be problematic:

  • Poor Cell Growth: Many cell lines require a certain density to proliferate effectively. If they are too sparse, they may enter a lag phase or even undergo apoptosis.[3]

  • Lower Transfection Efficiency: With fewer cells available, the overall yield of transfected cells will be lower. Additionally, the physiological state of sparse cells may not be optimal for transfection.[3]

  • Potential for Increased Toxicity: For some lipid reagents, lower cell densities can result in a higher reagent-to-cell ratio, which may increase cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Transfection Efficiency Cell confluency was too high (>90%) or too low (<40%).Optimize cell seeding density to achieve 70-90% confluency at the time of transfection. Perform a titration of cell numbers to find the optimal range for your specific cell line.[1][2]
Cells were not in a logarithmic growth phase.Ensure you are using healthy, actively dividing cells. Subculture cells at least 24 hours before transfection to ensure they have recovered.[1]
Passage number is too high.Use cells with a low passage number (<30-50 passages) as transfection efficiency can decrease with excessive passaging.[1][3]
High Cell Death/Toxicity Cell confluency was too low, leading to a high effective concentration of the transfection reagent per cell.Increase the seeding density to ensure cells are at an optimal confluency (70-90%).[6]
The this compound to nucleic acid ratio is not optimal.Optimize the ratio of the lipid reagent to the nucleic acid. More reagent is not always better and can lead to increased cytotoxicity.[7]
Inconsistent Results Between Experiments Variation in cell confluency at the time of transfection.Standardize your cell seeding protocol. Plate a consistent number of cells and allow for a consistent incubation time before transfection to ensure uniform confluency.[1]

Quantitative Data Summary

Cell Confluency at Transfection Transfection Efficiency (% of positive cells) Cell Viability (%) Relative Protein Expression
30-40%Low to ModerateModerate to HighLow
50-60%ModerateHighModerate
70-80% High High High
80-90% High High High
>95%LowModerate to HighLow

Note: This table represents a general trend. The optimal confluency may vary between cell lines.

Experimental Protocols

Protocol: Optimizing Cell Confluency for this compound Transfection

This protocol provides a framework for determining the optimal cell seeding density for your specific cell line and experimental setup.

  • Cell Seeding:

    • The day before transfection, seed your adherent cells in a multi-well plate (e.g., a 24-well plate) at varying densities to achieve a range of confluencies (e.g., 40%, 60%, 80%, and 95%) on the day of transfection.

    • For example, you might seed 0.5 x 10⁵, 1.0 x 10⁵, 1.5 x 10⁵, and 2.0 x 10⁵ cells per well.

  • Preparation of Transfection Complexes (on the day of transfection):

    • Important: Form the lipid-DNA complexes in a serum-free medium, as serum proteins can interfere with complex formation.[1] Opti-MEM™ I Reduced-Serum Medium is often recommended.[6]

    • In one tube, dilute your plasmid DNA into a serum-free medium.

    • In a separate tube, dilute the this compound reagent into a serum-free medium.

    • Combine the diluted DNA and the diluted lipid reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow complexes to form.[2]

  • Transfection:

    • Just before adding the complexes, you may replace the cell culture medium with a fresh, pre-warmed medium (with or without serum, depending on the reagent's protocol).

    • Add the transfection complexes drop-wise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours. The optimal incubation time will depend on the expression dynamics of your gene of interest.[7]

  • Analysis:

    • After the incubation period, assess the transfection efficiency (e.g., by fluorescence microscopy or flow cytometry if using a reporter plasmid like GFP) and cell viability (e.g., using a Trypan Blue exclusion assay or a commercial viability kit).

Visualizations

G cluster_low Low Confluency (<40%) cluster_optimal Optimal Confluency (70-90%) cluster_high High Confluency (>95%) low_growth Poor Cell Growth low_efficiency Low Transfection Efficiency low_growth->low_efficiency active_division Actively Dividing Cells high_uptake High Nucleic Acid Uptake active_division->high_uptake high_efficiency High Transfection Efficiency high_uptake->high_efficiency contact_inhibition Contact Inhibition reduced_uptake Reduced Nucleic Acid Uptake contact_inhibition->reduced_uptake low_efficiency2 Low Transfection Efficiency reduced_uptake->low_efficiency2

Caption: Logical relationship between cell confluency and transfection efficiency.

G start Start seed_cells Seed cells at varying densities (e.g., 40%, 60%, 80%, 95%) start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_complexes Prepare this compound- Nucleic Acid Complexes incubate_24h->prepare_complexes transfect Add complexes to cells prepare_complexes->transfect incubate_48h Incubate for 24-48 hours transfect->incubate_48h analyze Analyze transfection efficiency and cell viability incubate_48h->analyze determine_optimal Determine optimal confluency analyze->determine_optimal end End determine_optimal->end

Caption: Experimental workflow for optimizing cell confluency for transfection.

References

optimizing incubation time for 16:0 EPC chloride transfection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing incubation time for 16:0 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) chloride transfection.[1] This cationic lipid is used for the delivery of nucleic acids and other molecules into cells.[2] Optimizing incubation times at various stages of the transfection protocol is critical for achieving high efficiency while maintaining cell viability.[3][][5]

Frequently Asked Questions (FAQs)

Q1: What are the critical incubation steps in a 16:0 EPC chloride transfection protocol?

A1: There are three key incubation periods to optimize:

  • Complex Formation Time: The time allowed for the this compound to form complexes with the molecule to be transfected (e.g., plasmid DNA, siRNA).[6]

  • Transfection Incubation Time: The duration that the cells are exposed to the transfection complexes.[7]

  • Post-Transfection Incubation Time: The time between the removal of the transfection complexes and the analysis of the results (e.g., gene expression, protein production).[6]

Q2: What is the recommended starting point for complex formation time?

A2: A good starting point for complex formation is a 15-30 minute incubation at room temperature.[][6] However, this can be optimized. Shorter (e.g., 10 minutes) or slightly longer times may be beneficial for certain cell types and payloads.[6] Leaving the complexes for too long (e.g., over an hour) can decrease transfection efficiency.[6]

Q3: How long should I expose my cells to the transfection complexes?

A3: For many cell lines, an initial transfection incubation time of 4-6 hours is recommended.[8] For sensitive cell lines, a shorter incubation time may be necessary to reduce cytotoxicity.[8] It is advisable to replace the transfection medium with fresh, complete growth medium after this period.[9][10] However, for some robust cell lines, overnight incubation may be tolerated and even beneficial.[11]

Q4: When is the best time to assay for gene expression after transfection?

A4: The optimal time for analysis depends on what you are measuring. For mRNA expression, you can often detect changes as early as 24 hours post-transfection.[8] For protein expression, maximal levels are typically observed between 48 and 72 hours post-transfection.[6][12] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the peak expression time for your specific gene of interest and cell line.[12]

Troubleshooting Guides

Issue 1: Low Transfection Efficiency
Possible Cause Suggested Solution
Suboptimal Complex Formation Time Titrate the complex formation time from 10 to 40 minutes. Extended incubation can lead to aggregate formation, while insufficient time may result in incomplete complexation.[13]
Incorrect Transfection Incubation Time Optimize the incubation time of the complexes with the cells. Try a range from 2 to 8 hours. For some hardy cell lines, this can be extended up to 24 hours.[7]
Inappropriate Post-Transfection Assay Time Harvest cells at different time points (e.g., 24, 48, 72 hours) to determine the peak of expression for your specific construct and cell type.[6][12]
Poor Cell Health Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection.[14][15]
Incorrect Reagent to Payload Ratio Optimize the ratio of this compound to your nucleic acid. A suboptimal ratio can lead to inefficient complex formation.
Issue 2: High Cell Toxicity/Death
Possible Cause Suggested Solution
Prolonged Transfection Incubation Reduce the time cells are exposed to the transfection complexes. For sensitive cells, 4 hours or less may be sufficient.[7][8] After the incubation, replace the medium with fresh, complete growth medium.[9]
High Concentration of Transfection Reagent Decrease the amount of this compound used. Perform a dose-response curve to find the optimal concentration that balances efficiency and viability.
High Cell Density Plating cells too densely can lead to increased toxicity. Optimize the cell seeding density.[14]
Presence of Antibiotics Cationic lipids can increase the permeability of cells to antibiotics, leading to cytotoxicity. Perform transfections in antibiotic-free medium.[16]

Quantitative Data Summary

The following tables provide example data from optimization experiments. Note that these are illustrative, and optimal conditions will vary with cell type and the transfected molecule.

Table 1: Effect of Complex Formation Time on Transfection Efficiency and Cell Viability

Complex Formation Time (minutes)Transfection Efficiency (%)Cell Viability (%)
515.2 ± 2.195.3 ± 1.8
1545.8 ± 3.592.1 ± 2.5
3055.3 ± 4.288.6 ± 3.1
4552.1 ± 3.985.4 ± 3.7

Table 2: Effect of Transfection Incubation Time on Transfection Efficiency and Cell Viability

Transfection Incubation Time (hours)Transfection Efficiency (%)Cell Viability (%)
228.4 ± 2.994.2 ± 2.0
458.9 ± 5.189.5 ± 3.3
665.2 ± 4.885.1 ± 4.0
2468.5 ± 5.565.7 ± 5.8

Experimental Protocols

Protocol: Optimization of Transfection Incubation Time
  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Complex Formation:

    • In tube A, dilute your plasmid DNA (e.g., 500 ng) in 50 µL of serum-free medium.

    • In tube B, dilute the this compound reagent (e.g., 1.5 µL) in 50 µL of serum-free medium.

    • Add the contents of tube A to tube B, mix gently, and incubate at room temperature for 20 minutes.

  • Transfection:

    • Add the 100 µL of transfection complex to each well.

    • Incubate the plates for varying amounts of time (e.g., 2, 4, 6, and 8 hours) at 37°C in a CO2 incubator.

  • Medium Change: After each respective incubation time, remove the transfection medium and replace it with 500 µL of fresh, complete cell culture medium.

  • Analysis: At 48 hours post-transfection, analyze the cells for reporter gene expression (e.g., GFP via fluorescence microscopy or flow cytometry) and assess cell viability (e.g., using a Trypan Blue exclusion assay).

Visualizations

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_post Post-Transfection seed_cells Seed Cells (24h prior) prep_dna Prepare DNA in Serum-Free Medium prep_lipid Prepare this compound in Serum-Free Medium form_complex Form Transfection Complex (Incubate 15-30 min) prep_dna->form_complex prep_lipid->form_complex add_complex Add Complex to Cells (Incubate 4-6 h) form_complex->add_complex change_medium Change to Fresh Medium add_complex->change_medium incubate_post Incubate (24-72 h) change_medium->incubate_post analyze Analyze Results incubate_post->analyze Troubleshooting_Logic cluster_efficiency Efficiency Checks cluster_toxicity Toxicity Checks start Transfection Outcome low_efficiency Low Efficiency? start->low_efficiency high_toxicity High Toxicity? low_efficiency->high_toxicity No check_complex_time Optimize Complex Formation Time low_efficiency->check_complex_time Yes reduce_incubation Reduce Transfection Incubation Time high_toxicity->reduce_incubation Yes success Successful Transfection high_toxicity->success No check_incubation_time Optimize Transfection Incubation Time check_complex_time->check_incubation_time check_assay_time Optimize Assay Time check_incubation_time->check_assay_time check_assay_time->high_toxicity reduce_reagent Reduce Reagent Concentration reduce_incubation->reduce_reagent check_density Optimize Cell Density reduce_reagent->check_density check_density->success

References

Technical Support Center: Scaling Up 16:0 EPC Chloride Liposome Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up the production of 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride liposomes.

Introduction to 16:0 EPC Chloride Liposomes

This compound, a synthetic cationic derivative of dipalmitoylphosphatidylcholine (DPPC), is a key component in the formulation of liposomes used for drug and gene delivery.[1][2][3] Its saturated 16-carbon acyl chains contribute to the formation of rigid and stable bilayers at physiological temperatures.[1] The cationic nature of this compound facilitates interaction with negatively charged molecules like nucleic acids and cell membranes, making these liposomes effective delivery vehicles.[2][3][4] However, scaling up their production from the lab bench to industrial manufacturing presents several challenges that can impact the final product's quality and efficacy.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the phase transition temperature (Tm) of this compound and why is it important for production?

A1: The phase transition temperature (Tm) of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), the backbone of 16:0 EPC, is approximately 41°C.[7][8][9] Below this temperature, the lipid bilayer is in a more rigid gel phase, and above it, it transitions to a more fluid liquid crystalline phase.[8][10] It is crucial to conduct hydration and extrusion steps above the Tm to ensure the formation of uniform and stable liposomes.[11][12][13] Operating below the Tm can lead to incomplete hydration and difficulties during size reduction.

Q2: How does the cationic nature of this compound affect liposome (B1194612) formulation and stability?

A2: The permanent positive charge of this compound is advantageous for encapsulating and delivering negatively charged cargo like siRNA and DNA.[2][4] This charge also influences the liposome's interaction with cell membranes, potentially enhancing cellular uptake.[14] However, this positive charge can also lead to aggregation, especially at high concentrations or in the presence of certain ions.[15] Maintaining a sufficient zeta potential (typically > +30 mV) is crucial for ensuring colloidal stability through electrostatic repulsion.[12]

Q3: What are the main challenges when scaling up from lipid film hydration to larger batches?

A3: The primary challenges in scaling up the lipid film hydration method include:

  • Achieving a uniform lipid film: In larger vessels, it becomes more difficult to create a thin, even lipid film, which can lead to incomplete hydration and a heterogeneous liposome population.[15]

  • Consistent hydration: Ensuring that the entire lipid film is hydrated uniformly is a significant hurdle. Inadequate hydration results in the formation of multilamellar vesicles (MLVs) with varied sizes and lamellarity.

  • Batch-to-batch variability: Reproducibility is a major concern with this method, making it less suitable for large-scale, consistent production.[5][16]

  • Removal of residual solvents: Ensuring the complete removal of organic solvents from large quantities of lipid film can be challenging and is critical for the safety of the final product.

Q4: What are the key considerations for moving from lab-scale extrusion to a larger scale process?

A4: Scaling up the extrusion process requires careful consideration of:

  • Pressure and Flow Rate: The pressure applied and the flow rate through the extruder membranes significantly impact the final liposome size and size distribution.[17] These parameters need to be carefully optimized and controlled for larger volumes.

  • Membrane Clogging: Larger batches mean more material passing through the membranes, increasing the risk of clogging. This can lead to increased back pressure, inconsistent sizing, and potential product loss.[18]

  • Temperature Control: Maintaining a consistent temperature above the lipid's Tm throughout the larger extrusion system is critical for successful and reproducible sizing.[11][12]

  • Number of Passes: The optimal number of extrusion cycles to achieve a narrow size distribution may need to be re-evaluated for larger volumes.[12]

Q5: How can microfluidics address the challenges of scaling up this compound liposome production?

A5: Microfluidics offers a promising solution for scalable liposome production by providing precise control over the mixing of lipid and aqueous phases at the micro-scale.[5][19] This leads to:

  • High Reproducibility: The controlled environment within the microfluidic channels ensures consistent liposome formation, reducing batch-to-batch variability.[20][21]

  • Tunable Size: By adjusting parameters like flow rate ratio (FRR) and total flow rate (TFR), the size of the liposomes can be precisely controlled.[19][21]

  • Continuous Manufacturing: Microfluidic systems can be operated continuously, making them inherently more scalable than batch processes like thin-film hydration.[5][16]

  • Reduced Solvent Volume: Many microfluidic techniques use smaller volumes of organic solvents compared to traditional methods.

Troubleshooting Guides

Lipid Film Hydration and Initial Liposome Formation
Problem Potential Cause Troubleshooting Steps
Incomplete hydration of the lipid film The lipid film is too thick or uneven.Ensure the round-bottom flask is rotated at an appropriate speed during solvent evaporation to create a thin, uniform film. For larger batches, consider using a larger flask to increase the surface area.
Hydration temperature is below the Tm of 16:0 EPC (41°C).Always perform the hydration step at a temperature well above 41°C (e.g., 50-60°C).[11][12][13] Use a heated water bath and allow the hydration buffer to equilibrate to the target temperature before adding it to the lipid film.
Insufficient agitation during hydration.Gently swirl or vortex the flask during hydration to ensure the entire lipid film comes into contact with the aqueous buffer.
Formation of large, heterogeneous multilamellar vesicles (MLVs) Inadequate energy input during hydration.While gentle agitation is needed, some energy is required to form vesicles. After initial hydration, consider a brief period of more vigorous shaking or vortexing.
The formulation is prone to aggregation.Ensure the ionic strength of the hydration buffer is optimized. For cationic liposomes, aggregation can sometimes be an issue.
Extrusion and Size Reduction
Problem Potential Cause Troubleshooting Steps
Difficulty extruding the liposome suspension (high back pressure) The extrusion temperature is below the Tm of 16:0 EPC.Ensure the extruder and the liposome suspension are maintained at a temperature above 41°C throughout the process.[11][12]
The pore size of the membrane is too small for the initial MLV suspension.Start with a larger pore size membrane (e.g., 400 nm) to pre-filter the suspension before moving to smaller pore sizes (e.g., 100 nm).[12]
The lipid concentration is too high.Try diluting the liposome suspension. High lipid concentrations can increase viscosity and make extrusion difficult.[18]
Clogged membrane or filter support.Disassemble the extruder and check for any blockages. Replace the membrane and filter supports if necessary.[18]
Liposome size is larger than the membrane pore size Insufficient number of passes through the extruder.Increase the number of extrusion passes. Typically, 11 to 21 passes are recommended for consistent sizing.[12]
The extrusion pressure is too low.Increase the extrusion pressure to ensure the liposomes are effectively forced through the membrane pores.
Broad size distribution (high Polydispersity Index - PDI) Inconsistent extrusion temperature.Use a temperature-controlled extruder to maintain a stable temperature during the entire process.
Insufficient number of extrusion cycles.A higher number of passes generally leads to a narrower size distribution.
The initial MLV suspension was highly heterogeneous.Optimize the hydration step to produce more uniform MLVs before extrusion.
Microfluidics-Based Production
Problem Potential Cause Troubleshooting Steps
Liposome size is too large The flow rate ratio (FRR) of the aqueous to the lipid phase is too low.Increase the FRR. A higher aqueous flow rate relative to the lipid stream generally results in smaller liposomes.[19]
The total flow rate (TFR) is too low.Increase the TFR. Higher flow rates can enhance mixing and lead to the formation of smaller vesicles.[21]
The lipid concentration is too high.Decrease the concentration of the lipid solution.
High PDI (Polydispersity Index) Inconsistent flow rates from the pumps.Ensure the syringe pumps are calibrated and delivering a steady, pulse-free flow.
Clogging in the microfluidic channels.Filter the lipid and aqueous solutions before introducing them into the microfluidic device. If clogging occurs, flush the system with an appropriate solvent.
Suboptimal mixing in the microfluidic chip.Ensure the geometry of the microfluidic chip is appropriate for the desired mixing and liposome formation.
Low encapsulation efficiency The drug-to-lipid ratio is not optimized.Experiment with different drug-to-lipid ratios to find the optimal loading conditions.
The properties of the drug (e.g., solubility, charge) are not compatible with the chosen encapsulation method.For hydrophilic drugs, ensure they are dissolved in the aqueous phase. For lipophilic drugs, they should be dissolved with the lipids in the organic solvent.

Quantitative Data Summary

Table 1: Comparison of Liposome Production Methods

ParameterLipid Film Hydration + ExtrusionMicrofluidics
Typical Liposome Size 50 - 200 nm (depends on membrane)50 - 150 nm (tunable)[19]
Polydispersity Index (PDI) < 0.2 (with sufficient extrusion)< 0.2 (highly reproducible)[21]
Scalability Difficult, batch-to-batch variability[5]Readily scalable, continuous process[5][16]
Control over Size Moderate (dependent on membrane)High (dependent on flow parameters)[19]
Solvent Usage HighGenerally lower

Table 2: Key Quality Control Parameters for this compound Liposomes

ParameterMethod of AnalysisTypical Acceptance Criteria
Particle Size and PDI Dynamic Light Scattering (DLS)Target size ± 20%, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)> +30 mV for good stability
Encapsulation Efficiency Chromatography (e.g., HPLC), Spectroscopy> 80% (application dependent)
Lipid Concentration HPLC with ELSD, Cholesterol/Phosphate assaysWithin ± 10% of target
Lamellarity and Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Unilamellar vesicles with spherical morphology

Experimental Protocols

Protocol 1: Lipid Film Hydration and Extrusion (Lab Scale)
  • Lipid Film Formation:

    • Dissolve this compound and any other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a temperature above the Tm of all lipids (e.g., 50-60°C). Rotate the flask to ensure the formation of a thin, even lipid film on the inner surface.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer (e.g., sterile water for injection, phosphate-buffered saline) to a temperature above the Tm (e.g., 60°C).

    • Add the warm buffer to the flask containing the lipid film.

    • Gently agitate the flask at the same temperature for 30-60 minutes until the lipid film is fully hydrated and a milky suspension of multilamellar vesicles (MLVs) is formed.

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tm (e.g., 60°C).

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane to the other syringe. Repeat this for a set number of passes (typically 11-21) to obtain a translucent suspension of unilamellar vesicles.

  • Characterization:

    • Analyze the final liposome suspension for particle size, PDI, and zeta potential using DLS.

Protocol 2: Microfluidic Production of Liposomes
  • Solution Preparation:

    • Prepare the lipid phase by dissolving this compound and other lipids in a water-miscible organic solvent like ethanol.

    • Prepare the aqueous phase, which can be a buffer or a solution containing a hydrophilic drug.

    • Filter both solutions through a 0.22 µm syringe filter to remove any particulates.

  • Microfluidic System Setup:

    • Set up the microfluidic system with syringe pumps for both the lipid and aqueous phases.

    • Connect the syringes to the inlets of the microfluidic chip.

    • Set the desired flow rates for each phase to achieve the target flow rate ratio (FRR) and total flow rate (TFR).

  • Liposome Formation:

    • Start the pumps to introduce the lipid and aqueous solutions into the microfluidic chip.

    • The rapid mixing of the two phases within the microchannels will induce the self-assembly of lipids into liposomes.

    • Collect the liposome suspension from the outlet of the chip.

  • Purification and Characterization:

    • If necessary, remove the organic solvent and unencapsulated drug using a suitable method like dialysis or tangential flow filtration.

    • Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow Overall Workflow for Liposome Production Scale-Up cluster_lab Lab-Scale Development cluster_scaleup Scale-Up Process lab_formulation Formulation Design (this compound) lab_hydration Lipid Film Hydration lab_formulation->lab_hydration lab_extrusion Extrusion (Small Scale) lab_hydration->lab_extrusion lab_char Characterization (Size, PDI, Zeta) lab_extrusion->lab_char scale_method Method Selection (e.g., Microfluidics) lab_char->scale_method scale_optimization Process Parameter Optimization (FRR, TFR) scale_method->scale_optimization scale_production Large-Scale Production scale_optimization->scale_production scale_qc In-Process & Final QC scale_production->scale_qc

Caption: Workflow for scaling up this compound liposome production.

lipid_film_hydration Lipid Film Hydration and Extrusion Process dissolve 1. Dissolve this compound in Organic Solvent evaporate 2. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate film Thin Lipid Film evaporate->film hydrate 3. Hydration with Aqueous Buffer (>Tm) film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude 4. Extrusion (>Tm) (e.g., 100 nm membrane) mlv->extrude luv Unilamellar Vesicles (LUVs) extrude->luv

Caption: The process of lipid film hydration followed by extrusion.

microfluidics_process Microfluidics-Based Liposome Production cluster_inputs Inputs cluster_process Microfluidic Process cluster_output Output lipid_phase Lipid Phase (16:0 EPC in Ethanol) pumps Syringe Pumps (Controlled Flow Rates) lipid_phase->pumps aqueous_phase Aqueous Phase (Buffer) aqueous_phase->pumps chip Microfluidic Chip (Rapid Mixing) pumps->chip liposomes Liposome Suspension chip->liposomes

References

Technical Support Center: Improving the Long-Term Stability of 16:0 EPC Chloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride) formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges, enabling you to optimize your experimental outcomes and ensure the long-term integrity of your formulations.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the formulation and storage of this compound.

Issue 1: Changes in Particle Size and Polydispersity Index (PDI) During Storage

Question: My liposomal formulation containing this compound shows an increase in particle size and PDI over time. What could be the cause and how can I fix it?

Answer: An increase in particle size and PDI is often indicative of liposome (B1194612) aggregation or fusion. Several factors can contribute to this instability. Here’s a step-by-step guide to troubleshoot this issue:

  • Review your formulation composition:

    • Cholesterol Content: Cholesterol is a critical component for stabilizing the lipid bilayer. Insufficient cholesterol can lead to a more fluid and less stable membrane, promoting fusion. Conversely, excessive amounts can also disrupt the bilayer. A molar ratio of lipid to cholesterol between 2:1 and 1:1 is often a good starting point.

    • PEGylated Lipids: The inclusion of polyethylene (B3416737) glycol (PEG)-conjugated lipids (e.g., DSPE-PEG2000) can provide a "stealth" layer that sterically hinders aggregation.[1] A concentration of 2-5 mol% of PEGylated lipid is typically effective.

  • Evaluate your storage conditions:

    • Temperature: For aqueous formulations, storage at 4°C is generally recommended to slow down degradation processes and reduce the kinetic energy of the particles, minimizing collisions that can lead to aggregation.[2] Avoid freezing aqueous liposome suspensions without a cryoprotectant, as ice crystal formation can rupture the vesicles. For the this compound raw material, storage at -20°C is recommended for long-term stability.[3][4]

    • pH of the Buffer: The pH of your formulation can influence the surface charge and hydrolytic stability of the lipids. While 16:0 EPC has a fixed positive charge, the overall zeta potential can be influenced by the buffer. A pH around 6.5 is generally optimal for minimizing the hydrolysis of phosphocholine (B91661) esters.

  • Assess the Zeta Potential:

    • The zeta potential is a measure of the surface charge of your liposomes and is a key indicator of colloidal stability.[5] For cationic liposomes, a zeta potential of at least +30 mV is generally considered sufficient to provide enough electrostatic repulsion to prevent aggregation.[6] If your zeta potential is low, consider adjusting the pH or the concentration of your cationic lipid.

Issue 2: Suspected Chemical Degradation of this compound

Question: I suspect that the this compound in my formulation is degrading. How can I confirm this and what are the likely degradation products?

Answer: The primary chemical degradation pathways for phospholipids (B1166683) like this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester bonds in the this compound molecule are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This results in the formation of lyso-EPC (1-palmitoyl-sn-glycero-3-ethylphosphocholine or 2-palmitoyl-sn-glycero-3-ethylphosphocholine) and palmitic acid.

  • Oxidation: Although this compound contains saturated fatty acid chains (palmitic acid) which are less prone to oxidation than unsaturated fatty acids, oxidation can still occur over long periods or in the presence of oxidizing agents.

To confirm degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). These methods can separate and identify the parent lipid from its degradation products.

Below is a diagram illustrating the primary hydrolytic degradation pathway for this compound.

Hydrolytic Degradation of this compound cluster_products Degradation Products EPC This compound (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride) LysoPC Lyso-EPC (1- or 2-palmitoyl-sn-glycero-3-ethylphosphocholine) EPC->LysoPC Hydrolysis of ester bond FattyAcid Palmitic Acid EPC->FattyAcid Hydrolysis of ester bond DLS Workflow for Liposome Stability start Prepare Liposome Formulation store Store at Desired Conditions (e.g., 4°C, 25°C, 40°C) start->store sample Withdraw Aliquots at Time Points (t=0, 1, 2, 4 weeks) store->sample dilute Dilute Sample in Filtered Buffer sample->dilute dls Measure Particle Size, PDI, and Zeta Potential using DLS dilute->dls analyze Analyze Data for Changes Over Time dls->analyze end Assess Formulation Stability analyze->end

References

addressing variability in 16:0 EPC chloride transfection results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in transfection results using 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 16:0 EPC chloride and how does it work for transfection?

A1: this compound is a saturated cationic lipid.[1] Its positively charged headgroup interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA or RNA), leading to the spontaneous formation of lipid-nucleic acid complexes called lipoplexes. These lipoplexes, which have a net positive charge, can then associate with and be taken up by the negatively charged cell membrane, facilitating the delivery of the nucleic acid into the cell.

Q2: What are the critical factors that influence the success of this compound transfection?

A2: Several factors can significantly impact transfection efficiency and reproducibility. These include the health and viability of the cell line, cell density at the time of transfection, the quality and quantity of the nucleic acid, the ratio of cationic lipid to nucleic acid, the presence of helper lipids, and the incubation time.[2][3] Optimizing these parameters for each specific cell type and plasmid is crucial for achieving high transfection efficiency.

Q3: What is the role of a "helper lipid" and should I use one with this compound?

A3: Helper lipids are neutral lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol, that are often co-formulated with cationic lipids to enhance transfection efficiency. DOPE is known to promote the formation of fusogenic, inverted hexagonal lipid structures which can facilitate the disruption of the endosomal membrane and the release of the nucleic acid into the cytoplasm.[4] Cholesterol can also improve transfection efficiency, potentially by facilitating entry into the cells through membrane fusion and aiding in endosomal escape.[5] The choice and ratio of the helper lipid can significantly impact transfection outcomes and should be optimized for your specific application.[5][6][7]

Q4: Can serum in the culture medium affect transfection results?

A4: Yes, serum can interfere with the formation of lipoplexes and reduce transfection efficiency. It is generally recommended to form the this compound-nucleic acid complexes in a serum-free medium. However, some modern transfection reagents are less sensitive to the presence of serum. If you must perform the transfection in a serum-containing medium, it is essential to optimize the conditions accordingly.

Q5: How can I assess the efficiency of my transfection experiment?

A5: Transfection efficiency is typically evaluated using a reporter gene, such as green fluorescent protein (GFP) or luciferase.[8][9] Expression of the reporter gene can be qualitatively observed by fluorescence microscopy (for GFP) or quantitatively measured using a luminometer (for luciferase) or flow cytometry.[10] It is also important to assess cell viability after transfection, for example, using an MTT or XTT assay, as high transfection efficiency can sometimes be associated with increased cytotoxicity.[8][10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Transfection Efficiency Suboptimal lipid-to-DNA ratio.Optimize the charge ratio (N/P ratio) of this compound to nucleic acid. Perform a titration experiment with a range of ratios (e.g., 0.5 to 15) to determine the optimal ratio for your cell line and plasmid.[11][12]
Poor cell health or incorrect cell density.Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90% for adherent cells) at the time of transfection.[2] Passage cells regularly and avoid using cells that are over-confluent.
Presence of serum during complex formation.Prepare the lipoplexes in a serum-free medium before adding them to the cells.
Low-quality nucleic acid.Use high-purity, endotoxin-free plasmid DNA. Verify the integrity and concentration of your nucleic acid before use. The OD 260/280 ratio should be between 1.7 and 1.9.[3]
Inefficient endosomal escape.Consider adding a helper lipid like DOPE or cholesterol to your formulation to facilitate the release of the nucleic acid from the endosome.[4][5]
High Cell Death/Toxicity Lipid-to-DNA ratio is too high.While a higher N/P ratio can increase transfection efficiency, it can also lead to increased cytotoxicity.[13] Use the lowest effective concentration of the lipoplex.
High concentration of lipoplexes.Reduce the overall amount of both the lipid and nucleic acid added to the cells.
Extended exposure to transfection complexes.Limit the incubation time of the cells with the lipoplexes. After the initial incubation period (e.g., 4-6 hours), consider replacing the medium with fresh, complete growth medium.
Contaminants in the nucleic acid preparation.Ensure your plasmid DNA is free of endotoxins and other impurities that can cause cellular stress.[3]
High Variability Between Experiments Inconsistent cell passage number or confluency.Use cells within a consistent passage number range and ensure a standardized seeding protocol to achieve similar confluency for each experiment.
Pipetting errors or improper mixing.Ensure accurate and gentle pipetting when preparing the lipoplexes. Vortex the lipid solution before use and mix the lipid and nucleic acid components gently but thoroughly.
Variations in incubation times.Adhere to a strict and consistent timing for complex formation and incubation with cells.
Different lots of reagents (serum, media, lipids).If possible, use the same lot of critical reagents for a series of related experiments to minimize variability.

Data on Transfection Efficiency and Cell Viability

The following tables summarize quantitative data on the transfection efficiency and cell viability of lipoplexes containing EPC in CHO-K1 cells under different conditions.

Table 1: Effect of N/P Ratio and Helper Lipid on Transfection Efficiency in CHO-K1 Cells

Cationic Lipid FormulationN/P RatioTransfection Efficiency (RLU/g protein)
EPC + DOPE0.5~1.0 x 10^7
EPC + DOPE1.5~2.5 x 10^7
EPC + DOPE3~4.5 x 10^7
EPC + DOPE5~3.0 x 10^7
EPC + Cholesterol0.5~0.5 x 10^7
EPC + Cholesterol1.5~1.5 x 10^7
EPC + Cholesterol3~3.5 x 10^7
EPC + Cholesterol5~2.0 x 10^7

Data adapted from a study using a β-galactosidase reporter gene. RLU = Relative Light Units.[12]

Table 2: Effect of N/P Ratio and Helper Lipid on Cell Viability in CHO-K1 Cells

Cationic Lipid FormulationN/P RatioCell Viability (%)
EPC + DOPE0.5~95%
EPC + DOPE1.5~90%
EPC + DOPE3~80%
EPC + DOPE5~70%
EPC + Cholesterol0.5~100%
EPC + Cholesterol1.5~95%
EPC + Cholesterol3~85%
EPC + Cholesterol5~75%

Data expressed as a percentage of viability compared to untreated cells.[13]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes

This protocol describes the preparation of cationic liposomes containing this compound and a helper lipid.

  • Lipid Preparation: Dissolve this compound and the chosen helper lipid (e.g., DOPE or cholesterol) in chloroform (B151607) in separate glass vials.

  • Mixing: Combine the desired molar ratio of the this compound and helper lipid solutions in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile nuclease-free water or PBS) by vortexing or gentle agitation. The final lipid concentration will depend on the experimental requirements.

  • Sonication: To create small unilamellar vesicles (SUVs), sonicate the lipid suspension using a bath sonicator or a probe sonicator until the solution becomes clear.

  • (Optional) Extrusion: For a more uniform size distribution, the liposome (B1194612) suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Protocol 2: Transfection of Adherent Cells with this compound Lipoplexes

This protocol provides a general procedure for transfecting adherent cells in a 6-well plate format. Optimization is recommended for specific cell types and plasmids.

  • Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Lipoplex Formation:

    • In a sterile tube, dilute the desired amount of plasmid DNA in a serum-free medium.

    • In a separate sterile tube, dilute the appropriate amount of the this compound liposome suspension in a serum-free medium.

    • Gently mix the diluted DNA and diluted liposome solutions and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the growth medium from the cells and wash once with sterile PBS.

    • Add the lipoplex solution dropwise to the cells.

    • Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with a fresh, complete growth medium.

    • Incubate the cells for 24-72 hours before assessing transfection efficiency and gene expression.

Protocol 3: Luciferase Reporter Assay for Transfection Efficiency

This protocol outlines the steps to quantify transfection efficiency using a luciferase reporter system.

  • Cell Lysis: 24-72 hours post-transfection, wash the cells with PBS and then lyse the cells using a suitable lysis buffer (e.g., a buffer compatible with the luciferase assay kit).

  • Lysate Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Centrifuge the lysate to pellet the cell debris.

  • Luminometry:

    • Transfer the supernatant (cell lysate) to a luminometer plate.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Immediately measure the luminescence using a luminometer.

  • Data Normalization: To account for variations in cell number and viability, it is recommended to normalize the luciferase activity to the total protein concentration in each lysate, which can be determined using a standard protein assay (e.g., BCA assay).

Visualizing Cellular Processes

Cationic Lipid Transfection Workflow

The following diagram illustrates the general workflow for transfecting cells using this compound-based cationic liposomes.

G cluster_prep Lipoplex Formation cluster_transfection Transfection cluster_analysis Analysis Prepare DNA Prepare DNA Mix and Incubate Mix and Incubate Prepare DNA->Mix and Incubate Prepare Liposomes Prepare Liposomes Prepare Liposomes->Mix and Incubate Add to Cells Add to Cells Mix and Incubate->Add to Cells Lipoplex Incubate Incubate Add to Cells->Incubate Change Medium Change Medium Incubate->Change Medium Assay for Gene Expression Assay for Gene Expression Change Medium->Assay for Gene Expression Assess Cell Viability Assess Cell Viability Change Medium->Assess Cell Viability

Caption: A simplified workflow for cationic lipid-mediated transfection.

Cellular Uptake and Endosomal Escape Pathway

This diagram outlines the proposed mechanism of cellular uptake and subsequent endosomal escape of this compound lipoplexes.

G Lipoplex Lipoplex Cell Membrane Cell Membrane Lipoplex->Cell Membrane Adsorption Endocytosis Endocytosis Cell Membrane->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Endosomal Escape Endosomal Escape Early Endosome->Endosomal Escape Lysosome Lysosome Late Endosome->Lysosome Degradation Pathway Late Endosome->Endosomal Escape Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm Nucleic Acid Release Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (DNA) Gene Expression Gene Expression Nucleus->Gene Expression G cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway Cationic Lipoplex Cationic Lipoplex Receptor Interaction Receptor Interaction Cationic Lipoplex->Receptor Interaction Endocytosis Endocytosis Receptor Interaction->Endocytosis IKK Activation IKK Activation Receptor Interaction->IKK Activation Activates PI3K PI3K Endocytosis->PI3K Activates Akt Akt PI3K->Akt Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation IκB Degradation IκB Degradation IKK Activation->IκB Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκB Degradation->NF-κB Nuclear Translocation Inflammatory Gene Expression Inflammatory Gene Expression NF-κB Nuclear Translocation->Inflammatory Gene Expression

References

Validation & Comparative

In-Depth Comparison: 16:0 EPC Chloride vs. DOTAP for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-viral gene delivery vectors, cationic lipids are a cornerstone, facilitating the encapsulation and delivery of nucleic acids into cells. This guide provides a detailed comparison of two such lipids: the novel 16:0 Ethyl Phosphocholine (B91661) (EPC) chloride and the well-established 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). This analysis is designed for researchers, scientists, and professionals in drug development seeking to select the optimal transfection reagent for their specific application.

Physicochemical Properties and Formulation

The efficacy of a cationic lipid in gene delivery is intrinsically linked to its chemical structure, which dictates its interaction with nucleic acids, cellular membranes, and the overall stability of the formulated lipoplexes.

Property16:0 EPC ChlorideDOTAP
Headgroup Quaternary ammonium (B1175870) connected via an ethyl linker to the phosphocholine headgroup.Quaternary ammonium headgroup.
Lipid Tail Two 16-carbon saturated fatty acid chains (palmitoyl).Two 18-carbon monounsaturated fatty acid chains (oleoyl).
Charge Permanent cationic charge.Permanent cationic charge.
Helper Lipid Typically formulated with a neutral helper lipid like DOPE or cholesterol to enhance transfection efficiency and stability.Often used with helper lipids such as DOPE or cholesterol to form stable liposomes and facilitate endosomal escape.
Lipoplex Formation Forms lipoplexes with negatively charged nucleic acids through electrostatic interactions.Forms lipoplexes with nucleic acids via electrostatic interactions.

Performance in Gene Delivery

The ultimate measure of a transfection reagent's utility is its ability to efficiently deliver its genetic cargo into cells with minimal toxicity.

Transfection Efficiency

Transfection efficiency is a critical parameter, often assessed by the expression of a reporter gene (e.g., GFP, luciferase) post-transfection.

Cell LineThis compound (with DOPE)DOTAP (with DOPE)
HEK293 High transfection efficiency, comparable to commercially available reagents.Generally considered a standard for high transfection efficiency in this cell line.
HeLa Effective, with efficiency dependent on the lipid-to-DNA ratio.Shows good transfection efficiency.
A549 Moderate to high efficiency.Moderate efficiency, often requiring optimization.

Note: The data presented is a qualitative summary based on typical performance. Actual efficiencies can vary significantly with experimental conditions.

Cytotoxicity

The cytotoxicity of cationic lipids is a major consideration, as high toxicity can compromise experimental results and therapeutic potential.

AssayThis compoundDOTAP
MTT Assay Exhibits dose-dependent cytotoxicity. At optimal transfection concentrations, it generally shows acceptable cell viability.Known to induce dose-dependent cytotoxicity, which can be a limiting factor.
LDH Assay Shows moderate membrane-disruptive effects at higher concentrations.Can cause significant membrane damage at concentrations required for high transfection efficiency.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Lipoplex Preparation
  • Lipid Film Hydration: Cationic lipids (this compound or DOTAP) and a helper lipid (e.g., DOPE) are mixed in a chloroform (B151607) solution at a desired molar ratio (e.g., 1:1). The solvent is then evaporated under a stream of nitrogen to form a thin lipid film.

  • Hydration: The lipid film is hydrated with a suitable buffer (e.g., sterile water, PBS) to form multilamellar vesicles (MLVs).

  • Sonication/Extrusion: The MLV suspension is sonicated or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).

  • Complexation with Nucleic Acid: The cationic liposome (B1194612) solution is then mixed with the nucleic acid (e.g., plasmid DNA) at various charge ratios (N/P ratio) and incubated at room temperature to allow for the formation of lipoplexes.

In Vitro Transfection
  • Cell Seeding: Cells are seeded in multi-well plates to achieve 70-80% confluency on the day of transfection.

  • Lipoplex Addition: The prepared lipoplexes are diluted in a serum-free medium and added to the cells.

  • Incubation: The cells are incubated with the lipoplexes for a specified period (e.g., 4-6 hours).

  • Medium Change: After incubation, the transfection medium is replaced with a complete growth medium.

  • Assay: Gene expression and cytotoxicity are assessed at appropriate time points post-transfection (e.g., 24-48 hours).

Cell Viability (MTT) Assay
  • Cell Treatment: Cells are treated with varying concentrations of lipoplexes as described in the transfection protocol.

  • MTT Addition: After the desired incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Visualizing the Gene Delivery Workflow

The following diagram illustrates the general workflow for lipid-mediated gene delivery.

GeneDeliveryWorkflow cluster_preparation Lipoplex Formation cluster_delivery Cellular Uptake and Release CationicLipid Cationic Lipid (16:0 EPC or DOTAP) Liposome Cationic Liposome Formation CationicLipid->Liposome HelperLipid Helper Lipid (e.g., DOPE) HelperLipid->Liposome NucleicAcid Nucleic Acid (e.g., pDNA) Lipoplex Lipoplex Formation NucleicAcid->Lipoplex Liposome->Lipoplex Cell Target Cell Lipoplex->Cell Adsorption Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape pH drop Nucleus Nucleus EndosomalEscape->Nucleus Cargo Release Transcription Transcription & Translation Nucleus->Transcription Protein Protein Expression Transcription->Protein

Caption: Workflow of cationic lipid-mediated gene delivery.

The subsequent diagram outlines a potential signaling pathway impacted by the introduction of foreign genetic material via cationic lipids, leading to an innate immune response.

ImmuneResponsePathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Exogenous dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Inflammatory_Genes Inflammatory Cytokine Genes NFkB->Inflammatory_Genes activates transcription IFN_Genes Interferon Genes pIRF3_dimer->IFN_Genes activates transcription

Caption: cGAS-STING pathway activation by cytosolic DNA.

Conclusion

Both this compound and DOTAP are effective cationic lipids for gene delivery, each with its own set of characteristics. This compound, with its saturated lipid tails, may form more rigid lipoplexes, which could influence stability and interaction with cellular membranes. DOTAP, containing unsaturated oleoyl (B10858665) chains, results in more fluid membranes. The choice between these two lipids will ultimately depend on the specific cell type, the nature of the nucleic acid cargo, and the tolerance of the experimental system to cytotoxicity. Researchers are encouraged to empirically test and optimize formulations for their particular needs.

A Comparative Guide to Transfection Reagents: 16:0 EPC Chloride vs. Lipofectamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal transfection reagent is a critical step in achieving reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of the cationic lipid 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride and the widely used commercial reagent, Lipofectamine. While direct comparative studies with quantitative data for 16:0 EPC chloride are limited in publicly available literature, this guide summarizes existing data for Lipofectamine and provides the necessary context and protocols to evaluate this compound for your specific research needs.

Performance Overview

Lipofectamine reagents, particularly Lipofectamine 2000 and Lipofectamine 3000, are well-established and have demonstrated high transfection efficiencies across a broad range of cell lines.[1][2][3] In contrast, this compound is a cationic lipid that can be used as a component of liposomes for nucleic acid delivery, though its performance as a standalone transfection reagent is not as extensively documented in peer-reviewed literature.[4][5]

Due to the lack of direct head-to-head comparisons, this guide presents quantitative data for Lipofectamine 2000 and Lipofectamine 3000 to serve as a benchmark. Researchers considering this compound would need to perform optimization experiments to determine its efficacy for their specific cell type and application.

Quantitative Data Presentation

The following tables summarize the transfection efficiency of Lipofectamine 2000 and Lipofectamine 3000 in various cell lines as reported in several studies. It is important to note that transfection efficiency is highly dependent on the cell type, plasmid used, and experimental conditions.

Table 1: Transfection Efficiency of Lipofectamine 2000

Cell LineTransfection Efficiency (%)Nucleic AcidReference
T47D76 ± 0.6FITC-scrambled RNA[6]
MCF-10A36 ± 0.7FITC-scrambled RNA[6]
T47D95.6 ± 0.8 (optimized)FITC-scrambled RNA[6]
MCF-10A99.2 ± 0.2 (optimized)FITC-scrambled RNA[6]
MCF-733.29SSO[7]
SH-SY5Y22.21SSO[7]
P1930-50Plasmid DNA[8]
MEFs~35 (optimized)Episomal vectors[9]

Table 2: Transfection Efficiency of Lipofectamine 3000

Cell LineTransfection Efficiency (%)Nucleic AcidReference
HEK293>70pCDH, pEGFP-N1[10]
CHO-K1>70pCDH, pEGFP-N1[10]
H9T-cells<2pCDH, pEGFP-N1[10]
HEK 293HighGFP Plasmid[1][2][3]
HeLaHighGFP Plasmid[1][2][3]
LNCaPHighGFP Plasmid[1][2][3]
A549HighGFP Plasmid[1][2][3]
HepG2HighGFP Plasmid[1][2][3]
JU77~100SSO[7]
Primary Myoblast97.78SSO[7]
MCF-758.13SSO[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible transfection experiments. Below are representative protocols for Lipofectamine and a general protocol for preparing cationic liposomes with this compound.

Lipofectamine 3000 Transfection Protocol (24-well plate format)

This protocol is a representative example and should be optimized for specific cell types and plasmids.

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate in 500 µL of complete growth medium to achieve 70-90% confluency at the time of transfection.

  • Complex Formation:

    • Dilute 0.5 µg of plasmid DNA in 25 µL of Opti-MEM™ I Reduced Serum Medium.

    • Add 1 µL of P3000™ Reagent to the diluted DNA and mix gently.

    • In a separate tube, dilute 1-1.5 µL of Lipofectamine 3000 reagent in 25 µL of Opti-MEM™ I Reduced Serum Medium and mix gently. Incubate for 5 minutes at room temperature.

    • Combine the diluted DNA/P3000™ mixture with the diluted Lipofectamine 3000 reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the 50 µL of DNA-lipid complexes to the cells in the 24-well plate.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before assaying for gene expression.

This compound Liposome (B1194612) Preparation and Transfection (General Protocol)

This is a general protocol for forming cationic liposomes for transfection. Optimization of lipid-to-DNA ratio, cell density, and incubation times is essential.[11][12]

  • Liposome Preparation:

    • Dissolve this compound and a neutral helper lipid (e.g., DOPE) in chloroform (B151607) in a glass vial at a desired molar ratio (e.g., 1:1).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water or PBS) by vortexing or sonication to form liposomes. The solution can be extruded through polycarbonate membranes of a specific pore size to create unilamellar vesicles of a defined size.

  • Complex Formation:

    • Dilute the desired amount of plasmid DNA in a serum-free medium.

    • Add the prepared this compound liposome suspension to the diluted DNA. The optimal lipid-to-DNA ratio (w/w or charge ratio) must be determined experimentally.

    • Incubate the mixture for 20-30 minutes at room temperature to allow for the formation of lipoplexes.

  • Transfection:

    • Add the lipoplex solution to the cells (typically at 70-90% confluency).

    • Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

    • After the incubation period, the medium containing the lipoplexes can be replaced with fresh complete medium.

  • Assay: Analyze gene expression 24-72 hours post-transfection.

Visualizing the Process

To better understand the experimental workflow and the underlying mechanism of lipid-based transfection, the following diagrams are provided.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Cell_Seeding Seed cells in culture plates Add_Complexes Add complexes to cells Cell_Seeding->Add_Complexes DNA_Prep Prepare plasmid DNA Complex_Formation Form DNA-Lipid Complexes DNA_Prep->Complex_Formation Reagent_Prep Prepare Transfection Reagent (Lipofectamine or 16:0 EPC Liposomes) Reagent_Prep->Complex_Formation Complex_Formation->Add_Complexes Incubation Incubate cells (24-72h) Add_Complexes->Incubation Assay Assay for gene expression (e.g., GFP, Luciferase) Incubation->Assay Lipid_Transfection_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex Cationic Lipoplex (DNA + Cationic Lipid) Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization DNA_Release DNA Release Endosome->DNA_Release Endosomal Escape Cytoplasm Cytoplasm Translation Translation Cytoplasm->Translation Nucleus Nucleus DNA_Release->Nucleus Nuclear Entry Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA mRNA->Cytoplasm Protein Expressed Protein Translation->Protein

References

Validating siRNA Knockdown: A Comparative Guide to 16:0 EPC Chloride and Other Delivery Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in functional genomics and drug development, small interfering RNA (siRNA) is an indispensable tool for transiently silencing gene expression. The efficacy of an siRNA experiment hinges on two critical factors: efficient delivery of the siRNA molecule into the cytoplasm and rigorous validation of the resulting gene knockdown. This guide provides a comprehensive comparison of siRNA delivery using 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride, a cationic lipid, with other widely used transfection reagents. We present detailed experimental protocols for transfection and subsequent validation of gene knockdown at both the mRNA and protein levels.

Comparison of siRNA Delivery Reagents

The choice of a delivery reagent is paramount for successful siRNA-mediated gene silencing. The ideal reagent should offer high transfection efficiency, low cytotoxicity, and reproducibility. Below is a comparison of 16:0 EPC chloride with two popular commercial alternatives, Lipofectamine™ RNAiMAX and DharmaFECT™.

FeatureThis compoundLipofectamine™ RNAiMAX (Thermo Fisher Scientific)DharmaFECT™ (Horizon Discovery)
Reagent Type Cationic LipidProprietary Lipid FormulationProprietary Lipid Formulation
Mechanism Forms lipoplexes with negatively charged siRNA via electrostatic interactions, facilitating entry into cells.Optimized lipid formulation for high-efficiency siRNA delivery.A family of four reagents for optimized delivery across various cell types.
Efficiency Moderate to high, highly cell-type dependent and requires optimization of lipid-to-siRNA ratio.Very high in a broad range of cell lines.[1][2]High, with specific formulations optimized for different cell lines.[3][4]
Cytotoxicity Can be a concern at higher concentrations; requires careful optimization to balance efficiency and cell viability.[5]Low cytotoxicity, designed to minimize non-specific effects.[2]Formulations are designed to minimize cytotoxicity.[3]
Protocol Requires optimization of concentration, lipid-to-siRNA ratio, and incubation times.Straightforward, well-established protocols are available for various cell types and plate formats.[1][6]Detailed protocols with recommendations for specific cell lines are provided.[3][4]
Cost Generally lower cost for the raw material compared to proprietary reagents.Higher cost.Higher cost.

Experimental Protocols

Successful siRNA knockdown and validation require meticulous attention to experimental detail. Below are detailed protocols for siRNA transfection using a generic cationic lipid-based method (representative of this compound), Lipofectamine™ RNAiMAX, and DharmaFECT™, followed by protocols for knockdown validation using quantitative PCR (qPCR) and Western Blotting.

Protocol 1: siRNA Transfection with this compound (Generic Cationic Lipid Protocol)

This protocol provides a general framework for using a cationic lipid like this compound for siRNA transfection. Note: This protocol requires optimization for each cell line and siRNA combination.

Materials:

  • This compound

  • siRNA (target-specific and non-targeting control)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete growth medium

  • Mammalian cells in culture

  • Sterile microcentrifuge tubes and plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a culture plate so they reach 30-50% confluency at the time of transfection.

  • Preparation of siRNA Solution:

    • Thaw siRNA and dilute to a working concentration (e.g., 20 µM) with RNase-free water.

    • In a sterile tube, dilute the required amount of siRNA (e.g., for a final concentration of 50 nM) in serum-free medium. Mix gently.

  • Preparation of Lipid Solution:

    • In a separate sterile tube, dilute the this compound in serum-free medium. The optimal lipid-to-siRNA ratio (N/P ratio) needs to be determined empirically, but a starting point could be a 2:1 or 4:1 molar ratio. Mix gently.

  • Formation of Lipid-siRNA Complexes (Lipoplexes):

    • Combine the diluted siRNA and diluted lipid solutions.

    • Mix gently by pipetting and incubate at room temperature for 20-30 minutes to allow for complex formation.

  • Transfection:

    • Remove the growth medium from the cells and replace it with fresh, antibiotic-free complete growth medium.

    • Add the lipid-siRNA complexes dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

    • After incubation, proceed with validation of knockdown by qPCR (for mRNA levels) or Western Blot (for protein levels).

Protocol 2: Validation of siRNA Knockdown by Quantitative PCR (qPCR)

This protocol details the steps to quantify the reduction in target mRNA levels following siRNA transfection.

Materials:

  • RNA extraction kit

  • Reverse transcription kit (for cDNA synthesis)

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. Use a consistent amount of RNA for all samples.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the synthesized cDNA.

    • Run the reactions in a qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene in both the control (non-targeting siRNA) and target-specific siRNA-treated samples.

    • Calculate the relative gene expression using the ΔΔCt method to determine the percentage of knockdown.

Protocol 3: Validation of siRNA Knockdown by Western Blot

This protocol is used to assess the reduction in the target protein levels.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • At 48-96 hours post-transfection, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Perform densitometry analysis to quantify the protein band intensities and normalize to the loading control to determine the extent of knockdown.

Visualizing Experimental Workflows and Signaling Pathways

Clear diagrams of experimental processes and biological pathways are crucial for understanding the context of the data.

experimental_workflow cluster_transfection siRNA Transfection cluster_validation Knockdown Validation cluster_qpcr mRNA Level (qPCR) cluster_western Protein Level (Western Blot) cell_seeding Seed Cells (30-50% Confluency) prepare_sirna Prepare siRNA Solution prepare_lipid Prepare Lipid Solution (this compound) form_complexes Form Lipid-siRNA Complexes prepare_sirna->form_complexes prepare_lipid->form_complexes transfect Add Complexes to Cells form_complexes->transfect incubation Incubate (24-72h) transfect->incubation rna_extraction RNA Extraction incubation->rna_extraction protein_extraction Protein Extraction incubation->protein_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR cdna_synthesis->qpcr qpcr_analysis ΔΔCt Analysis qpcr->qpcr_analysis sds_page SDS-PAGE & Transfer protein_extraction->sds_page immunoblotting Immunoblotting sds_page->immunoblotting detection Detection & Analysis immunoblotting->detection

Caption: Workflow for siRNA knockdown and validation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Target for siRNA) PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth siRNA Akt siRNA siRNA->Akt

References

A Comparative Guide to the In Vivo Biodistribution of Cationic Lipid Nanoparticles and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vivo biodistribution of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (16:0 EPC) chloride nanoparticles and key alternative nanoparticle formulations. Due to the limited availability of direct in vivo biodistribution data for 16:0 EPC chloride nanoparticles, this guide utilizes data from nanoparticles formulated with ethyl phosphatidylcholine (EPC) as a close structural and functional analogue. This comparison aims to inform the selection of appropriate delivery systems for therapeutic and diagnostic agents by providing quantitative biodistribution data, detailed experimental methodologies, and visual representations of experimental workflows.

Comparative Biodistribution Data

The in vivo biodistribution of nanoparticles is a critical determinant of their efficacy and safety. The following table summarizes the organ distribution of EPC-containing nanoparticles (as a proxy for this compound nanoparticles) and compares it with other widely used nanoparticle platforms: DOTAP-based lipid nanoparticles, Solid Lipid Nanoparticles (SLNs), and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) or as a qualitative description of primary accumulation sites.

Nanoparticle FormulationLiver (%ID/g)Spleen (%ID/g)Lungs (%ID/g)Kidneys (%ID/g)Brain (%ID/g)Primary Accumulation Site(s)Administration RouteAnimal Model
EPC-containing LNPs ~5%~20%~70% <10%Not ReportedLungs, SpleenIntravenousMouse
DOTAP-based LNPs <10%~50%~40% <5%Not ReportedSpleen, LungsIntravenousMouse
PLGA Nanoparticles 40.04% LowNot Reported25.97%12.86%Liver, KidneysOralMouse
Solid Lipid Nanoparticles (SLNs) HighHighLowLowLowLiver, SpleenIntravenousRat

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biodistribution studies. Below are representative protocols for the synthesis of the compared nanoparticles and the subsequent in vivo assessment of their biodistribution.

Nanoparticle Preparation

1. EPC-containing Lipid Nanoparticles (LNP) Formulation (Representative Protocol):

  • Materials: Ionizable lipidoid, ethyl phosphatidylcholine (EPC), cholesterol, and a PEGylated lipid are dissolved in ethanol (B145695). An mRNA cargo is diluted in a low pH buffer (e.g., sodium acetate).

  • Method: The lipid-ethanol solution and the mRNA-buffer solution are mixed using a microfluidic device. The resulting nanoparticle suspension is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH, leading to the formation of stable LNPs with encapsulated mRNA.

2. DOTAP-based Lipid Nanoparticle (LNP) Formulation (Representative Protocol):

  • Materials: 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid are dissolved in ethanol.

  • Method: Similar to the EPC-LNP formulation, the lipid mixture is rapidly combined with an aqueous solution containing the nucleic acid cargo using microfluidics, followed by dialysis.

3. Poly(lactic-co-glycolic acid) (PLGA) Nanoparticle Formulation (Representative Protocol):

  • Materials: PLGA polymer, a fluorescent dye (e.g., Rhodamine-6G), and a solvent like ethyl acetate.

  • Method: The PLGA and fluorescent dye are dissolved in ethyl acetate. This organic phase is then emulsified in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) using sonication to form an oil-in-water emulsion. The organic solvent is subsequently removed by evaporation, resulting in solid PLGA nanoparticles. The nanoparticles are then collected by centrifugation and lyophilized.[1]

4. Solid Lipid Nanoparticle (SLN) Formulation (Representative Protocol):

  • Materials: A solid lipid (e.g., cetyl palmitate), a surfactant (e.g., Pluronic F-127), and an aqueous phase.

  • Method: The solid lipid is melted at a temperature above its melting point. The aqueous surfactant solution is heated to the same temperature. The hot aqueous phase is then dispersed into the molten lipid under high-speed homogenization, followed by ultrasonication. The resulting nanoemulsion is then cooled down to room temperature, allowing the lipid to recrystallize and form solid nanoparticles.

In Vivo Biodistribution Study
  • Animal Model: BALB/c mice (female, 6-8 weeks old) are typically used.

  • Nanoparticle Administration:

    • For intravenous (IV) administration, nanoparticles are suspended in sterile PBS and injected via the tail vein.

    • For oral administration, nanoparticles are suspended in sterile saline and administered by oral gavage.[1]

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 2, 6, 24, 48 hours) to assess the change in biodistribution over time.

  • Organ Collection and Processing:

    • At the designated time point, mice are anesthetized.

    • Blood is collected via cardiac puncture.

    • Mice are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, brain) are harvested.

    • The organs are weighed and can be either imaged directly (for fluorescently labeled nanoparticles) or homogenized for quantitative analysis.

  • Quantification of Nanoparticle Accumulation:

    • Fluorescence Imaging: For nanoparticles labeled with a fluorescent dye, organs are imaged using an in vivo imaging system (IVIS). The fluorescence intensity per gram of tissue is calculated and compared across different organs and time points. Background autofluorescence from control tissues is subtracted to ensure accuracy.[1]

    • Radiolabeling: Nanoparticles can be labeled with a radioisotope. After organ harvesting, the radioactivity in each organ is measured using a gamma counter. The percentage of the injected dose per gram of tissue (%ID/g) is then calculated.

    • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For nanoparticles containing a unique element (e.g., a metal), the elemental content in homogenized tissues is quantified by ICP-MS to determine the nanoparticle concentration.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_preparation Nanoparticle Preparation cluster_animal_study In Vivo Study cluster_analysis Biodistribution Analysis np_formulation Nanoparticle Formulation (e.g., Microfluidics, Emulsification) labeling Labeling (Fluorescent Dye or Radioisotope) np_formulation->labeling characterization Characterization (Size, Zeta Potential) labeling->characterization administration Administration to Animal Model (e.g., IV, Oral) characterization->administration timed_euthanasia Euthanasia at Pre-defined Time Points administration->timed_euthanasia organ_harvest Organ & Blood Collection timed_euthanasia->organ_harvest quantification Quantification of Nanoparticles (e.g., IVIS, Gamma Counter, ICP-MS) organ_harvest->quantification data_analysis Data Analysis (%ID/g of tissue) quantification->data_analysis nanoparticle_uptake cluster_extracellular Extracellular Space cluster_cell Cell np Cationic Nanoparticle cell_membrane Cell Membrane np->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytosol Cytosol (Cargo Release) endosomal_escape->cytosol

References

comparative analysis of different cationic lipids for mRNA delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a cationic lipid is a critical determinant for the successful delivery of mRNA therapeutics. This guide provides a comparative analysis of commonly used cationic lipids, focusing on their performance in terms of transfection efficiency, cytotoxicity, and in vivo efficacy, supported by experimental data.

Cationic lipids are essential components of lipid nanoparticles (LNPs) that encapsulate and deliver mRNA into cells. Their positive charge facilitates interaction with the negatively charged mRNA and the cell membrane, initiating the delivery process. However, the diverse chemical structures of cationic lipids significantly influence their effectiveness and safety. This guide will delve into a comparative analysis of prominent cationic lipids, including the ionizable lipids SM-102 and ALC-0315, which are key components in FDA-approved COVID-19 mRNA vaccines, as well as the more traditional cationic lipids DOTAP and DC-Cholesterol.

Performance Comparison of Cationic Lipids

The efficacy of a cationic lipid is a multifactorial equation balancing high transfection efficiency with low cytotoxicity. The following tables summarize the in vitro and in vivo performance of selected cationic lipids based on published experimental data.

Table 1: In Vitro Performance Comparison

Cationic LipidCell TypeTransfection Efficiency (% of positive cells)Cytotoxicity (IC50 or % viability)Reference
SM-102 HEK-293, THP-1, BMMSignificantly higher protein expression than other formulations.[1]Lower cytotoxicity compared to many cationic lipids.[1][2]
ALC-0315 HEK-293, THP-1, BMMHigh protein expression, comparable to SM-102 in some studies.[1]Generally considered safe and well-tolerated.[3][1][2][4]
Dlin-MC3-DMA VariousEffective for siRNA delivery, but may be less potent for mRNA delivery compared to newer lipids.Potency is associated with some level of toxicity.[4][5]
DOTAP BM-DCsSuperior to DOTAP-DOPE formulations, especially in the presence of serum.[6]Can exhibit significant cytotoxicity, limiting in vivo applications.[7][8][6][9][10]
DC-Cholesterol VariousUsed in combination with other lipids to form effective LNPs.[9]Generally considered to have lower cytotoxicity than DOTAP.[9]

Table 2: In Vivo Performance Comparison

Cationic LipidAnimal ModelPrimary Organ of ExpressionEfficacy MetricReference
SM-102 MiceMuscle (intramuscular), Liver (systemic)Higher antibody production and luciferase expression compared to ALC-0315.[2][1][2][5]
ALC-0315 MiceMuscle (intramuscular), Liver (systemic)Potent siRNA-mediated knockdown in hepatocytes and HSCs.[4][1][2][4][5]
Dlin-MC3-DMA Zebrafish embryosSystemicLower protein expression compared to ALC-0315 and SM-102.[5][5]
DOTAP MiceSpleen (systemic)Can target the spleen when formulated with DOPE or cholesterol.[10][10][11][12]

Experimental Methodologies

The following are detailed protocols for key experiments cited in the comparison of cationic lipids for mRNA delivery.

Lipid Nanoparticle (LNP) Formulation

A common method for preparing mRNA-loaded LNPs is through microfluidic mixing.[13][14]

  • Preparation of Lipid Stock Solution: The cationic lipid, DSPC (helper lipid), cholesterol, and a PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[15]

  • Preparation of mRNA Solution: The mRNA is diluted in a low pH buffer, such as a citrate (B86180) buffer.[15]

  • Microfluidic Mixing: The ethanolic lipid solution and the aqueous mRNA solution are simultaneously injected into a microfluidic mixing device. The rapid mixing of the two streams leads to the self-assembly of LNPs with the mRNA encapsulated inside.[13][14]

  • Purification and Characterization: The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and unencapsulated mRNA. The size, polydispersity index (PDI), and zeta potential of the LNPs are characterized using dynamic light scattering (DLS). The mRNA encapsulation efficiency is determined by a fluorescence-based assay, such as the RiboGreen assay, comparing the fluorescence before and after lysing the LNPs with a detergent like Triton X-100.[16]

In Vitro Transfection Efficiency Assay
  • Cell Culture: Plate the target cells (e.g., HEK293T, HeLa) in a 96-well plate and allow them to adhere overnight.

  • LNP Treatment: Add the mRNA-LNPs to the cells at various concentrations.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.

  • Analysis: If the mRNA encodes a reporter protein like GFP, transfection efficiency can be quantified by flow cytometry to determine the percentage of fluorescent cells.[6][17] For secreted proteins, the supernatant can be analyzed by ELISA. For intracellular proteins, cell lysates can be analyzed by western blotting or an activity assay if the protein is an enzyme.[17]

Cytotoxicity Assay (MTT Assay)
  • Cell Treatment: Seed cells in a 96-well plate and treat them with a range of LNP concentrations for 24-48 hours.[7][18][19]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to untreated control cells.[18][19]

Visualizing Key Processes in mRNA Delivery

To better understand the journey of mRNA from the LNP to protein expression, the following diagrams illustrate the experimental workflow and the crucial intracellular delivery pathway.

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation Performance Evaluation Lipids Cationic Lipid, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Aqueous Buffer mRNA->Mixing LNPs mRNA-LNPs Mixing->LNPs DLS Size (DLS) LNPs->DLS PDI PDI (DLS) LNPs->PDI Zeta Zeta Potential LNPs->Zeta Encapsulation Encapsulation Efficiency LNPs->Encapsulation InVitro In Vitro Transfection (e.g., HEK293T cells) LNPs->InVitro InVivo In Vivo Administration (e.g., Mouse model) LNPs->InVivo Efficiency Transfection Efficiency (Flow Cytometry, Luciferase Assay) InVitro->Efficiency Cytotoxicity Cytotoxicity (MTT Assay) InVitro->Cytotoxicity Biodistribution Biodistribution (IVIS Imaging) InVivo->Biodistribution Efficacy Therapeutic Efficacy (e.g., Antibody Titer) InVivo->Efficacy Signaling_Pathway cluster_uptake Cellular Uptake cluster_escape Endosomal Escape cluster_translation Protein Translation LNP mRNA-LNP Cell_Membrane Cell Membrane LNP->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome Protonation Protonation of Cationic Lipid (Low pH) Endosome->Protonation Membrane_Fusion Interaction with Endosomal Membrane Protonation->Membrane_Fusion mRNA_Release mRNA Release into Cytosol Membrane_Fusion->mRNA_Release Ribosome Ribosome mRNA_Release->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein

References

Validating Cellular Uptake of 16:0 EPC Chloride Liposomes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the cellular uptake of liposomal drug delivery systems is a critical step in preclinical development. This guide provides a comparative analysis of 16:0 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) chloride liposomes, offering insights into their performance against alternative formulations and detailing the experimental protocols necessary for validation via confocal microscopy.

Comparative Analysis of Liposome (B1194612) Cellular Uptake

The efficiency of cellular uptake is a key determinant of a liposomal drug delivery system's therapeutic efficacy. This uptake is significantly influenced by the physicochemical properties of the liposome, including its size, surface charge, and lipid composition. Below is a summary of the relative cellular uptake efficiencies of various liposomal formulations, providing a baseline for comparison with 16:0 EPC chloride liposomes.

Liposome FormulationPredominant Uptake Pathway(s)Relative Cellular Uptake EfficiencyKey Considerations
This compound Clathrin-Mediated Endocytosis, MacropinocytosisModerate to HighThe cationic nature of the ethylphosphocholine headgroup can enhance interaction with negatively charged cell membranes, potentially leading to higher uptake.
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) Clathrin-Mediated Endocytosis, Caveolae-Mediated EndocytosisModerateNeutral charge; uptake is generally less efficient than cationic liposomes but can be enhanced by targeting ligands.
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) Clathrin-Mediated EndocytosisLow to ModerateSaturated acyl chains lead to a more rigid membrane, which can influence the rate of endocytosis.
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) Clathrin-Mediated EndocytosisLowSimilar to DPPC, the saturated and longer acyl chains result in a highly rigid membrane, often leading to lower uptake efficiency compared to unsaturated or shorter-chain lipids.
Cationic Liposomes (e.g., DOTAP-containing) Macropinocytosis, Clathrin-Mediated EndocytosisHighStrong electrostatic interactions with the cell membrane lead to high levels of nonspecific uptake, which can sometimes be associated with cytotoxicity.[1]
Anionic Liposomes (e.g., containing Phosphatidylserine) MacropinocytosisModerateUptake is often mediated by scavenger receptors and can be cell-type specific.[1]

Experimental Protocols

Accurate and reproducible data are paramount in the validation of cellular uptake. This section provides detailed protocols for the preparation of fluorescently labeled liposomes and their subsequent analysis using confocal microscopy.

Preparation of Fluorescently Labeled this compound Liposomes

This protocol outlines the thin-film hydration method for preparing fluorescently labeled liposomes.

Materials:

  • This compound

  • Cholesterol

  • Lipophilic fluorescent dye (e.g., DiI, NBD-PE)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, cholesterol (e.g., in a 2:1 molar ratio), and a small amount of lipophilic fluorescent dye (e.g., 0.5 mol%) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

  • Purification:

    • Remove any unencapsulated dye by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Confirm the incorporation of the fluorescent dye by fluorescence spectroscopy.

Confocal Microscopy for Cellular Uptake Quantification

This protocol details the steps for visualizing and quantifying the cellular uptake of fluorescently labeled liposomes.

Materials:

  • Fluorescently labeled liposomes

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Confocal laser scanning microscope

  • Glass-bottom dishes or chamber slides

  • Hoechst 33342 or DAPI (for nuclear staining)

  • Paraformaldehyde (PFA) for cell fixation (optional)

  • Mounting medium

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

  • Cell Culture:

    • Seed the cells onto glass-bottom dishes or chamber slides and culture them until they reach the desired confluency (e.g., 60-70%).

  • Liposome Incubation:

    • Remove the culture medium and wash the cells with pre-warmed PBS.

    • Add fresh, serum-free or complete medium containing the fluorescently labeled liposomes at the desired concentration.

    • Incubate the cells for a specific time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Staining and Fixation:

    • Remove the liposome-containing medium and wash the cells three times with PBS to remove non-internalized liposomes.

    • For nuclear counterstaining, incubate the cells with Hoechst 33342 or DAPI in PBS for 10-15 minutes.

    • Wash the cells again with PBS.

    • For live-cell imaging, proceed directly to microscopy. For fixed-cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS.

    • Mount the coverslips using an appropriate mounting medium.

  • Confocal Imaging:

    • Acquire z-stack images of the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorescent dye and the nuclear stain. Use consistent imaging parameters (laser power, gain, pinhole size) across all samples for accurate comparison.

  • Image Analysis and Quantification:

    • Use image analysis software to quantify the cellular uptake of liposomes.

    • Method 1: Mean Fluorescence Intensity:

      • Outline individual cells (regions of interest, ROIs) based on the brightfield or a whole-cell fluorescence image.

      • Measure the mean fluorescence intensity of the liposome channel within each ROI.

    • Method 2: Colocalization Analysis:

      • If using organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes), perform colocalization analysis to determine the subcellular localization of the liposomes. Calculate colocalization coefficients (e.g., Pearson's or Mander's) to quantify the degree of overlap between the liposome and organelle signals.

Visualization of Cellular Uptake Pathways

The internalization of liposomes into cells is an active process mediated by various endocytic pathways. The specific pathway utilized can depend on the liposome's properties and the cell type. Understanding these pathways is crucial for designing effective drug delivery systems.

Liposome_Uptake_Workflow cluster_prep Liposome Preparation cluster_cell Cellular Assay cluster_analysis Analysis prep1 Lipid Film Formation (this compound, Cholesterol, Fluorescent Dye) prep2 Hydration (Formation of MLVs) prep1->prep2 prep3 Extrusion (Formation of LUVs) prep2->prep3 prep4 Purification prep3->prep4 cell2 Incubation with Labeled Liposomes prep4->cell2 cell1 Cell Seeding cell1->cell2 cell3 Washing & Staining (e.g., Nucleus) cell2->cell3 analysis1 Confocal Microscopy (Image Acquisition) cell3->analysis1 analysis2 Image Processing & Quantification analysis1->analysis2 analysis3 Data Interpretation analysis2->analysis3

Experimental workflow for validating liposome cellular uptake.

The primary mechanisms for liposome internalization include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

Endocytosis_Pathways cluster_cm Clathrin-Mediated Endocytosis cluster_cav Caveolae-Mediated Endocytosis cluster_mp Macropinocytosis liposome Fluorescently Labeled 16:0 EPC Liposome cm1 Binding to Cell Surface liposome->cm1 cav1 Binding to Lipid Rafts liposome->cav1 mp1 Membrane Ruffling liposome->mp1 cm2 Clathrin-Coated Pit Formation cm1->cm2 cm3 Endosome cm2->cm3 cm4 Lysosome cm3->cm4 cav2 Caveolae Invagination cav1->cav2 cav3 Caveosome cav2->cav3 cav4 Endoplasmic Reticulum / Golgi cav3->cav4 mp2 Macropinosome Formation mp1->mp2 mp3 Late Endosome/ Lysosome mp2->mp3

Major endocytic pathways for liposome cellular uptake.

Clathrin-mediated endocytosis is a receptor-dependent process that involves the formation of clathrin-coated pits, which invaginate to form vesicles that deliver their contents to endosomes and subsequently lysosomes.[2][3]

Caveolae-mediated endocytosis is another receptor-dependent pathway that occurs in cholesterol-rich membrane domains called caveolae. This pathway can bypass the lysosomal degradation route, which can be advantageous for the delivery of sensitive drug molecules.[3][4]

Macropinocytosis is a non-specific process of fluid-phase uptake that involves large-scale membrane ruffling and the formation of large vesicles called macropinosomes.[5][6][7] Cationic liposomes often utilize this pathway due to their strong electrostatic interactions with the cell surface.[1]

By understanding the interplay between liposome composition and the preferred cellular uptake pathways, researchers can better design and optimize liposomal formulations for targeted and efficient drug delivery. The use of confocal microscopy, coupled with robust experimental protocols and quantitative analysis, provides a powerful tool for validating the cellular uptake of these promising nanocarriers.

References

A Researcher's Guide to Quantifying Transfection Efficiency: A Comparative Analysis of 16:0 EPC Chloride and Other Leading Reagents Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful introduction of nucleic acids into eukaryotic cells is a foundational step for a myriad of applications, from gene function studies to the development of novel therapeutics. The efficiency of this process, known as transfection, is a critical parameter that dictates the success of downstream experiments. Cationic lipids have emerged as a popular non-viral vector for gene delivery due to their ease of use and scalability.[1][2] Among these, 16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride) , a saturated cationic lipid, serves as an effective agent for DNA and RNA transfection.[3][4][5]

This guide provides an objective comparison of this compound with other commonly used transfection reagents. We will delve into the quantification of transfection efficiency using flow cytometry, a powerful technique for single-cell analysis, and present detailed experimental protocols to ensure reproducibility.[6][7][8]

Comparative Analysis of Transfection Reagents

The choice of transfection reagent significantly impacts efficiency and cell viability. While this compound is a potent transfection agent, it is crucial to compare its performance against other established alternatives. This section presents a comparative overview of this compound, a polymer-based reagent (Polyethylenimine or 'PEI'), and a widely-used commercial lipid-based formulation (Reagent LTX, representative of the Lipofectamine® series).

The following table summarizes hypothetical, yet realistic, performance data for these reagents in two common cell lines: HEK293 (an easy-to-transfect line) and Jurkat (a suspension cell line known to be more challenging to transfect).[9] This data is intended for illustrative purposes to highlight the expected differences in performance.

Parameter Cell Line This compound Polymer-Based Reagent (PEI) Commercial Reagent (LTX)
Transfection Efficiency (%) HEK29385 ± 5%75 ± 8%90 ± 4%
Jurkat30 ± 6%25 ± 7%45 ± 5%
Mean Fluorescence Intensity (MFI) HEK2934.5 x 10^53.8 x 10^55.2 x 10^5
Jurkat1.2 x 10^50.9 x 10^52.1 x 10^5
Cell Viability (%) HEK29390 ± 3%80 ± 7%85 ± 5%
Jurkat85 ± 4%75 ± 9%80 ± 6%
  • Transfection Efficiency: The percentage of cells in a population that successfully express the transfected gene (e.g., a fluorescent protein like GFP).

  • Mean Fluorescence Intensity (MFI): The average amount of protein expressed per transfected cell. A higher MFI indicates stronger expression.

  • Cell Viability: The percentage of living cells 24-48 hours post-transfection. High transfection efficiency should not come at the cost of excessive cell death.[9]

Experimental Protocols

Reproducibility is key in scientific research. The following protocols provide a detailed methodology for a typical transfection experiment and subsequent analysis by flow cytometry.

Protocol 1: Transfection of Adherent HEK293 Cells

  • Cell Seeding: The day before transfection, seed 2.5 x 10^5 HEK293 cells per well in a 12-well plate in 1 mL of complete growth medium. Ensure cells reach 70-80% confluency at the time of transfection.

  • Preparation of Transfection Complexes:

    • For this compound:

      • Solution A: Dilute 1 µg of plasmid DNA (encoding a fluorescent reporter like eGFP) in 50 µL of serum-free medium (e.g., Opti-MEM™).

      • Solution B: Dilute 3 µL of this compound in 50 µL of serum-free medium.

      • Combine solutions A and B, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.

    • For Other Reagents: Prepare complexes according to the manufacturer's specific instructions, typically using a 1:3 to 1:4 ratio of DNA (µg) to reagent (µL).[7][9]

  • Transfection: Add the 100 µL of transfection complex dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: Proceed to the Flow Cytometry Analysis protocol.

Protocol 2: Flow Cytometry Analysis for Transfection Efficiency

  • Cell Harvesting:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 1 mL of Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

    • Neutralize the trypsin by adding 800 µL of complete growth medium.

    • Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Sample Preparation:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold Flow Cytometry Staining Buffer (e.g., DPBS with 1% FBS).

    • (Optional) Add a viability dye (e.g., Propidium Iodide or a fixable viability stain) to distinguish live from dead cells.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers for detecting your fluorescent protein (e.g., a 488 nm laser for GFP).

    • Run an untransfected cell sample first to set the negative gate for fluorescence.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Use the untransfected control to determine the percentage of fluorescently positive cells (transfection efficiency) and the Mean Fluorescence Intensity (MFI) of the positive population.

Workflow Visualization

To better illustrate the process, the following diagram outlines the key steps from cell preparation to data analysis.

Transfection_Workflow cluster_prep Phase 1: Preparation cluster_transfection Phase 2: Transfection cluster_analysis Phase 3: Analysis cell_seeding Seed Adherent Cells (24h prior) add_complex Add Complexes to Cells cell_seeding->add_complex dna_prep Prepare Plasmid DNA (e.g., pEGFP-N1) form_complex Form DNA-Lipid Complexes dna_prep->form_complex reagent_prep Prepare Transfection Reagent (16:0 EPC, PEI, etc.) reagent_prep->form_complex form_complex->add_complex incubate Incubate Cells (24-48h) add_complex->incubate harvest Harvest & Trypsinize Cells incubate->harvest stain Stain for Viability (Optional) harvest->stain flow Acquire Data on Flow Cytometer stain->flow analyze Analyze Data: % Efficiency & MFI flow->analyze

References

Comparative Analysis of Cationic Lipid Cytotoxicity: 16:0 EPC Chloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug and Gene Delivery

The selection of a cationic lipid for nucleic acid or drug delivery is a critical step in the development of novel therapeutics. A key consideration in this process is the inherent cytotoxicity of the lipid, as this can significantly impact the therapeutic window and overall safety of the formulation. This guide provides an objective comparison of the cytotoxicity of 1,2-dipalmitoyl-sn-glyzero-3-ethylphosphocholine (chloride salt), or 16:0 EPC Chloride, with other commonly used cationic lipids, including DOTAP, DC-Cholesterol, and the commercial reagent Lipofectamine.

Overview of Cationic Lipid Cytotoxicity

Cationic lipids are essential components of non-viral delivery systems, facilitating the encapsulation and cellular uptake of negatively charged payloads like siRNA, mRNA, and pDNA. Their positive charge, however, is also a primary driver of their toxicity.[1] The interaction of cationic lipids with negatively charged cell membranes can lead to membrane disruption, induction of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, cell death through apoptosis or necrosis.[2][3] The structure of the lipid, particularly its hydrophilic headgroup and hydrophobic tails, plays a significant role in determining its toxic potential.[2]

While this compound is described as a biodegradable lipid with low toxicity, quantitative and comparative experimental data in peer-reviewed literature is limited.[1][4][5] This guide compiles available data for widely-used alternatives to provide a comparative context.

Quantitative Cytotoxicity Data

The following table summarizes experimental data on the cytotoxicity of various cationic lipids. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%. Lower IC50 values indicate higher cytotoxicity.

Cationic Lipid/FormulationCell LineAssayIC50 / % ViabilitySource(s)
This compound --Data not available in cited literature[1][4][5]
DOTAP:DOPE (1:1) Rainbow Trout Gill CellsViability Assay< 50 µg/mL[6]
DOTAP:Cholesterol HuH7MTT Assay~64 µM (for 50% viability)[7]
DC-Cholesterol:DOPE (1:1) PC-3Viability AssayAppreciable toxicity starting at ~50 µM[8]
CDA14 (Quaternary Ammonium Headgroup) NCI-H460-109.4 µg/mL[2]
CDO14 (Tri-peptide Headgroup) NCI-H460-340.5 µg/mL[2]
Lipofectamine 2000 T47DViability AssaySignificant decrease in viability with increasing concentration[9]

Note: Direct comparison of IC50 values across different studies can be challenging due to variations in cell lines, assay methods, exposure times, and formulation specifics (e.g., helper lipids).

Mechanisms of Cationic Lipid-Induced Cytotoxicity

Cationic lipids can trigger cell death through multiple signaling pathways. A primary mechanism involves interaction with the cell membrane, leading to membrane destabilization.[3] Upon cellular uptake, often via endocytosis, these lipids can induce mitochondrial dysfunction, leading to the release of reactive oxygen species (ROS) and the activation of the intrinsic apoptosis pathway.[2][10] This pathway involves the activation of caspase-9 and caspase-3, key executioner enzymes in programmed cell death.[2][11] Furthermore, some cationic lipids can activate innate immune responses through pathways like Toll-like receptor 2 (TLR2) and the NLRP3 inflammasome, leading to inflammatory cytokine production.[12][13]

G CL Cationic Lipid Membrane Cell Membrane Interaction CL->Membrane Uptake Endocytosis / Uptake Membrane->Uptake Mito Mitochondrial Dysfunction Uptake->Mito TLR TLR2 / NLRP3 Activation Uptake->TLR ROS ROS Production Mito->ROS Casp9 Caspase-9 Activation Mito->Casp9 ROS->Mito feedback Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Inflammation Inflammatory Response TLR->Inflammation

Caption: Cationic lipid-induced cytotoxicity pathways.[2][11][12]

Experimental Protocols

Accurate assessment of cytotoxicity relies on standardized and well-defined experimental protocols. Below are methodologies for common assays used to evaluate the cytotoxic effects of cationic lipids.

General Experimental Workflow

The workflow for a typical in vitro cytotoxicity study involves cell seeding, treatment with the cationic lipid formulations, an incubation period, and subsequent analysis using a specific viability or toxicity assay.

G Start Start Seed Seed Cells in 96-Well Plate Start->Seed Incubate1 Incubate (e.g., 24h) Seed->Incubate1 Treat Treat with Cationic Lipid Dilutions Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 Assay Perform Cytotoxicity Assay (MTT, LDH, etc.) Incubate2->Assay Read Measure Signal (Absorbance/Fluorescence) Assay->Read Analyze Analyze Data (Calculate % Viability/IC50) Read->Analyze End End Analyze->End

Caption: General workflow for in vitro cytotoxicity testing.
MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.[15]

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the cationic lipid formulation. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[15]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.[15]

  • Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

LDH Assay (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[16][17]

Protocol:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17][18]

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[17]

  • Enzymatic Reaction: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[17]

  • Add the LDH reaction mixture, which contains the substrates for the enzymatic reaction, to each well.[17]

  • Incubate the plate at room temperature for approximately 30 minutes, protected from light.[17]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[17]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]

  • Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the spontaneous and maximum release controls.

Apoptosis Assay (Annexin V Staining)

This assay identifies cells in the early stages of apoptosis. During this process, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect these apoptotic cells via flow cytometry.[20]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the cationic lipid formulations for the desired time.[2]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye like Propidium Iodide (PI) or DAPI (to distinguish necrotic cells).[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells promptly using a flow cytometer. The results will differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

References

A Comparative Guide to Protein Expression Validation Following 16:0 EPC Chloride-Mediated Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 16:0 EPC chloride-mediated transfection with other common methods for the validation of protein expression. The information is intended to assist researchers in selecting the most appropriate transfection method for their experimental needs, with a focus on data-driven comparisons, detailed protocols, and clear visual representations of workflows and biological pathways.

Introduction to Transfection Methods for Protein Expression

Transfection, the process of introducing nucleic acids into eukaryotic cells, is a cornerstone of modern biological research and drug development. The successful expression of a target protein is contingent on the efficient and non-toxic delivery of its corresponding gene. Cationic lipids, such as 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride, represent one of several technologies available for this purpose. These lipids form complexes with negatively charged nucleic acids, facilitating their entry into cells.[1][2][3] This guide compares this compound with other widely used transfection reagents and methods, namely Lipofectamine 3000, jetPEI, and electroporation, to provide a basis for informed decision-making in experimental design.

Comparative Analysis of Transfection Methods

While this compound is a recognized cationic lipid for transfection, direct quantitative comparisons with other standard methods in peer-reviewed literature are limited.[1] The following tables summarize available data for Lipofectamine 3000, jetPEI, and electroporation to provide a baseline for performance expectations. A qualitative summary for this compound is provided based on its properties as a cationic lipid.

Table 1: Comparison of Transfection Efficiency
Transfection MethodCell TypeTransfection Efficiency (%)
This compound VariousData not readily available in comparative studies. Efficiency is dependent on liposome (B1194612) formulation and cell type.
Lipofectamine 3000 HEK293~60%[4]
CHO-K1~55-64%[5][6]
HeLaHigh[7]
LNCaPHigh[7]
HepG2High[7]
jetPEI HEK293>30%[4]
Human Dermal Fibroblasts~89% (at optimal N/P ratio)[8]
Mouse Embryonic FibroblastsHigh with optimal J/E ratio[9]
Electroporation CHO-S>95%[10]
Various Epithelial CellsHigh efficiency[11]
Table 2: Comparison of Cell Viability and Cytotoxicity
Transfection MethodCell TypeCell Viability (%) / Cytotoxicity
This compound GeneralGenerally considered to have low toxicity.[1]
Lipofectamine 3000 H9T-cellsCan be cytotoxic with certain plasmids.[5][6]
GeneralGenerally shows lower toxicity compared to older reagents like Lipofectamine 2000.[7]
jetPEI Mouse Embryonic FibroblastsLow cytotoxicity at optimal ratios.[9]
Human Dermal FibroblastsHigh viability at optimal N/P ratios.[8]
Electroporation CHO-S>95%[10]
GeneralCell viability is highly dependent on pulse parameters and buffer composition.[11]
Table 3: Comparison of Protein Expression Levels
Transfection MethodCell TypeProtein Yield/Expression Level
This compound -Data not readily available for direct comparison.
Lipofectamine 3000 HEK293Strong EGFP expression observed.[12]
U2OS & HepG24-fold and 80-fold improvement over Lipofectamine 2000, respectively.[13]
jetPEI CHO & HEK293Outperformed by some cell-penetrating peptide methods in protein yield.[14]
Electroporation CHO-SCan exceed 1 g/L of antibody.[10]
HEK293Can yield >95 mg/L of purified protein.[15]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in transfection and subsequent protein expression validation, the following diagrams are provided.

Transfection_Protein_Expression_Pathway cluster_transfection Transfection cluster_cell Cellular Processes DNA Plasmid DNA Complex Lipid-DNA Complex (Lipoplex) DNA->Complex Reagent This compound (Cationic Lipid) Reagent->Complex Endocytosis Endocytosis Complex->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Plasmid Transport Translation Translation Cytoplasm->Translation Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA mRNA->Cytoplasm Export Protein Expressed Protein Translation->Protein Experimental_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_validation Validation Cell_Culture Cell Seeding & Culture Complex_Formation Formation of Lipid-DNA Complexes Cell_Culture->Complex_Formation Plasmid_Prep Plasmid DNA Preparation Plasmid_Prep->Complex_Formation Incubation Incubation with Cells (e.g., 24-48 hours) Complex_Formation->Incubation Cell_Lysis Cell Lysis & Protein Extraction Incubation->Cell_Lysis Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification WB Western Blot Analysis Quantification->WB Data_Analysis Data Analysis & Quantification WB->Data_Analysis Logical_Relationships cluster_chemical Chemical cluster_physical Physical Transfection Transfection Methods Cationic_Lipids Cationic Lipids (e.g., 16:0 EPC, Lipofectamine) Transfection->Cationic_Lipids Cationic_Polymers Cationic Polymers (e.g., jetPEI) Transfection->Cationic_Polymers Electroporation Electroporation Transfection->Electroporation Low Toxicity Low Toxicity Cationic_Lipids->Low Toxicity Ease of Use Ease of Use Cationic_Lipids->Ease of Use High Efficiency in some cell lines High Efficiency in some cell lines Cationic_Polymers->High Efficiency in some cell lines High Efficiency High Efficiency Electroporation->High Efficiency Applicable to diverse cell types Applicable to diverse cell types Electroporation->Applicable to diverse cell types Requires specialized equipment Requires specialized equipment Electroporation->Requires specialized equipment

References

head-to-head comparison of 16:0 EPC chloride and DC-Cholesterol in liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of non-viral gene delivery, the choice of cationic lipid is a critical determinant of transfection efficiency, cytotoxicity, and overall success of the liposomal formulation. This guide provides a detailed comparison of two such cationic lipids: 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride) and 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol). While direct comparative studies are limited, this document synthesizes available data to offer a comprehensive overview of their respective characteristics and performance in liposomal systems.

At a Glance: Key Performance Metrics

The following table summarizes the available quantitative data for liposomes formulated with this compound and DC-Cholesterol. It is important to note that the experimental conditions for the cited studies vary, and direct comparisons should be made with caution.

FeatureThis compound LiposomesDC-Cholesterol Liposomes
Transfection Efficiency Data not available in direct comparative studies. Generally described as a potential transfection agent.[1][2]Up to ~58.8% GFP-positive CHO-S cells (when complexed with DOPE at a 1:3 pDNA:DC-Chol charge ratio).[3]
Cytotoxicity Described as having low toxicity and being biodegradable.[4] Quantitative data is limited.Dose-dependent cytotoxicity observed. For instance, in PC-3 cells, DC-Chol/DOPE (1:1) liposomes showed appreciable cytotoxicity at concentrations as low as ~50 µM.[5] In another study on 293T cells, only 28% of cells were viable at a DC-Chol concentration of 100 µM.[6]
Helper Lipid Often used with a neutral helper lipid, though specific preferences are not well-documented in comparative studies.Commonly formulated with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).[7][8][9]
Serum Compatibility Data not available.DC-Cholesterol/cholesterol liposomes have shown more stable particle size and higher transfection activity in the presence of 50% FBS compared to DOPE-containing liposomes. Another study indicated that serum did not significantly inhibit pDNA and siRNA transfection efficiency of DC-Chol/DOPE liposomes.[7][8]

Structural and Functional Comparison

This compound is a saturated cationic phospholipid with a phosphocholine (B91661) headgroup modified with an ethyl group, rendering it cationic.[2][10][11] Its structure, being similar to natural phospholipids, suggests good biocompatibility and biodegradability.[4][12] The dipalmitoyl (16:0) fatty acid chains contribute to a higher phase transition temperature, which may result in more rigid and stable liposomes at physiological temperatures.[13] While its potential as a transfection agent is noted, there is a lack of published, in-depth studies quantifying its efficiency and comparing it to other established cationic lipids.[1]

DC-Cholesterol , a derivative of cholesterol, possesses a cationic dimethylaminoethane carbamoyl (B1232498) headgroup.[6] This cholesterol-based structure offers a different hydrophobic anchor compared to the di-acyl chains of phospholipids. It is one of the most widely used cationic lipids in gene delivery research.[7][8] DC-Cholesterol-based liposomes, particularly when formulated with the helper lipid DOPE, have been shown to be effective for delivering both plasmid DNA (pDNA) and small interfering RNA (siRNA).[7][8] The helper lipid DOPE is believed to facilitate the endosomal escape of the genetic material by promoting a hexagonal phase transition within the endosome.[14]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducibility. Below are generalized protocols for the preparation of liposomes using these cationic lipids, based on common laboratory practices.

Preparation of Cationic Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes.[15][16]

dot

Liposome preparation by thin-film hydration.

Protocol:

  • Lipid Dissolution and Mixing: Dissolve this compound or DC-Cholesterol and any helper lipids (e.g., DOPE) in a suitable organic solvent such as chloroform.[16] The lipids are then mixed in the desired molar ratio.

  • Film Formation: The organic solvent is removed using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.[17]

  • Drying: The lipid film is further dried under a high vacuum for at least one hour to remove any residual solvent.[16]

  • Hydration: The dried lipid film is hydrated with an aqueous buffer (e.g., HEPES-buffered saline) by vortexing or gentle agitation above the phase transition temperature of the lipids.[16] This results in the formation of multilamellar vesicles (MLVs).

  • Sizing: To obtain small unilamellar vesicles (SUVs) with a defined size, the MLV suspension is typically subjected to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[16]

In Vitro Transfection Protocol

The following is a general protocol for transfecting cells in culture using cationic liposomes.

dot

References

Navigating the Serum Labyrinth: A Comparative Guide to 16:0 EPC Chloride Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a liposomal drug delivery system from formulation to therapeutic efficacy is fraught with challenges, chief among them being stability in the complex biological milieu of blood serum. This guide provides a comprehensive evaluation of the stability of 16:0 EPC (1,2-dipalmitoyl-sn-glycerol-3-ethylphosphocholine) chloride liposomes in serum, juxtaposed with common alternative formulations. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions in the design and development of next-generation liposomal therapeutics.

The stability of liposomes in serum is a critical determinant of their in vivo performance. Interactions with serum proteins, such as opsonins and lipoproteins, can lead to premature drug release, aggregation, and rapid clearance from circulation by the mononuclear phagocyte system (MPS). The physicochemical properties of the constituent lipids, including acyl chain length, saturation, and headgroup charge, play a pivotal role in dictating the fate of liposomes in the bloodstream.

16:0 EPC chloride is a cationic lipid featuring two saturated 16-carbon acyl chains (dipalmitoyl). The saturated nature of these chains contributes to a more rigid and less permeable lipid bilayer compared to unsaturated counterparts. However, its cationic charge, while beneficial for encapsulating anionic payloads like nucleic acids, can also trigger interactions with negatively charged serum components, potentially compromising its stability.

Comparative Stability of Liposomal Formulations in Serum

To provide a clear comparison, the following table summarizes key stability parameters for various liposomal formulations when exposed to serum. It is important to note that direct, head-to-head comparative studies for this compound liposomes are limited in publicly available literature. Therefore, the data presented for this compound is inferred from the behavior of other cationic liposomes with similar saturated acyl chains, while the data for other formulations is derived from published experimental findings.

Liposome (B1194612) FormulationPrimary Lipid(s)ChargeKey Stability Characteristics in SerumSupporting Experimental Data
This compound 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholineCationicProne to aggregation and rapid clearance due to interaction with serum proteins. Shorter circulation half-life compared to neutral or PEGylated liposomes.[1][2][3]Specific quantitative data is scarce. However, studies on similar cationic liposomes show significant aggregation in the presence of serum.[1][2][3]
DPPC 1,2-dipalmitoyl-sn-glycero-3-phosphocholineNeutralForms rigid, stable bilayers. Relatively low leakage in serum compared to unsaturated lipids.[4]Liposomes composed of phosphatidylcholine/cholesterol showed only 18% leakage in 10% newborn calf serum.[5]
DSPC 1,2-distearoyl-sn-glycero-3-phosphocholineNeutralHigher phase transition temperature than DPPC, leading to even more rigid and stable membranes with lower drug release rates.[4]DSPC-containing liposomes exhibited greater stability and drug retention compared to DPPC and EPC liposomes.[4]
Egg PC Egg PhosphatidylcholineNeutralComposed of a mixture of saturated and unsaturated acyl chains, resulting in a more fluid and less stable membrane compared to fully saturated lipids.Non-PEGylated Egg PC liposomes have a reported circulation half-life of approximately 1.3 hours.[6]
PEGylated Liposomes e.g., DSPC/Cholesterol/DSPE-PEG2000NeutralThe polyethylene (B3416737) glycol (PEG) layer provides a steric barrier, reducing protein binding and MPS uptake, leading to significantly prolonged circulation times.PEGylation can increase the circulation half-life of Egg PC liposomes from 1.3 hours to 22 hours.[6]
Cholesterol-Containing Various + CholesterolVariesCholesterol enhances bilayer packing and reduces fluidity, significantly decreasing serum-induced leakage and improving overall stability.[7][8][9]The half-life for leakage from DLPE/DOPS liposomes in 100% FCS increased from 0.84 hours to 17 hours with the inclusion of cholesterol.[10]

Experimental Protocols

Accurate assessment of liposome stability in serum is crucial for preclinical development. The following are detailed methodologies for key experiments.

Serum-Induced Leakage Assay (Carboxyfluorescein Release)

This assay measures the release of a fluorescent marker from liposomes upon incubation with serum.

a. Liposome Preparation:

  • Prepare a lipid film of the desired composition (e.g., this compound, with or without cholesterol) in a round-bottom flask.

  • Hydrate the lipid film with a solution of 50-100 mM carboxyfluorescein (CF) in a suitable buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) to form multilamellar vesicles (MLVs).

  • Subject the MLV suspension to freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with encapsulated CF.

  • Remove unencapsulated CF by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.

b. Leakage Measurement:

  • Dilute the CF-loaded liposomes in buffer to a suitable concentration.

  • Add fetal bovine serum (FBS) or human serum to the liposome suspension to a final concentration of 10-50% (v/v).

  • Incubate the mixture at 37°C.

  • At various time points, measure the fluorescence intensity of an aliquot of the suspension using a spectrofluorometer (excitation ~490 nm, emission ~520 nm).

  • After the final time point, add a lytic detergent (e.g., Triton X-100) to release all encapsulated CF, representing 100% leakage.

  • Calculate the percentage of CF leakage at each time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the fluorescence after adding detergent.

Size Stability Assessment (Dynamic Light Scattering - DLS)

DLS is used to monitor changes in the size and size distribution of liposomes in the presence of serum, which can indicate aggregation.

a. Sample Preparation:

  • Prepare liposomes of the desired composition as described above (without the fluorescent dye).

  • Dilute the liposome suspension in a suitable buffer (e.g., filtered PBS).

  • Measure the initial size distribution and polydispersity index (PDI) using a DLS instrument.

b. Incubation and Measurement:

  • Add FBS or human serum to the liposome suspension to a final concentration of 10-50% (v/v).

  • Incubate the mixture at 37°C.

  • At predetermined time intervals, take an aliquot of the suspension and measure the particle size distribution and PDI.

  • An increase in the average hydrodynamic diameter and/or PDI over time is indicative of liposome aggregation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the serum stability of liposomes.

experimental_workflow cluster_prep Liposome Preparation cluster_stability_assay Serum Stability Assay cluster_leakage Leakage Assessment cluster_size Size Stability Assessment cluster_data Data Analysis & Comparison lipid_film Lipid Film Formation hydration Hydration with Payload (e.g., Carboxyfluorescein) lipid_film->hydration extrusion Extrusion for Size Homogenization hydration->extrusion purification Purification (Size Exclusion Chromatography) extrusion->purification incubation Incubation with Serum at 37°C purification->incubation fluorescence Fluorescence Measurement (Time Points) incubation->fluorescence dls DLS Measurement (Size & PDI at Time Points) incubation->dls lysis Detergent Lysis (100% Release) fluorescence->lysis calculation Calculate % Leakage lysis->calculation comparison Compare with Alternative Formulations calculation->comparison aggregation Analyze for Aggregation dls->aggregation aggregation->comparison

Workflow for evaluating liposome stability in serum.

Conclusion

The stability of this compound liposomes in serum presents a significant hurdle for their in vivo application. As a cationic liposome, it is susceptible to interactions with serum components, likely leading to aggregation and rapid clearance. For applications requiring prolonged circulation and systemic delivery, formulation strategies to mitigate these instability issues are paramount. The incorporation of cholesterol can enhance membrane rigidity and reduce leakage, while surface modification with PEG (PEGylation) offers the most effective means of shielding the liposomes from serum proteins, thereby extending their circulation half-life.

Researchers developing this compound-based formulations should rigorously evaluate their serum stability using the described experimental protocols and consider these modification strategies to enhance their therapeutic potential. The choice of an optimal liposomal carrier will ultimately depend on the specific application, the nature of the encapsulated drug, and the desired pharmacokinetic profile. This guide serves as a foundational resource for navigating the critical aspect of serum stability in the development of effective liposomal drug delivery systems.

References

A Researcher's Guide to 16:0 EPC Chloride: Performance in Cellular Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of gene and drug delivery, the selection of an appropriate transfection reagent is a critical step. This guide provides a comprehensive comparison of 16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride), a saturated cationic lipid, with other alternatives, supported by available experimental data. Due to a lack of direct head-to-head comparative studies in the literature, this guide synthesizes information from various sources to offer a clear and objective overview of its performance.

Overview of this compound

This compound is a cationic lipid that has garnered attention as a potential non-viral vector for delivering nucleic acids (DNA and RNA) into cells.[1] Its structure, featuring a saturated 16-carbon acyl chain, contributes to its physical properties and interaction with cell membranes. A key characteristic of this compound and other ethylphosphocholine (EPC) lipids is their reported low toxicity and biodegradability, making them an attractive option for in vitro and in vivo applications.[2]

The mechanism of action for cationic lipids like this compound involves the formation of lipoplexes—complexes between the positively charged lipid and negatively charged nucleic acids. These lipoplexes interact with the negatively charged cell membrane, facilitating cellular uptake.

Performance Data: A Comparative Overview

Direct quantitative comparisons of this compound with widely used transfection reagents like Lipofectamine are scarce in published literature. However, studies involving EPC lipids and other cationic lipids provide valuable insights into their performance characteristics.

Key Performance Parameters:

  • Transfection Efficiency: The success of a transfection reagent is primarily measured by its ability to efficiently deliver nucleic acids into cells, leading to gene expression or knockdown. The efficiency is highly dependent on the cell type, the nature of the nucleic acid, and the formulation of the lipoplex.

  • Cytotoxicity: A major challenge with cationic lipids is their potential to cause cell death. Low cytotoxicity is crucial for obtaining reliable experimental results and for therapeutic applications.

  • Cell Viability: Related to cytotoxicity, cell viability assays measure the overall health of the cell population after transfection.

The following table summarizes findings from studies that have utilized EPC lipids, providing context for the potential performance of this compound. It is important to note that these are not direct comparisons and experimental conditions vary between studies.

Cell LineTransfection Reagent/Lipid FormulationKey FindingsReference
CHO-K1 Pyridinium lipids co-formulated with 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (a related EPC)Transfection efficiency was influenced by the lipid structure and lipoplex formulation.[1]
Primary Human Umbilical Artery Endothelial Cells (HUAECs) Binary mixtures of Edopc (1,2-dioleoyl-sn-glycero-3-ethylphosphocholine) with other O-substituted phosphatidylcholine derivativesSome combinations showed over 30-fold higher transfection efficiency than either compound alone.A Comparative Guide to Cationic Lipids: Edopc and DOTAP for Gene Delivery (Not a formal citation)
HR5-CL11 EPC-based lipoplexes for siRNA deliveryEPC-based formulations were used as a control and showed some efficiency in luciferase knockdown.[3]

Note: The table highlights the use of EPC lipids in different contexts. The lack of standardized reporting and direct comparative studies makes a definitive ranking of this compound against other reagents challenging.

Experimental Protocols

General Protocol for Cationic Lipid-Mediated Transfection
  • Cell Seeding: Seed healthy, actively dividing cells in a multi-well plate to reach 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • Dilute the nucleic acid (plasmid DNA or siRNA) in a serum-free medium.

    • In a separate tube, dilute the this compound lipid formulation in a serum-free medium.

    • Combine the diluted nucleic acid and lipid solutions and incubate for 15-30 minutes at room temperature to allow for lipoplex formation.

  • Transfection:

    • Add the lipoplex mixture to the cells.

    • Incubate the cells with the lipoplexes for a predetermined duration (typically 4-6 hours).

  • Post-Transfection:

    • After the incubation period, replace the transfection medium with a fresh, complete growth medium.

    • Assay for gene expression or knockdown at an appropriate time point (e.g., 24-72 hours post-transfection).

Key Considerations for Protocol Optimization:
  • Lipid-to-Nucleic Acid Ratio: This is a critical parameter that significantly impacts transfection efficiency and cytotoxicity. A titration experiment is recommended to determine the optimal ratio for each cell line and nucleic acid combination.

  • Helper Lipids: The inclusion of neutral "helper" lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), can enhance transfection efficiency by facilitating the release of nucleic acids from the endosome.

  • Serum: The presence of serum during transfection can inhibit the process for some cationic lipids. It is often recommended to perform the initial incubation in a serum-free medium.

Visualizing the Process: Experimental Workflow and Cellular Uptake

To better understand the process of cationic lipid-mediated transfection, the following diagrams illustrate the general experimental workflow and the proposed mechanism of cellular uptake.

Experimental_Workflow cluster_preparation Lipoplex Preparation cluster_transfection Transfection cluster_post_transfection Post-Transfection & Analysis DNA Nucleic Acid (DNA/RNA) Dilution1 Dilute in Serum-Free Medium DNA->Dilution1 Lipid This compound Dilution2 Dilute in Serum-Free Medium Lipid->Dilution2 Mixing Combine and Incubate Dilution1->Mixing Dilution2->Mixing Lipoplex Lipoplex Formation Mixing->Lipoplex AddLipoplex Add Lipoplexes to Cells Lipoplex->AddLipoplex Cells Plate Cells (70-90% Confluency) Cells->AddLipoplex Incubate Incubate (e.g., 4-6 hours) AddLipoplex->Incubate ChangeMedium Replace with Fresh Medium Incubate->ChangeMedium Assay Assay for Gene Expression/Knockdown (24-72h) ChangeMedium->Assay

General Experimental Workflow for Transfection.

Cellular_Uptake cluster_extracellular Extracellular cluster_intracellular Intracellular Lipoplex Lipoplex (+ charge) CellMembrane Cell Membrane (- charge) Lipoplex->CellMembrane Electrostatic Interaction Endosome Endosome CellMembrane->Endosome Endocytosis Escape Endosomal Escape Endosome->Escape Nucleus Nucleus Escape->Nucleus Nucleic Acid Release Expression Gene Expression Nucleus->Expression

Mechanism of Cationic Lipid-Mediated Transfection.

Signaling Pathways and Cytotoxicity

The interaction of cationic lipids with cell membranes can potentially trigger various cellular signaling pathways. While specific pathways affected by this compound have not been extensively documented, it is known that some cationic lipids can induce cytotoxicity through mechanisms such as apoptosis. The structure of the cationic lipid, particularly the headgroup, plays a significant role in its toxicity profile. The generally reported low toxicity of EPC lipids is a promising feature, but this needs to be empirically validated for each cell line and experimental setup.

Conclusion

This compound presents itself as a viable cationic lipid for gene delivery, with the potential for low cytotoxicity. However, the existing body of literature lacks direct, comprehensive comparative studies against more established transfection reagents. For researchers considering its use, it is imperative to perform thorough optimization of the transfection protocol for their specific cell line and application. The provided general protocol and workflow diagrams serve as a starting point for developing a robust and efficient transfection strategy. As with any transfection reagent, a careful balance between achieving high efficiency and maintaining cell health is key to successful experimentation. Future studies directly comparing the performance of this compound with other reagents will be invaluable in solidifying its position in the toolkit of molecular and cellular biologists.

References

A Comparative Analysis of Saturated versus Unsaturated Cationic Lipids for Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cationic Lipid for Gene Delivery

The delivery of nucleic acids into cells is a cornerstone of modern molecular biology and therapeutic development. Cationic lipids have emerged as a leading non-viral vector for this purpose, owing to their biocompatibility and ease of use. A critical determinant of their efficacy lies in the structure of their hydrophobic tails, specifically, the degree of saturation. This guide provides a comprehensive comparison of saturated and unsaturated cationic lipids, summarizing their performance in transfection efficiency, cytotoxicity, and the stability of the resulting lipoplexes.

The Influence of Saturation on Transfection Performance

The fundamental difference between saturated and unsaturated cationic lipids lies in the presence of double bonds within their fatty acid chains. Saturated lipids possess straight, flexible hydrocarbon chains that can pack tightly, leading to more rigid and ordered lipid bilayers. In contrast, the double bonds in unsaturated lipids introduce "kinks" in the hydrocarbon chains, preventing tight packing and resulting in more fluid and less ordered membranes. This structural variance has profound implications for their performance as transfection reagents.

Unsaturated cationic lipids, such as the widely used 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), are generally associated with higher transfection efficiencies.[1][2] The increased membrane fluidity of lipoplexes formulated with unsaturated lipids is thought to facilitate fusion with the cell membrane and endosomal escape, two critical steps for the successful delivery of nucleic acids into the cytoplasm.[1] The less rigid nature of these lipoplexes may allow for more dynamic interactions with cellular membranes, ultimately enhancing cargo release.

Conversely, saturated cationic lipids, like 1,2-distearoyl-3-trimethylammonium-propane (DSTAP), tend to form more stable and rigid lipoplexes.[3] While this stability can be advantageous for protecting the nucleic acid cargo from degradation, the reduced membrane fluidity may hinder the efficient release of the genetic material within the cell, potentially leading to lower transfection efficiency compared to their unsaturated counterparts.[2] However, the specific context, including the cell type and the presence of helper lipids, can significantly influence the outcome.

Quantitative Performance Data

The following tables summarize quantitative data on the performance of saturated and unsaturated cationic lipids from various studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions, cell lines, and methodologies.

Table 1: Comparative Transfection Efficiency

Cationic LipidSaturationHelper LipidCell LineTransfection Efficiency (%)Reference
DOTAP UnsaturatedDOPEA549~70%[4]
DOTAP UnsaturatedCholesterolMurine BM-DCsSuperior to DOTAP/DOPE[5]
DSTAP SaturatedDOPE-Generally lower than unsaturated counterparts[2]
DC-1-16 (Saturated) SaturatedDOPEMCF-7-LucHigh gene knockdown[2]
DOTMA (Unsaturated) UnsaturatedDOPEVariousHigh[6]

Table 2: Comparative Cytotoxicity

Cationic LipidSaturationCell LineCytotoxicity (IC50 or Observation)Reference
DOTAP UnsaturatedCaSkiLess toxic than DDAB:DOPE[7]
DOTAP UnsaturatedVariousDose-dependent cytotoxicity[8]
DDAB (Saturated) SaturatedCaSkiMore toxic than DOTAP[7]
DXE (Saturated) SaturatedIn vivo (mice)Higher overall toxicity than D1XE[1]
D1XE (Unsaturated) UnsaturatedIn vivo (mice)Lower overall toxicity than DXE[1]

Experimental Protocols

Reproducible and reliable results in transfection experiments hinge on well-defined protocols. The following sections detail the methodologies for key experiments cited in this guide.

Protocol 1: Cationic Liposome (B1194612) Preparation and Transfection

This protocol provides a general framework for preparing cationic liposomes and performing in vitro transfection.

Materials:

  • Cationic lipid (e.g., DOTAP or DSTAP)

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), sterile

  • Plasmid DNA (pDNA) or messenger RNA (mRNA)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium with serum

  • 24-well tissue culture plates

  • Adherent mammalian cells (e.g., HeLa, HEK293)

Procedure:

  • Cell Seeding: The day before transfection, seed the mammalian cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Liposome Formulation:

    • Dissolve the cationic lipid and helper lipid in chloroform at the desired molar ratio.

    • In a glass vial, evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.

    • Dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with sterile PBS or another appropriate buffer by vortexing or sonication to form multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated further or extruded through polycarbonate membranes of a defined pore size.

  • Lipoplex Formation:

    • In a sterile tube, dilute the desired amount of nucleic acid in serum-free medium.

    • In a separate sterile tube, dilute the cationic liposome suspension in serum-free medium.

    • Add the diluted nucleic acid to the diluted liposome suspension and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the growth medium from the cells and wash once with sterile PBS.

    • Add the lipoplex-containing medium to the cells dropwise.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

    • Incubate the cells for an additional 24-48 hours before assaying for gene expression.

Protocol 2: Luciferase Assay for Transfection Efficiency

The luciferase reporter assay is a sensitive method to quantify the level of gene expression following transfection.

Materials:

  • Transfected cells in a 24-well or 96-well plate

  • Luciferase Assay Reagent (commercially available kits)

  • Lysis buffer (often included in the kit)

  • Luminometer

Procedure:

  • Cell Lysis:

    • After the desired post-transfection incubation period (e.g., 24-48 hours), remove the culture medium from the wells.

    • Wash the cells once with sterile PBS.

    • Add the appropriate volume of lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle rocking to ensure complete cell lysis.

  • Luminometry:

    • Transfer a small volume (e.g., 20 µL) of the cell lysate to a luminometer plate.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions. The reagent contains the substrate luciferin.

    • Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of active luciferase enzyme.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration in the cell lysate (determined by a separate protein assay like BCA or Bradford) to account for variations in cell number.

    • Compare the relative light units (RLUs) between different transfection conditions to determine the relative transfection efficiency.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Materials:

  • Cells treated with cationic lipoplexes in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to a range of concentrations of the cationic lipoplexes for a defined period (e.g., 24 hours). Include untreated cells as a control.

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the absorbance of the untreated control cells.

    • Plot the cell viability against the concentration of the cationic lipid to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizing the Process: Workflows and Mechanisms

To better understand the processes involved in cationic lipid-mediated transfection, the following diagrams illustrate the key steps and relationships.

G cluster_prep Lipoplex Formation cluster_transfection Transfection Process pDNA Nucleic Acid (DNA/RNA) mix Mixing pDNA->mix lipid Cationic Lipid Solution lipid->mix lipoplex Lipoplex mix->lipoplex cell Target Cell lipoplex->cell endocytosis Endocytosis cell->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape release Nucleic Acid Release escape->release expression Gene Expression release->expression

Experimental workflow for cationic lipid-mediated transfection.

G cluster_sat Saturated Cationic Lipid cluster_unsat Unsaturated Cationic Lipid sat_lipid Straight Alkyl Chains packing Tight Packing sat_lipid->packing rigid Rigid Bilayer packing->rigid stable High Stability rigid->stable low_fusion Lower Membrane Fusion rigid->low_fusion Lower Transfection Efficiency Lower Transfection Efficiency low_fusion->Lower Transfection Efficiency unsat_lipid Kinked Alkyl Chains loose_packing Loose Packing unsat_lipid->loose_packing fluid Fluid Bilayer loose_packing->fluid less_stable Lower Stability fluid->less_stable high_fusion Higher Membrane Fusion fluid->high_fusion Higher Transfection Efficiency Higher Transfection Efficiency high_fusion->Higher Transfection Efficiency

Logical relationship between lipid saturation and transfection.

Conclusion

The choice between saturated and unsaturated cationic lipids for transfection is a critical decision that can significantly impact experimental outcomes. Unsaturated lipids generally offer higher transfection efficiency due to their ability to form more fluid and fusogenic lipoplexes, which facilitates the release of nucleic acids into the cytoplasm. However, this can sometimes come at the cost of lower stability and potentially higher cytotoxicity. Saturated lipids, while forming more stable lipoplexes that can better protect the genetic cargo, may exhibit lower transfection efficiency due to their rigid nature.

Ultimately, the optimal choice depends on the specific requirements of the experiment, including the cell type, the nature of the nucleic acid being delivered, and the desired balance between efficiency and toxicity. Researchers are encouraged to empirically test and optimize their transfection conditions with a small panel of cationic lipids to identify the most suitable formulation for their specific application. This guide provides a foundational understanding and practical protocols to aid in this selection and optimization process.

References

Navigating the Endosomal Escape Bottleneck: A Comparative Guide to 16:0 EPC Chloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming the endosomal barrier is a critical step in the successful intracellular delivery of therapeutic payloads. This guide provides a comprehensive comparison of 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride formulations for mediating endosomal escape, benchmarked against other commonly used lipid-based delivery systems. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to aid in the rational design of next-generation drug delivery vehicles.

Endosomal entrapment is a major hurdle for the efficacy of many nanomedicines, with studies indicating that only a small fraction of delivered cargo, often less than 2%, successfully reaches the cytoplasm to exert its therapeutic effect.[1] The cationic lipid 16:0 EPC chloride is a biodegradable and biocompatible option for formulating lipid nanoparticles (LNPs) designed to facilitate this crucial escape.[2] This guide will delve into the performance of this compound and compare it with other classes of lipids, providing a framework for selecting the optimal formulation for your specific application.

Comparative Analysis of Endosomal Escape Efficiency

The ability of a lipid formulation to promote endosomal escape is paramount to its success. While direct quantitative comparisons are often study-dependent, the existing literature provides valuable insights into the relative efficiencies of different lipid classes. Fixed cationic lipids, such as this compound and DOTAP, are known to facilitate endosomal escape, though often with lower efficiency than pH-responsive ionizable lipids.

Ionizable lipids, like the well-characterized DLin-MC3-DMA, are designed to be neutral at physiological pH and become protonated in the acidic environment of the endosome, leading to membrane disruption and cargo release.[3][4] This pH-sensitive mechanism is believed to contribute to their generally higher endosomal escape efficiency, with some newer ionizable lipid formulations achieving up to 15% release.[4] In contrast, the endosomal escape efficiency of earlier generation ionizable lipids and likely fixed cationic lipids is estimated to be in the range of 2-5%.[4]

One study highlighted that modifying the sterol component in an ionizable lipid formulation can significantly impact endosomal disruption. LNPs formulated with the ionizable lipid DLin-MC3-DMA and containing β-sitosterol instead of cholesterol demonstrated a 10-fold increase in detectable endosomal perturbation events.[1] This underscores the importance of considering all components of a lipid nanoparticle formulation in optimizing for endosomal escape.

Lipid TypeExampleReported Endosomal Escape Efficiency/ActivityKey Characteristics
Fixed Cationic Lipid This compound Data not available for direct percentage comparison, but generally considered lower than ionizable lipids.Permanently positive charge, biodegradable, low toxicity.[2][5]
Fixed Cationic Lipid DOTAPEfficiency is cell-type dependent and influenced by co-lipids.[6]Commonly used cationic lipid, biodegradable ester linker considered less toxic than ether linkers.
Ionizable Lipid DLin-MC3-DMA~2-5% for early-generation formulations, newer formulations can be higher.[1][4]pH-sensitive charge, high transfection efficiency.[3]
Modified Ionizable LNP DLin-MC3-DMA with β-sitosterol10-fold increase in endosomal perturbation events compared to cholesterol-containing LNPs.[1]Demonstrates the impact of helper lipids on endosomal escape.

Table 1: Comparison of Endosomal Escape Potential of Different Lipid Formulations.

Visualizing the Pathway: Mechanism of Endosomal Escape

The process of a lipid nanoparticle entering the cell and its payload being released into the cytoplasm is a multi-step journey. The following diagram illustrates the key stages of this process, culminating in the crucial endosomal escape.

EndosomalEscape cluster_extracellular Extracellular Space cluster_cell Cell LNP Lipid Nanoparticle (LNP) (e.g., 16:0 EPC formulation) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape Cytoplasm Cytoplasm (Therapeutic Action) EndosomalEscape->Cytoplasm Payload Release

Figure 1: General workflow of LNP uptake and endosomal escape.

Experimental Protocols for Validation

To quantitatively assess the endosomal escape of lipid nanoparticle formulations, several robust assays can be employed. Here, we provide detailed protocols for two widely used methods: the Galectin-8 Recruitment Assay and the Chloroquine Co-treatment Assay.

Galectin-8 Recruitment Assay

This assay relies on the recruitment of the cytosolic protein Galectin-8 to damaged endosomal membranes, which can be visualized and quantified using fluorescence microscopy.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HeLa or HEK293T) stably expressing a fluorescently tagged Galectin-8 (e.g., GFP-Galectin-8 or mCherry-Galectin-8) on glass-bottom dishes or multi-well plates suitable for microscopy.

    • Allow cells to adhere and reach 70-80% confluency.

  • LNP Formulation Treatment:

    • Prepare your this compound and other comparative lipid nanoparticle formulations encapsulating a fluorescently labeled cargo (e.g., Cy5-siRNA).

    • Dilute the LNP formulations to the desired concentration in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the LNP formulations.

  • Incubation:

    • Incubate the cells with the LNP formulations for a predetermined time course (e.g., 2, 4, 8, and 24 hours) at 37°C in a CO2 incubator.

  • Cell Fixation and Staining:

    • At each time point, wash the cells three times with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if additional intracellular staining is required.

    • Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI or Hoechst 33342) for 10 minutes.

    • Wash the cells three times with PBS.

  • Imaging and Quantification:

    • Acquire images using a confocal or high-content fluorescence microscope.

    • Capture images in the channels corresponding to the Galectin-8 fluorescent tag, the LNP cargo fluorescence, and the nuclear stain.

    • Quantify the number of Galectin-8 puncta per cell. An increase in the number of distinct fluorescent puncta of Galectin-8 indicates recruitment to damaged endosomes.

    • Co-localization analysis between the Galectin-8 puncta and the fluorescent cargo can further confirm that the endosomal damage is associated with the LNP formulation.

Galectin8_Workflow Start Start Cell_Plating Plate Gal8-reporter cells Start->Cell_Plating LNP_Treatment Treat cells with LNP formulations Cell_Plating->LNP_Treatment Incubation Incubate for time course LNP_Treatment->Incubation Fix_Stain Fix and stain cells Incubation->Fix_Stain Imaging Acquire fluorescence images Fix_Stain->Imaging Quantification Quantify Galectin-8 puncta Imaging->Quantification End End Quantification->End Chloroquine_Workflow Start Start Cell_Plating Plate target cells Start->Cell_Plating LNP_Chloroquine_Treatment Treat with LNP +/- Chloroquine Cell_Plating->LNP_Chloroquine_Treatment Incubation Incubate for therapeutic effect LNP_Chloroquine_Treatment->Incubation Assess_Effect Quantify therapeutic outcome Incubation->Assess_Effect Analysis Compare LNP vs. LNP + Chloroquine Assess_Effect->Analysis End End Analysis->End

References

Assessing the Immunogenicity of Cationic Lipid-Based Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of lipid nanoparticle (LNP) delivery systems is a critical consideration in the development of nucleic acid therapeutics and vaccines. The choice of cationic or ionizable lipid is a key determinant of the innate immune response to these formulations. This guide provides a comparative assessment of the immunogenicity of various lipid-based delivery systems, with a focus on cationic lipids. While direct immunogenicity data for 16:0 EPC chloride is limited in the current literature, its classification as a cationic lipid allows for inferences based on the well-documented immunostimulatory properties of this class of molecules. This guide will compare the known immunogenic profiles of widely used lipids such as DOTAP, DLin-MC3-DMA, ALC-0315, and SM-102, providing a framework for assessing novel cationic lipid systems like those based on this compound.

Comparative Immunogenicity of Cationic and Ionizable Lipids

Cationic lipids are known to interact with immune cells, leading to the activation of innate immune pathways and the production of pro-inflammatory cytokines. This inherent adjuvant activity can be beneficial for vaccine applications but may be undesirable for therapies requiring repeated administration. The following tables summarize the available quantitative data on the immunogenic potential of several key lipids used in LNP formulations.

Table 1: In Vitro Cytokine Induction by Various Lipid Nanoparticle Formulations

Lipid ComponentCell TypeStimulantIL-6 Release (pg/mL)TNF-α Release (pg/mL)
DOTAP J774A.1 MacrophagessiRNA-SLNs (N/P ratio 34:1)> OD 1.5> OD 2.0
DLin-MC3-DMA --Data not availableData not available
ALC-0315 --Data not availableData not available
SM-102 --Data not availableData not available
cKK-E12 Mouse SplenocytesmRNA-LNP~1500~200

Table 2: In Vivo Antibody Response to LNP-formulated Antigens

Lipid ComponentAntigenIgG Titer (Arbitrary Units/AUC)
DOTAP OVA mRNAEnhanced total IgG after prime
DLin-MC3-DMA -Data not available
ALC-0315 SARS-CoV-2 Spike mRNAHigher NAb titer than SM-102 initially
SM-102 SARS-CoV-2 Spike mRNAHigher antibody production than ALC-0315

Note: The immunogenicity of LNP formulations in vivo is often assessed by measuring the antibody response to an encapsulated antigen. Incorporation of 5% DOTAP in an ALC-0315-based LNP enhanced the primary IgG response to ovalbumin (OVA) mRNA. Comparative studies between ALC-0315 and SM-102 have shown that both induce robust antibody responses, with some studies suggesting SM-102 leads to higher overall antibody production.

Key Immunogenicity Assessment Protocols

Accurate assessment of the immunogenic potential of novel lipid delivery systems is crucial. The following are detailed methodologies for key in vitro and in vivo assays.

Experimental Protocol 1: In Vitro Cytokine Release Assay (ELISA)

This protocol outlines the quantification of pro-inflammatory cytokines (e.g., IL-6, TNF-α) released from immune cells upon stimulation with lipid nanoparticles.

1. Cell Culture and Seeding:

  • Culture a relevant immune cell line (e.g., J774A.1 murine macrophages or human THP-1 monocytes differentiated into macrophages) in appropriate media.
  • Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. LNP Stimulation:

  • Prepare serial dilutions of the test LNP formulations (e.g., those containing this compound and comparator lipids) in cell culture media.
  • Remove the old media from the cells and add 100 µL of the LNP dilutions to the respective wells.
  • Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (media only).
  • Incubate the plate for 8-24 hours at 37°C in a CO2 incubator.

3. Sample Collection:

  • After incubation, centrifuge the plate at 400 x g for 5 minutes.
  • Carefully collect the cell culture supernatants for cytokine analysis.

4. ELISA Procedure (for IL-6 and TNF-α):

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6 or TNF-α) diluted in a coating buffer. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.
  • Washing: Wash the plate as described above.
  • Sample and Standard Incubation: Add 100 µL of the collected cell culture supernatants and a serial dilution of a known cytokine standard to the wells. Incubate for 2 hours at room temperature.
  • Washing: Wash the plate four times.
  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine to each well and incubate for 1 hour at room temperature.
  • Washing: Wash the plate four times.
  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature in the dark.
  • Washing: Wash the plate five times.
  • Substrate Development: Add a TMB substrate solution to each well and incubate until a color change is observed.
  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
  • Data Analysis: Generate a standard curve from the absorbance values of the known standards and calculate the concentration of the cytokine in the samples.

Experimental Protocol 2: In Vitro Complement Activation Assay (CH50 Liposome Lysis Assay)

This assay measures the total complement activity in serum after exposure to lipid nanoparticles.

1. Reagent Preparation:

  • Use a commercial CH50 assay kit that employs liposomes encapsulating an enzyme (e.g., glucose-6-phosphate dehydrogenase, G6PDH).
  • Reconstitute reagents according to the manufacturer's instructions.

2. Sample Preparation:

  • Collect serum from blood samples and store on ice. It is crucial to handle the serum carefully to avoid pre-analytical complement activation.
  • Prepare different concentrations of the test LNP formulations in a suitable buffer (e.g., PBS).

3. Assay Procedure:

  • In a 96-well plate, mix the serum sample with the LNP dilutions.
  • Add the sensitized liposomes (coated with an antigen-antibody complex) and the substrate (e.g., glucose-6-phosphate and NAD+) to the wells.
  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
  • During incubation, if the complement system is activated by the LNPs, the membrane attack complex will form and lyse the liposomes, releasing the encapsulated G6PDH.
  • The released G6PDH will react with the substrate, leading to the reduction of NAD+ to NADH.

4. Measurement and Analysis:

  • Measure the increase in absorbance at 340 nm, which is proportional to the amount of NADH produced and thus to the complement activity.
  • Calculate the CH50 units, which represent the dilution of serum required to lyse 50% of the liposomes. A decrease in CH50 units in the presence of LNPs indicates complement activation.

Experimental Protocol 3: In Vivo Anti-PEG Antibody Assay (ELISA)

This protocol is for measuring the levels of anti-PEG IgM and IgG antibodies in the serum of animals treated with PEGylated lipid nanoparticles.

1. Animal Immunization:

  • Administer the PEGylated LNP formulations to mice (e.g., BALB/c) via the desired route (e.g., intramuscular or intravenous).
  • Include a control group receiving a non-PEGylated formulation or vehicle.
  • Collect blood samples at different time points (e.g., day 0, 7, 14, 21, and 28) after immunization.

2. Serum Preparation:

  • Allow the blood to clot and then centrifuge to separate the serum.
  • Store the serum samples at -80°C until analysis.

3. ELISA Procedure:

  • Coating: Coat a 96-well ELISA plate with a PEG-conjugated molecule (e.g., DSPE-mPEG2000) dissolved in an appropriate solvent (e.g., ethanol (B145695) or water) or as PEGylated liposomes. Incubate overnight at 4°C.
  • Washing and Blocking: Wash and block the plate as described in the cytokine ELISA protocol.
  • Serum Incubation: Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
  • Washing: Wash the plate four times.
  • Detection Antibody: Add HRP-conjugated anti-mouse IgM or anti-mouse IgG antibody to the respective wells and incubate for 1-2 hours at room temperature.
  • Washing, Substrate Development, and Reading: Proceed as described in the cytokine ELISA protocol.

4. Data Analysis:

  • Determine the antibody titer, which is typically defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.

Signaling Pathways and Visualization

The immunogenicity of cationic lipid nanoparticles is primarily mediated through the activation of innate immune signaling pathways.

Innate Immune Activation by Cationic Lipids

Cationic lipids can be recognized by pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs) and NOD-like receptors (NLRs). This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the inflammasome.

Innate_Immune_Activation Innate Immune Signaling Activated by Cationic Lipids cluster_cell Antigen Presenting Cell Cationic_LNP Cationic LNP TLR4 TLR4 Cationic_LNP->TLR4 Signal 1 (Priming) NLRP3_Inflammasome NLRP3 Inflammasome Activation Cationic_LNP->NLRP3_Inflammasome Signal 2 (Activation) MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_IL1b Pro-IL-1β Pro-IL-18 IL1b IL-1β / IL-18 (Secretion) Pro_IL1b->IL1b Cleavage Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 Activation Caspase1->Pro_IL1b Cytokine_Genes Pro-inflammatory Cytokine Genes (IL-6, TNF-α) Nucleus->Pro_IL1b Transcription Nucleus->Cytokine_Genes Transcription

Caption: Cationic LNP-mediated activation of TLR4 and the NLRP3 inflammasome.

Experimental Workflow for Immunogenicity Assessment

The following diagram illustrates a typical workflow for assessing the immunogenicity of a novel lipid delivery system.

Experimental_Workflow Workflow for Immunogenicity Assessment of LNP Delivery Systems LNP_Formulation LNP Formulation (e.g., with this compound) In_Vitro_Assays In Vitro Assays LNP_Formulation->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Animal Model) LNP_Formulation->In_Vivo_Studies Cytokine_Profiling Cytokine Profiling (ELISA) (IL-6, TNF-α) In_Vitro_Assays->Cytokine_Profiling Complement_Activation Complement Activation (CH50 Assay) In_Vitro_Assays->Complement_Activation Data_Analysis Data Analysis and Comparative Assessment Cytokine_Profiling->Data_Analysis Complement_Activation->Data_Analysis Antibody_Response Anti-PEG Antibody Titer (ELISA) In_Vivo_Studies->Antibody_Response Antigen_Specific_Immunity Antigen-Specific Immune Response In_Vivo_Studies->Antigen_Specific_Immunity Antibody_Response->Data_Analysis Antigen_Specific_Immunity->Data_Analysis

Caption: A streamlined workflow for in vitro and in vivo immunogenicity testing.

Conclusion

The immunogenicity of lipid-based delivery systems is a multifaceted issue that is highly dependent on the specific lipid components of the formulation. While direct experimental data for this compound are not yet widely available, its cationic nature suggests a potential for innate immune stimulation, similar to other cationic lipids like DOTAP. For vaccine development, this inherent adjuvanticity can be advantageous. However, for therapeutic applications requiring frequent dosing, a more immunologically inert delivery system may be necessary. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to assess the immunogenic profile of novel lipid-based delivery systems and to select the most appropriate formulation for their specific application. Further studies are warranted to directly characterize the immunogenicity of this compound-based systems to fully understand their potential in drug delivery and vaccine development.

References

Safety Operating Guide

Personal protective equipment for handling 16:0 EPC chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride), a cationic lipid utilized in transfection and drug delivery applications. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of the material from receipt to disposal.

Chemical and Physical Properties

While this compound is not classified as a hazardous substance, a thorough understanding of its properties is crucial for safe handling.

PropertyValue
Molecular Formula C₄₂H₈₅NO₈PCl
Molecular Weight 798.55 g/mol
Form Powder
Storage Temperature -20°C[1][2]
Purity >99%[2]
Solubility Soluble in Chloroform

Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential to minimize exposure and potential biological effects. The following PPE is recommended for handling this compound in its solid and solution forms.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required. Use in a well-ventilated area.[3]
Dissolving/Handling Solutions Safety glasses with side shields or chemical splash gogglesNitrile glovesLaboratory coatNot generally required. Handle in a well-ventilated area or a chemical fume hood if aerosols may be generated.[3]
Accidental Spill Cleanup Chemical splash gogglesNitrile gloves (consider double-gloving)Laboratory coatNot generally required for small spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will ensure safety and maintain the integrity of the product.

1. Preparation and Engineering Controls:

  • Ensure a clean and organized workspace.

  • Handle this compound in a well-ventilated area.[3] A chemical fume hood is recommended if there is a potential for aerosol generation.

  • Confirm that an emergency eyewash station and safety shower are readily accessible.[4]

2. Handling the Solid Form:

  • Before handling, don all required PPE as detailed in the table above.

  • To avoid creating dust, handle the solid material carefully.[3]

  • Use a spatula or other appropriate tool to transfer the desired amount of the compound.

3. Dissolving and Solution Handling:

  • When dissolving this compound, slowly add the solvent to the solid to prevent splashing.

  • If vortexing or sonicating, ensure the container is securely capped to prevent aerosol formation.

4. Storage:

  • Store this compound in a tightly sealed container at -20°C.[1][2][5]

  • The product should be stored away from moisture.[5]

Emergency Procedures

Spill Cleanup:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including chemical splash goggles and double gloves.

  • If Dry: Use dry clean-up procedures to avoid generating dust. Collect residues and place them in a sealed container for disposal.[3]

  • If Wet: Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Wash the spill area thoroughly with soap and water.[3]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

  • Ingestion: Wash out mouth with water provided the person is conscious. Call a physician. Do NOT induce vomiting.

Disposal Plan

While this compound is not classified as hazardous waste, disposal procedures should always comply with local, state, and federal regulations.[4]

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[6] Smaller quantities may be disposable with household waste, but always check with your institution's environmental health and safety department.

  • Contaminated Materials: Dispose of contaminated lab supplies (e.g., gloves, pipette tips) in accordance with institutional guidelines for chemical waste.

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage prep_area Ensure Clean & Ventilated Workspace ppe Don Appropriate PPE (Safety Glasses, Gloves, Lab Coat) prep_area->ppe weigh Carefully Weigh Solid this compound ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Transfection or Drug Delivery Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose Dispose of Waste According to Institutional & Local Regulations decontaminate->dispose storage Store Unused Product at -20°C in a Tightly Sealed Container

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16:0 EPC chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
16:0 EPC chloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.